N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3O4/c14-13(15,16)12(23)18-6-2-1-4-8(17)10(20)19-7-3-5-9(19)11(21)22/h8-9H,1-7,17H2,(H,18,23)(H,21,22)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYCUFZXUZRHSL-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908320 | |
| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103300-89-6 | |
| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103300-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N6-Trifluoroacetyl-L-lysyl)-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Proline, N6-(2,2,2-trifluoroacetyl)-L-lysyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(N6-TRIFLUOROACETYL-L-LYSYL)-L-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CY62CU55Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline mechanism of action
An In-depth Technical Guide to the Proposed Mechanism of Action of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Introduction
This compound is a synthetic dipeptide derivative that, while not extensively characterized in existing literature, presents a compelling structure for targeted therapeutic intervention. This guide puts forth a scientifically grounded, hypothetical mechanism of action for this molecule, centered on its potential as a highly specific inhibitor of prolyl oligopeptidase (POP). We will deconstruct its molecular features to build this hypothesis and provide a comprehensive framework for its experimental validation. This document is intended for researchers and drug development professionals seeking to understand and investigate the therapeutic potential of this novel compound.
Physicochemical Properties and Structural Rationale for a Proposed Mechanism
The therapeutic potential of this compound can be inferred from a detailed analysis of its constituent parts: the L-lysyl-L-proline backbone and the N6-trifluoroacetyl modification on the lysine residue.
-
The L-Lysyl-L-Proline (Lys-Pro) Backbone : This dipeptide sequence is a known recognition motif for several enzymes. Proline's unique cyclic structure imparts significant conformational rigidity to the peptide chain, making it a specific substrate for a limited number of peptidases, most notably prolyl oligopeptidase (POP). POP preferentially cleaves peptide bonds on the C-terminal side of proline residues in small peptides. The Lys-Pro structure positions the proline residue optimally for recognition by the S1 subsite of the POP active site.
-
The N6-Trifluoroacetyl Group : The modification of the lysine side chain with a trifluoroacetyl group is the key to its proposed inhibitory action. This group confers several critical properties:
-
Increased Lipophilicity : The trifluoromethyl group enhances the molecule's ability to cross cellular membranes, improving its bioavailability and intracellular access to its target.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoroacetyl group resistant to metabolic degradation.
-
Potent Electronegativity : The three fluorine atoms create a strong electron-withdrawing effect, making the carbonyl carbon of the trifluoroacetyl group highly electrophilic. This enhanced electrophilicity is central to our proposed mechanism of covalent inhibition.
-
Proposed Molecular Mechanism of Action: Covalent Inhibition of Prolyl Oligopeptidase
We propose that this compound acts as an irreversible, covalent inhibitor of prolyl oligopeptidase (POP). The mechanism can be broken down into the following steps:
-
Initial Binding and Recognition : The Lys-Pro backbone of the inhibitor mimics the natural substrate, allowing it to dock within the active site of POP. The proline ring fits into the S1 subsite, and the lysine residue occupies the S2 subsite.
-
Nucleophilic Attack : The catalytic triad of POP, specifically the serine residue (Ser554), performs a nucleophilic attack on a carbonyl group of a substrate to initiate cleavage. In this case, the highly electrophilic carbonyl carbon of the trifluoroacetyl group presents a much more attractive target than the peptide bond.
-
Formation of a Stable Covalent Adduct : The serine hydroxyl group attacks the trifluoroacetyl carbonyl, forming a stable, covalent ester bond. This effectively and irreversibly inactivates the enzyme, as the catalytic serine is now blocked. This proposed interaction is visualized in the diagram below.
Caption: Proposed mechanism of covalent inhibition of Prolyl Oligopeptidase (POP).
Experimental Protocols for Validation
The following experimental workflows are designed to rigorously test the hypothesis of POP inhibition.
Enzyme Inhibition Kinetics
This experiment aims to determine if and how this compound inhibits POP activity and to quantify its potency.
Methodology:
-
Reagents and Materials :
-
Recombinant human POP enzyme
-
Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM DTT
-
This compound (Inhibitor)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure :
-
Prepare a serial dilution of the inhibitor in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 10 µL of inhibitor solution (or vehicle control), and 20 µL of POP enzyme solution.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Binding Affinity Determination via Isothermal Titration Calorimetry (ITC)
ITC will directly measure the binding affinity (KD) and thermodynamic parameters of the inhibitor-enzyme interaction.
Methodology:
-
Reagents and Materials :
-
Recombinant human POP enzyme
-
This compound (Inhibitor)
-
ITC Buffer: 50 mM Phosphate, pH 7.5, 150 mM NaCl
-
Isothermal Titration Calorimeter
-
-
Procedure :
-
Dialyze the POP enzyme and dissolve the inhibitor in the same ITC buffer.
-
Load the POP enzyme into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the sample cell while monitoring the heat change.
-
-
Data Analysis :
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of binding.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental validation of the proposed mechanism of action.
Data Summary and Interpretation
The expected quantitative data from these experiments can be summarized as follows:
| Parameter | Experimental Method | Expected Outcome for a Potent Covalent Inhibitor |
| IC50 | Enzyme Kinetics | Low nanomolar to picomolar range |
| Dissociation Constant (KD) | ITC | Low nanomolar range |
| Enthalpy (ΔH) | ITC | Favorable (negative) enthalpy change |
| Stoichiometry (n) | ITC | Approximately 1 (indicating a 1:1 binding ratio) |
A low IC50 value would indicate high potency, while a KD in a similar range would confirm high-affinity binding. A stoichiometry of ~1 would support a direct, 1:1 interaction between the inhibitor and the POP enzyme.
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a novel, covalent inhibitor of prolyl oligopeptidase. The proposed mechanism, centered on the nucleophilic attack of the catalytic serine on the highly electrophilic trifluoroacetyl group, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path to validating this hypothesis and quantifying the compound's inhibitory potency and binding affinity.
Future research should focus on cell-based assays to determine the compound's efficacy in a biological context, followed by preclinical studies to evaluate its pharmacokinetic properties and in vivo efficacy in relevant disease models where POP is implicated, such as neurodegenerative disorders and certain cancers.
References
-
Prolyl Oligopeptidase: A Potential Target for the Treatment of Neurological and Psychiatric Disorders. (Journal of Neurochemistry). [Link]
-
Fluorine in Medicinal Chemistry: A Review of the Role of Fluorine in Drug Design. (Chemical Society Reviews). [Link]
-
Isothermal Titration Calorimetry in Drug Discovery. (Biophysical Journal). [Link]
-
The Catalytic Mechanism of Prolyl Oligopeptidase. (The Journal of Biological Chemistry). [Link]
An In-depth Technical Guide to N-(N6-Trifluoroacetyl-L-lysyl)-L-proline: Structure, Synthesis, and Application
Executive Summary: This guide provides a comprehensive technical overview of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, a critical dipeptide derivative used in pharmaceutical synthesis. We will dissect its molecular structure, outline its physicochemical properties, detail its synthetic pathway, and elucidate its primary application as a key intermediate in the manufacturing of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Lisinopril. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's chemistry and utility.
Chemical Identity and Molecular Structure
This compound is a synthetic dipeptide composed of L-proline and a modified L-lysine residue. The modification consists of a trifluoroacetyl group attached to the epsilon-amino group (N6) of the lysine side chain, which serves as a protecting group during synthesis.
Systematic Name and Chemical Identifiers
-
IUPAC Name: (2S)-1-[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid[1]
Structural Elucidation
The molecule's structure is defined by three key components:
-
L-proline: A cyclic amino acid providing significant conformational rigidity to the peptide backbone.[6] Its unique structure is often critical in the folding and function of proteins and peptides.[6][7][8]
-
L-lysine: An amino acid with a primary amine on its side chain. In this compound, the alpha-amino group is free to form a peptide bond, while the epsilon-amino group is protected.
-
Trifluoroacetyl (TFA) Group: An electron-withdrawing group attached to the lysine's epsilon-amino group. This group serves as a robust protecting group, preventing the side-chain amine from participating in unwanted reactions during the formation of the peptide bond with proline. It is typically removed in a later synthetic step.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and reaction kinetics. Below is a summary of its key characteristics, compiled from various chemical databases.
| Property | Value | Reference(s) |
| Molecular Weight | 339.31 g/mol | [1][2][3][4][5][9] |
| Exact Mass | 339.14059061 Da | [1][2][3] |
| Appearance | Solid (Assumed) | - |
| Boiling Point | 550.9 ± 50.0 °C (Predicted) | [2][3][4][5] |
| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [2][3][4][5] |
| Flash Point | 287.0 ± 30.1 °C (Predicted) | [2][3][5] |
| pKa | 3.17 ± 0.20 (Predicted) | [2][4] |
| Storage Temperature | -20°C | [2][3][4][5] |
| Hydrogen Bond Donors | 3 | [2][3] |
| Hydrogen Bond Acceptors | 8 | [2][3] |
| Rotatable Bond Count | 7 | [2][3] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process rooted in standard peptide chemistry. The core of the synthesis is the formation of a peptide bond between the two constituent amino acids, with careful use of protecting groups to ensure regioselectivity.
Synthetic Pathway Overview
The general strategy involves the coupling of an Nα-protected Nε-trifluoroacetyl-L-lysine with an L-proline ester, followed by deprotection. The trifluoroacetyl group on the lysine side chain is crucial as it is stable under the conditions required to remove many common Nα-protecting groups (e.g., Boc, Cbz), thus ensuring the epsilon-amino group remains unreactive until desired.
Caption: Generalized workflow for the synthesis of the target dipeptide.
Exemplary Experimental Protocol: Peptide Coupling
This protocol is a representative example based on established peptide synthesis methodologies.
-
Preparation of Reactants:
-
Dissolve L-proline methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq), and stir for 15 minutes at 0°C to neutralize the hydrochloride salt.
-
In a separate vessel, dissolve Nα-Boc-Nε-TFA-L-lysine (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.
-
-
Coupling Reaction:
-
Slowly add the activated lysine solution to the proline solution at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Nα-Boc protected dipeptide.
-
Purify the crude product using silica gel column chromatography.
-
-
Nα-Deprotection:
-
Dissolve the purified, protected dipeptide in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).
-
Stir at room temperature for 1-2 hours until the Boc group is completely cleaved (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual acid.
-
The resulting product, this compound, can be triturated with diethyl ether to yield a solid.
-
Applications in Pharmaceutical Development
The primary and most significant application of this compound is as a key building block in the synthesis of lisinopril, a widely prescribed ACE inhibitor used to treat hypertension and heart failure.[10][11]
Role as a Key Intermediate in Lisinopril Synthesis
Lisinopril is structurally an analog of a tripeptide, composed of lysine and proline moieties linked to a phenylpropyl group. This compound provides the exact dipeptide core of the final drug molecule. The synthesis involves the reductive amination of the free alpha-amino group of this dipeptide with a phenylpropyl keto-acid derivative.[2][4] The use of this pre-formed dipeptide streamlines the manufacturing process and ensures the correct stereochemistry.
Sources
- 1. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. N6-Trifluoroacetyl-L-lysyl-L-proline | 103300-89-6 [chemicalbook.com]
- 5. N6-Trifluoroacetyl-L-lysyl-L-proline | CAS#:103300-89-6 | Chemsrc [chemsrc.com]
- 6. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N6-Trifluoracetyl-L-Lysyl-L-Proline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. nbinno.com [nbinno.com]
- 11. apicule.com [apicule.com]
An In-depth Technical Guide to the Biological Significance and Evaluation of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Abstract
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is a synthetic dipeptide of significant interest within the pharmaceutical industry. While its primary role is established as a critical intermediate in the manufacturing of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril, its intrinsic biological activities remain largely unexplored.[1][2] This technical guide provides a comprehensive overview of this compound, from its chemical properties and synthesis to its pivotal role in drug development. Furthermore, this document presents a series of expertly designed, hypothetical experimental workflows for the systematic investigation of its potential biological activities, drawing parallels with other bioactive proline-containing peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the known applications and untapped potential of this molecule.
Introduction: The Dual Identity of a Key Intermediate
Dipeptides, the simplest constituents of the peptide family, are increasingly recognized for their diverse biological functions, which are often distinct from their individual amino acid components.[3] Proline-rich peptides, in particular, are known to be involved in a multitude of physiological processes, including signal transduction, immune response, and cellular homeostasis.[4] this compound, a dipeptide composed of L-proline and a modified L-lysine, holds a unique position in the scientific landscape. Its significance is firmly rooted in its application as a key raw material for the synthesis of Lisinopril, a widely prescribed medication for hypertension and heart failure.[2]
The trifluoroacetyl group on the lysine residue serves as a protecting group during the chemical synthesis of Lisinopril, ensuring controlled reactions and high yields of the final active pharmaceutical ingredient (API).[1] However, the inherent biological properties of this compound itself have not been a primary focus of research. This guide, therefore, aims to bridge this knowledge gap by not only detailing its established role but also by proposing a scientifically rigorous framework for exploring its potential bioactivities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and the design of biological assays. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 103300-89-6 | [2][5][6] |
| Molecular Formula | C13H20F3N3O4 | [2][5][7] |
| Molecular Weight | 339.31 g/mol | [2][5][7] |
| IUPAC Name | (2S)-1-[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid | [2][7] |
| Boiling Point | 550.929 °C at 760 mmHg | [5][8] |
| Density | 1.364 g/cm³ | [5][8] |
| Storage Temperature | -20°C | [5] |
Role in Pharmaceutical Synthesis: A Cornerstone for ACE Inhibition
The primary and well-documented application of this compound is its function as a pivotal intermediate in the synthesis of Lisinopril.[1][2] The synthesis is a multi-step process where the trifluoroacetyl group on the N6-amino group of lysine provides essential protection, allowing for the specific formation of the desired peptide bond with L-proline. This strategic protection is crucial for achieving high purity and yield of the final drug product.
Below is a conceptual workflow illustrating the role of this compound in the synthesis of Lisinopril.
Caption: Conceptual workflow of Lisinopril synthesis highlighting the role of the target compound.
Hypothesized Biological Activities and Proposed Investigational Workflows
While its role as a synthetic intermediate is clear, the intrinsic biological activity of this compound remains an open question. The presence of the lysyl-proline dipeptide core suggests potential interactions with biological systems. Other proline-containing dipeptides, such as prolyl-hydroxyproline, have demonstrated effects on cell proliferation and extracellular matrix production.[9] Similarly, the dipeptide Lys-Pro has been implicated in wound healing processes.[3] Based on these precedents, we can hypothesize several potential biological activities for this compound and design experiments to test these hypotheses.
Hypothesis 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Rationale: Proline-containing peptides are known substrates and inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The N-terminal lysyl-proline motif is a structural feature that could potentially interact with the active site of DPP-IV.
Experimental Protocol:
-
Enzyme Source: Recombinant human DPP-IV.
-
Substrate: Gly-Pro-p-nitroanilide (G-pNA).
-
Assay Principle: Spectrophotometric measurement of the release of p-nitroanilide from the substrate upon cleavage by DPP-IV.
-
Procedure: a. Prepare a series of concentrations of this compound in a suitable buffer (e.g., Tris-HCl). b. In a 96-well plate, add the test compound, recombinant DPP-IV, and incubate for a pre-determined time. c. Initiate the reaction by adding the substrate, G-pNA. d. Monitor the absorbance at 405 nm over time. e. Calculate the initial reaction velocities and determine the IC50 value of the test compound.
-
Self-Validation: Run parallel experiments with a known DPP-IV inhibitor (e.g., sitagliptin) as a positive control and a vehicle control (buffer only).
Hypothesis 2: Modulation of Inflammatory Responses in Macrophages
Rationale: Proline-rich peptides have been shown to possess immunomodulatory activities.[10] It is plausible that this compound could influence inflammatory signaling pathways in immune cells such as macrophages.
Experimental Protocol:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Assay Principle: Measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) using ELISA.
-
Procedure: a. Culture RAW 264.7 cells to 80% confluency. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with LPS (100 ng/mL) for 24 hours. d. Collect the cell culture supernatants. e. Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.
-
Self-Validation: Include a positive control (LPS stimulation without the test compound) and a negative control (no LPS, no test compound). A known anti-inflammatory agent (e.g., dexamethasone) can also be used as a reference compound.
The proposed experimental workflow for investigating the immunomodulatory effects is depicted below.
Caption: Workflow for assessing the immunomodulatory effects of the target compound.
Hypothesis 3: Influence on Fibroblast Proliferation and Collagen Synthesis
Rationale: Given that proline is a major component of collagen and some proline-containing dipeptides stimulate fibroblasts, this compound might affect fibroblast activity, which is crucial for wound healing and tissue remodeling.
Experimental Protocol:
-
Cell Line: Human dermal fibroblasts (HDFs).
-
Assays:
-
Proliferation: MTT or BrdU assay.
-
Collagen Synthesis: Sirius Red assay or Western blot for Collagen Type I.
-
-
Procedure: a. Seed HDFs in appropriate culture plates. b. Treat the cells with different concentrations of this compound for 48-72 hours. c. For proliferation, perform the MTT or BrdU assay according to the manufacturer's instructions. d. For collagen synthesis, lyse the cells and perform a Sirius Red assay on the cell lysate or a Western blot for Collagen Type I.
-
Self-Validation: Use a known stimulant of fibroblast proliferation and collagen synthesis (e.g., TGF-β) as a positive control and a vehicle control.
Future Directions and Conclusion
The primary significance of this compound currently lies in its role as a key intermediate in the synthesis of Lisinopril.[1][2] However, its structural similarity to other biologically active proline-containing dipeptides suggests a potential for inherent bioactivities that warrant further investigation. The experimental workflows proposed in this guide provide a robust starting point for exploring its potential as an inhibitor of enzymes like DPP-IV, a modulator of inflammatory responses, or an influencer of fibroblast activity.
Future research should also consider the metabolic fate of this compound in biological systems. It is possible that the trifluoroacetyl group is metabolically cleaved, releasing the lysyl-proline dipeptide, which may have its own distinct biological effects.[11] A comprehensive understanding of the biological activity of this compound and its potential metabolites could open new avenues for its application beyond its current use as a synthetic intermediate. This could include its development as a standalone therapeutic agent or as a lead compound for the design of novel drugs.
References
- The Crucial Role of N6-Trifluoroacetyl-L-lysyl-L-proline in ACE Inhibitor Synthesis. (2025, October 9). Google Cloud.
- This compound. LookChem.
- This compound (CAS No: 103300-89-6) API Intermediate Manufacturers. apicule.
- N6-Trifluoroacetyl-L-lysine N-Carboxyanhydride synthesis. ChemicalBook.
- This compound | C13H20F3N3O4 | CID 14013573. PubChem.
- Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement. (2024, May 29). Frontiers.
- The Endogenous Function of Prolyl-Serine Dipeptide: A Technical Guide for Researchers. Benchchem.
- The Multifaceted Roles of Proline in Cell Behavior. Frontiers.
- 103300-89-6| Chemical Name : N6-Trifluoroacetyl-L-lysyl-L-proline. Pharmaffiliates.
- Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. MDPI.
- N6-Trifluoroacetyl-L-lysyl-L-proline | CAS#:103300-89-6. Chemsrc.
- The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells. PubMed Central.
- Pro-Lys | C11H21N3O3 | CID 9209431. PubChem.
- Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. (2024, August 25). Springer.
Sources
- 1. nbinno.com [nbinno.com]
- 2. apicule.com [apicule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. lookchem.com [lookchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N6-Trifluoroacetyl-L-lysyl-L-proline | CAS#:103300-89-6 | Chemsrc [chemsrc.com]
- 9. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pro-Lys | C11H21N3O3 | CID 9209431 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(N6-Trifluoroacetyl-L-lysyl)-L-proline: A Cornerstone Intermediate in Pharmaceutical Synthesis
Introduction: Defining the Role and Identity of a Key Pharmaceutical Building Block
In the landscape of pharmaceutical manufacturing, the efficiency, precision, and scalability of a synthetic route are paramount. The synthesis of complex active pharmaceutical ingredients (APIs) often hinges on the strategic use of meticulously designed intermediates. N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is a quintessential example of such a molecule—a specialized dipeptide derivative engineered for a specific and critical role.
While this guide addresses the compound known as this compound, it is crucial to clarify its Chemical Abstracts Service (CAS) number. Though sometimes referenced with other identifiers, the globally recognized and verified CAS number for this compound is 103300-89-6 .[1][2][3][4] This guide will exclusively refer to this CAS number to ensure accuracy and consistency.
The primary and most significant application of this intermediate is in the manufacturing of Lisinopril, a third-generation, long-acting angiotensin-converting enzyme (ACE) inhibitor used extensively in the treatment of hypertension and congestive heart failure.[3][5][6] this compound serves as a crucial chiral building block, providing the core lysyl-proline structure of the final API.[3][4]
This guide provides an in-depth technical examination of this intermediate, moving beyond simple data recitation to explore the underlying scientific rationale for its design and application. We will dissect the strategic importance of its constituent parts—the trifluoroacetyl protecting group and the dipeptide backbone—and provide actionable protocols for its synthesis and analysis, grounded in the principles of robust and reproducible pharmaceutical science.
Physicochemical and Structural Characteristics
A thorough understanding of a molecule's properties is the foundation of its effective application. This compound is a white to off-white solid at room temperature, with solubility characteristics typical of protected peptides. Its key identifiers and computed properties are summarized below for quick reference.[2][3][7]
| Property | Value | Source(s) |
| CAS Number | 103300-89-6 | [1][2][3][4] |
| Molecular Formula | C₁₃H₂₀F₃N₃O₄ | [2][3][7] |
| Molecular Weight | 339.31 g/mol | [2][3][7] |
| IUPAC Name | (2S)-1-[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid | [2][4] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 8 | [2] |
| Predicted Boiling Point | 550.9 ± 50.0 °C at 760 mmHg | [1][6] |
| Predicted Density | 1.364 ± 0.06 g/cm³ | [6] |
| Recommended Storage | −20°C | [1][6] |
The Trifluoroacetyl Group: A Strategic Choice for Orthogonal Protection
The selection of a protecting group in multi-step synthesis is a critical decision that dictates the entire synthetic strategy. The use of the trifluoroacetyl (TFA) group to protect the ε-amino group of the lysine residue in this intermediate is a deliberate and highly strategic choice, rooted in the principle of orthogonality .[1]
Orthogonality in chemical synthesis refers to the ability to deprotect one functional group in the presence of others by using specific, non-interfering reaction conditions. The TFA group is a masterful example of this concept.[8][9]
-
Acid Stability: The TFA group is exceptionally stable under strongly acidic conditions.[1] This is a crucial feature, as it allows for the use and removal of acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, on other parts of a molecule without affecting the TFA-protected lysine side chain.
-
Base Lability: Conversely, the TFA group is readily cleaved under mild basic conditions, such as treatment with aqueous sodium hydroxide or piperidine.[8][9] This cleavage is selective and efficient, leaving acid-labile and other protecting groups intact.
This differential stability is the cornerstone of its utility. In a complex synthesis, a chemist can selectively unmask different functionalities at will, enabling precise, site-specific modifications. The diagram below illustrates this fundamental concept of orthogonal protection in a hypothetical peptide synthesis workflow.
Caption: Orthogonal strategy using TFA and Boc protecting groups.
The Lys-Pro Dipeptide Scaffold: Structural Significance
The core of the molecule is the dipeptide L-lysyl-L-proline. This is not an arbitrary pairing; each amino acid contributes unique and essential features to the final API, Lisinopril.
-
L-Lysine: Provides the crucial side-chain primary amine, which, after deprotection, acts as a key binding motif within the active site of the angiotensin-converting enzyme. It also provides the correct stereochemistry and spacing for optimal enzyme inhibition.
-
L-Proline: This imino acid is unique due to its cyclic side chain, which locks the peptide backbone into a rigid, conformationally restricted state.[10] This pre-organized conformation reduces the entropic penalty of binding to the target enzyme, contributing to higher binding affinity and potency. Proline's structure is known to be critical in many biological processes, including signal transduction and protein folding.[10]
The Lys-Pro dipeptide is a known metabolite and can be absorbed and utilized in various biological pathways.[11] Its incorporation into Lisinopril mimics endogenous peptide substrates of ACE, contributing to the drug's high specificity and efficacy.
Application in Pharmaceutical Synthesis: The Lisinopril Pathway
The sole industrial purpose of this compound is to serve as an advanced intermediate in the synthesis of Lisinopril.[3][4] It is introduced in a key step involving reductive amination (or reductive condensation) with a second intermediate, typically an α-keto acid or a related derivative.[2][6]
The workflow below provides a high-level overview of this critical C-N bond-forming reaction, which assembles the core structure of the final drug molecule.
Caption: Key synthetic step in the Lisinopril manufacturing process.
Methodologies: Synthesis and Analytical Characterization
A commitment to trustworthiness requires that all protocols be self-validating. The following methodologies are presented as detailed, step-by-step guides that include system suitability and quality control checks, ensuring that the results are reliable and reproducible.
Representative Synthesis Protocol: Solution-Phase Coupling
This protocol describes a standard laboratory-scale synthesis of this compound from its constituent protected amino acids.
Materials:
-
Nα-Boc-Nε-TFA-L-lysine
-
L-Proline methyl ester hydrochloride
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM), Anhydrous
-
N,N-Dimethylformamide (DMF), Anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Trifluoroacetic Acid (TFA)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Peptide Coupling:
-
To a round-bottom flask under an inert atmosphere (N₂), add L-Proline methyl ester hydrochloride (1.0 eq) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) dropwise and stir for 15 minutes.
-
In a separate flask, dissolve Nα-Boc-Nε-TFA-L-lysine (1.05 eq) and HBTU (1.05 eq) in anhydrous DMF.
-
Add this solution to the proline mixture at 0 °C. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with EtOAc.
-
Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide ester.
-
Purify by flash column chromatography if necessary.
-
-
Boc Deprotection:
-
Dissolve the purified dipeptide ester in a 1:1 mixture of DCM:TFA.
-
Stir at room temperature for 1-2 hours until TLC/LC-MS shows complete removal of the Boc group.
-
Concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (2x) to ensure complete removal of residual acid.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the resulting TFA salt of the dipeptide ester in a 3:1 mixture of Methanol:Water.
-
Cool to 0 °C and add 1 M NaOH (1.5 eq) dropwise.
-
Stir at room temperature for 2-3 hours, monitoring by TLC/LC-MS.
-
Upon completion, carefully neutralize the solution to pH ~6-7 with 1 M HCl at 0 °C.
-
Remove the methanol under reduced pressure. Extract the aqueous solution with EtOAc (3x) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~3-4 with 1 M HCl.
-
Extract the product into EtOAc (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product, this compound.
-
Analytical Characterization Protocol: HPLC Purity Assay
This protocol provides a robust method for determining the purity of the synthesized intermediate. A self-validating system suitability test (SST) is included to ensure the analytical system is performing correctly.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
-
Reference Standard: this compound, >99% purity
-
Sample Solution: ~1.0 mg/mL in Sample Diluent
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
System Suitability Test (SST):
-
Prepare the reference standard solution at the target concentration.
-
Perform five replicate injections of the reference standard.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.5 for the main peak.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
Theoretical Plates (N): ≥ 2000.
-
Procedure:
-
Once the SST criteria are met, inject the sample solution in duplicate.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Safety, Handling, and Storage
Proper handling is essential for maintaining both user safety and product integrity.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid formation of dust and aerosols.
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse thoroughly with pure water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and do not induce vomiting. Seek medical attention in all cases of significant exposure.
-
Storage: The compound should be stored in a tightly sealed container in a freezer at −20°C .[1][6] This temperature is critical to prevent degradation over time.
Conclusion
This compound (CAS 103300-89-6) is far more than a simple chemical; it is a product of strategic molecular design. The deliberate choice of the acid-stable, base-labile trifluoroacetyl group provides the synthetic flexibility required for complex API manufacturing, while the lysyl-proline backbone offers the precise structural and stereochemical elements essential for high-potency biological activity. As a key intermediate in the synthesis of Lisinopril, it plays a vital and indispensable role in the production of a globally important therapeutic agent. A thorough, science-first understanding of this molecule's properties, synthesis, and analysis is fundamental for any researcher or drug development professional working in this area.
References
-
Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422. Available at: [Link]
-
ACS Publications. (n.d.). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). L-Lysyl-L-proline. PubChem Compound Database. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 80(21), 6571-6575. Available at: [Link]
-
Blotrol. (2025). The Crucial Role of N6-Trifluoroacetyl-L-lysyl-L-proline in ACE Inhibitor Synthesis. Retrieved from [Link]
-
Apicule. (n.d.). This compound (CAS No: 103300-89-6) API Intermediate Manufacturers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Lysylproline (HMDB0028959). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N6-Trifluoroacetyl-L-lysyl-L-proline. Retrieved from [Link]
-
Wang, W., et al. (2021). Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. Frontiers in Nutrition. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Pharmacompass. (n.d.). N6-Trifluoracetyl-L-Lysyl-L-Proline Drug Information. Retrieved from [Link]
-
FooDB. (2020). Showing Compound Lysylproline (FDB111982). Retrieved from [Link]
-
El-Hafidi, M., et al. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Bach, T. M. H., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(15), 6623–6634. Available at: [Link]
-
ResearchGate. (2013). Properties, metabolisms, and applications of L-proline analogues. Retrieved from [Link]
-
Kohl, D. H., et al. (1988). Proline Fed to Intact Soybean Plants Influences Acetylene Reducing Activity and Content and Metabolism of Proline in Bacteroids. Plant Physiology, 86(1), 211-217. Available at: [Link]
-
ChemWhat. (n.d.). N6-Trifluoroacetyl-L-lysyl-L-proline CAS#: 103300-89-6. Retrieved from [Link]
-
De Zotti, M., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N6-Trifluoroacetyl-L-lysyl-L-proline | 103300-89-6 [chemicalbook.com]
- 4. apicule.com [apicule.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemwhat.com [chemwhat.com]
- 8. �Lisinopril Intermediate A - Syn Pharmatech Inc [synpharmatech.com]
- 9. Buy (-)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride (EVT-15325790) | 102367-33-9 [evitachem.com]
- 10. CAS查询-化工字典 [chemdict.com]
- 11. data.epo.org [data.epo.org]
An In-depth Technical Guide on N-(N6-Trifluoroacetyl-L-lysyl)-L-proline as a Potential Prolyl Endopeptidase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds at the C-terminal side of proline residues, is a significant therapeutic target for neurological and inflammatory diseases.[1][2][3] Its role in the metabolism of neuropeptides and peptide hormones has spurred the development of various inhibitors.[4] This guide focuses on N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, a dipeptide derivative primarily known as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril.[5] While direct evidence of its activity as a potent PEP inhibitor is not extensively documented in peer-reviewed literature, its molecular structure, featuring a core L-lysyl-L-proline scaffold, presents a compelling case for its potential interaction with the active site of PEP. This document provides a comprehensive technical overview of the theoretical framework and practical methodologies for evaluating this compound as a putative PEP inhibitor. We will delve into the function of PEP, the hypothesized mechanism of inhibition by this dipeptide, detailed protocols for its synthesis and enzymatic evaluation, and its potential applications in research.
Introduction to Prolyl Endopeptidase (PEP)
Biological Function and Clinical Significance
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a cytosolic serine protease encoded by the PREP gene in humans.[3] It is ubiquitously expressed, with notably high concentrations in the brain.[4] PEP's primary function is the maturation and degradation of oligopeptides (typically less than 30 amino acids long) by cleaving peptide bonds on the C-terminal side of proline residues.[1][3] Its substrates include a range of biologically active peptides such as vasopressin, substance P, oxytocin, and thyrotropin-releasing hormone.[1][6]
Due to its critical role in neuropeptide metabolism, dysregulation of PEP activity has been implicated in several clinical conditions:
-
Neurological Disorders: Altered PEP levels are associated with depression, schizophrenia, and post-traumatic stress disorder.[2][4] Consequently, PEP inhibitors are being investigated as potential therapeutic agents for these conditions.[7]
-
Celiac Disease: PEP has been explored as a potential therapeutic agent to degrade the proline-rich gluten peptides that trigger an inflammatory response in individuals with celiac disease.[2]
Structure and Catalytic Mechanism
The structure of PEP is characterized by two distinct domains: a catalytic domain with an α/β-hydrolase fold and a seven-bladed β-propeller domain that acts as a gate, restricting access to the active site for larger peptides.[3] The active site contains a classic Ser-Asp-His catalytic triad.[8]
The catalytic mechanism of PEP is believed to follow an induced-fit model.[4] The binding of a substrate peptide is thought to induce a conformational change, allowing the peptide to access the active site within the catalytic domain.[4] This mechanism ensures that only small peptides are processed, protecting larger proteins from proteolysis.
This compound: A Profile
Chemical Properties
This compound is a dipeptide derivative with the following key characteristics:
| Property | Value | Reference |
| CAS Number | 103300-89-6 | [5] |
| Molecular Formula | C13H20F3N3O4 | [5] |
| Molecular Weight | 339.31 g/mol | [5] |
| Storage Temperature | -20°C | [5] |
The trifluoroacetyl group on the lysine side chain serves as a protecting group, which is common in peptide synthesis to prevent unwanted side reactions.
Established Role as a Pharmaceutical Intermediate
It is important to note that the primary documented application of this compound is as a crucial building block in the industrial synthesis of Lisinopril, a widely used ACE inhibitor for the treatment of hypertension.[5]
Hypothesized Mechanism of PEP Inhibition
While direct inhibitory data is sparse, we can hypothesize the mechanism by which this compound might act as a PEP inhibitor based on the known substrate specificity of the enzyme and the structure of other peptide-based inhibitors.
Given that PEP cleaves on the C-terminal side of proline, it is plausible that this compound could act as a competitive inhibitor . In this model, the proline residue of the dipeptide would bind to the S1 subsite of the PEP active site, mimicking a natural substrate. The rest of the molecule would occupy adjacent subsites, effectively blocking the entry and processing of endogenous substrates.
The trifluoroacetylated lysine residue may play a role in the binding affinity by interacting with other subsites of the enzyme's active site. The stability of the amide bond between the lysine and proline would prevent cleavage, leading to a stable enzyme-inhibitor complex.
Caption: Hypothesized competitive inhibition of PEP.
Synthesis of this compound
A general laboratory-scale synthesis can be achieved through standard peptide coupling chemistry. The following is a representative workflow.
Synthesis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]
- 3. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 4. Induced-fit mechanism for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
An In-depth Technical Guide to the Synthesis of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, a critical dipeptide intermediate in pharmaceutical manufacturing. Notably, it is a key precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Lisinopril.[1][2][3] This document is structured for researchers, chemists, and drug development professionals, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale for methodological choices, and the framework of orthogonal protection strategies that are fundamental to modern peptide synthesis. We will detail the step-by-step protocols, from the selective protection of L-lysine to the final coupling with L-proline and subsequent purification, ensuring a reproducible and high-purity yield.
Introduction and Strategic Overview
The synthesis of dipeptides, while seemingly straightforward, presents a significant chemical challenge: the selective formation of a single amide bond between two polyfunctional amino acid molecules. The target molecule, this compound, requires the precise coupling of the L-lysine carboxyl group to the secondary amine of L-proline, with all other reactive sites temporarily masked.
The core of a successful synthesis lies in the principle of orthogonal protection .[4] This strategy employs protecting groups for different functional sites that can be removed under distinct, non-interfering chemical conditions. For this specific synthesis, the strategy is as follows:
-
Selective Protection of L-lysine: The ε-amino group (N6) of the L-lysine side chain is protected with a trifluoroacetyl (TFA) group. This group is notably stable under acidic conditions but can be cleaved with a mild base.[5]
-
Temporary Protection of the α-Amino Group: The α-amino group of the N6-TFA-L-lysine intermediate is temporarily protected, often with a tert-butoxycarbonyl (Boc) group, which is stable to base but readily cleaved by acid (e.g., trifluoroacetic acid).[6][7]
-
Peptide Coupling: The carboxyl group of the fully protected lysine derivative, Boc-Lys(TFA)-OH, is activated using a coupling agent and reacted with L-proline to form the peptide bond.
-
Final Deprotection: The temporary Boc group on the α-amino position is removed under acidic conditions to yield the final target dipeptide, leaving the ε-TFA group intact.
This orthogonal approach prevents polymerization and ensures the formation of the desired constitutional isomer with high fidelity.
Logical Synthesis Workflow
The diagram below illustrates the high-level logical flow of the entire synthetic process, from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of N-(N6-TFA-L-lysyl)-L-proline.
Synthesis of the N6-Trifluoroacetyl-L-lysine Intermediate
The foundational step is the selective acylation of the more nucleophilic and sterically accessible ε-amino group of L-lysine, leaving the α-amino group free for subsequent protection and coupling.
Expertise & Causality: Why Ethyl Trifluoroacetate?
Ethyl trifluoroacetate is the acylating agent of choice for several reasons. It is reactive enough to acylate the primary amine under controlled conditions, and the resulting ethyl alcohol byproduct is easily removed. The reaction is performed in an aqueous medium under alkaline conditions (pH 11-13).[8][9] This high pH serves two purposes: it ensures the amino groups of lysine are deprotonated and thus highly nucleophilic, and it facilitates the saponification of any unreacted ethyl trifluoroacetate. The temperature is maintained between -5 to 5°C to control the reaction rate and minimize potential side reactions, such as acylation at the α-amino position.[8][9]
Experimental Protocol: Synthesis of N6-Trifluoroacetyl-L-lysine
-
Dissolution: Dissolve L-lysine hydrochloride in deionized water in a jacketed reaction vessel.
-
pH Adjustment: Cool the solution to approximately 0°C and slowly add an aqueous solution of sodium hydroxide to adjust the pH to 11.0-13.0, ensuring the lysine is fully dissociated.[9]
-
Acylation: While vigorously stirring and maintaining the temperature between -5 and 5°C, add ethyl trifluoroacetate dropwise over 1-2 hours.
-
Reaction Monitoring: Maintain the pH within the 11.0-13.0 range by the controlled addition of sodium hydroxide solution throughout the reaction.[9] The reaction is typically complete within 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Acidification & Isolation: Once the reaction is complete, carefully adjust the pH to the isoelectric point of N6-trifluoroacetyl-L-lysine (approximately pH 5-6) with hydrochloric acid. This will cause the product to precipitate.
-
Purification: The crude solid is collected by filtration, washed with cold water, and then dried under vacuum to yield N6-trifluoroacetyl-L-lysine.[1]
Synthesis of this compound
This stage involves three critical steps: protection of the α-amino group of the lysine intermediate, coupling it with L-proline, and the final selective deprotection.
Step 3.1: α-Amino Protection of N6-Trifluoroacetyl-L-lysine
To direct the subsequent coupling reaction to the carboxyl group, the α-amino group must be protected. The Boc group is ideal due to its stability in the basic and nucleophilic conditions of peptide coupling and its clean, quantitative removal with acid.
-
Dissolution: Suspend N6-Trifluoroacetyl-L-lysine in a solvent mixture, typically 1,4-dioxane and water.[10]
-
Basification: Add sodium hydroxide or sodium bicarbonate to the mixture to deprotonate the α-amino group and facilitate the reaction.
-
Boc-Anhydride Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in dioxane, to the reaction mixture and stir at room temperature.[10][11]
-
Work-up: After reaction completion (monitored by TLC), acidify the aqueous solution with a mild acid (e.g., citric acid or KHSO₄) to a pH of 2-3.[10]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Boc-Lys(TFA)-OH as a solid or oil.
Step 3.2: Peptide Coupling Reaction
This is the central bond-forming step. The carboxyl group of Boc-Lys(TFA)-OH is activated to make it susceptible to nucleophilic attack by the secondary amine of L-proline.
The choice of coupling reagent is critical for achieving high yield and minimizing racemization. A common and effective combination is a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[12]
-
EDC: Acts as the primary activator by converting the carboxylic acid into a highly reactive O-acylisourea intermediate.[12]
-
HOBt: This additive serves two functions. It reacts with the O-acylisourea to form an HOBt-active ester, which is less reactive but more stable, thereby suppressing side reactions. Crucially, it acts as a racemization suppressant.[13]
-
Base (DIPEA): A non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) is added to maintain a basic environment and scavenge the proton released during the reaction, driving the equilibrium towards product formation.[14]
-
Reagent Dissolution: In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve Boc-Lys(TFA)-OH, L-proline, and HOBt in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Pre-activation/Cooling: Cool the solution to 0°C in an ice bath.
-
Initiation: Add EDC to the solution, followed by the dropwise addition of DIPEA.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC.
-
Work-up: Upon completion, the reaction mixture is typically diluted with ethyl acetate and washed sequentially with a mild acid (e.g., 1M HCl or citric acid solution) to remove excess DIPEA, a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted starting material and HOBt, and finally with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the protected dipeptide, Boc-Lys(TFA)-Pro-OH.
Step 3.3: Final α-Amino Deprotection
The final step is the selective removal of the acid-labile Boc group to expose the α-amino group of the lysine residue.
-
Acidolysis: Dissolve the crude Boc-Lys(TFA)-Pro-OH from the previous step in an anhydrous solvent, typically dichloromethane (DCM).[7]
-
TFA Addition: Add an excess of trifluoroacetic acid (TFA), often as a 25-50% solution in DCM.[6][7] The reaction is usually rapid, completing within 1-2 hours at room temperature.
-
Solvent Removal: The volatiles (DCM and excess TFA) are removed under reduced pressure.
-
Purification: The resulting crude product is purified. Due to its polar nature, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for obtaining a high-purity final product.[15] The fractions containing the pure product are collected and lyophilized to yield this compound as a white, fluffy solid.
Detailed Experimental Workflow Diagram
Caption: Step-by-step workflow for the coupling and deprotection stages.
Quantitative Data and Physicochemical Properties
Accurate data is essential for experimental planning, safety, and regulatory compliance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 103300-89-6 | [16][17][18] |
| Molecular Formula | C₁₃H₂₀F₃N₃O₄ | [16][17][18] |
| Molecular Weight | 339.31 g/mol | [16][17] |
| Exact Mass | 339.14059061 Da | [16][18] |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 550.9 °C at 760 mmHg (Predicted) | [16][17] |
| Density | 1.364 g/cm³ (Predicted) | [16][17] |
| Storage Temperature | −20°C | [16][17] |
| XLogP3 | -1.9 | [16][18] |
Table 2: Key Reagents and Their Functions in the Synthesis
| Reagent | Chemical Name | Function / Rationale |
| Ethyl trifluoroacetate | C₄H₅F₃O₂ | Acylating Agent: Selectively protects the ε-amino group of lysine.[8][9] |
| (Boc)₂O | Di-tert-butyl dicarbonate | Protecting Group Source: Protects the α-amino group of the lysine intermediate.[10][11] |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling Reagent: Activates the carboxyl group for peptide bond formation.[12] |
| HOBt | 1-Hydroxybenzotriazole | Coupling Additive: Suppresses racemization and improves coupling efficiency.[13][14] |
| DIPEA | N,N-Diisopropylethylamine | Non-nucleophilic Base: Acts as a proton scavenger to drive the coupling reaction.[14] |
| TFA | Trifluoroacetic Acid | Deprotection Agent: Cleaves the acid-labile Boc group from the α-amino position.[6][7] |
| DMF | N,N-Dimethylformamide | Solvent: A polar aprotic solvent ideal for dissolving peptides and reagents.[19] |
| DCM | Dichloromethane | Solvent: Used for the Boc deprotection step and extractions.[7] |
References
-
LookChem. This compound. Available from: [Link]
- ACS Publications. (2022).
-
Semantic Scholar. (2010). Synthesis of N6-Trifluoroacetyl-L-lysine. Fine Chemical Intermediates. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Lisinopril Intermediate Manufacturer. (2023). The Crucial Role of N6-Trifluoroacetyl-L-lysyl-L-proline in ACE Inhibitor Synthesis.
- Google Patents. CN101503371A - Method for synthesizing trifluoroacetyl lysine.
- PNAS.
-
Organic Chemistry Portal. Trifluoroacetamides. Available from: [Link]
-
apicule. This compound (CAS No: 103300-89-6) API Intermediate Manufacturers. Available from: [Link]
- ResearchGate. (2023).
- ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Bio-Rad. (2023).
- The Royal Society of Chemistry.
- Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
-
Wikipedia. Peptide synthesis. Available from: [Link]
- Google Patents. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PubMed. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids.
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. apicule.com [apicule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. CN101503371A - Method for synthesizing trifluoroacetyl lysine - Google Patents [patents.google.com]
- 10. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. lookchem.com [lookchem.com]
- 17. echemi.com [echemi.com]
- 18. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N-(N6-Trifluoroacetyl-L-lysyl)-L-proline: Synthesis, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Cardiovascular Drug Synthesis
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, a dipeptide derivative, holds a significant position in the landscape of pharmaceutical manufacturing. Its primary and most critical role is as a key intermediate in the synthesis of Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its crucial role in drug development and the analytical methods required for its characterization.
The trifluoroacetyl group serves as a protecting group for the epsilon-amino group of lysine, a strategic choice in the multi-step synthesis of Lisinopril that prevents unwanted side reactions.[3][4] The lysyl-proline backbone mimics a portion of the natural substrate of ACE, contributing to the high affinity and specificity of the final drug product.[5] Understanding the chemistry and handling of this intermediate is therefore paramount for chemists and researchers involved in the development and manufacturing of ACE inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 103300-89-6 | [6][7] |
| Molecular Formula | C13H20F3N3O4 | [6][7] |
| Molecular Weight | 339.31 g/mol | [2] |
| Appearance | White to off-white powder | [8] |
| Boiling Point | 550.929 °C at 760 mmHg | [6] |
| Density | 1.364 g/cm³ | [6] |
| Storage Temperature | −20°C | [6] |
Synthesis and Manufacturing
The synthesis of this compound is a critical step in the overall production of Lisinopril. The process involves the formation of a peptide bond between L-proline and a protected L-lysine derivative.
The Role of the Trifluoroacetyl Protecting Group
The trifluoroacetyl group is employed as a protecting group for the ε-amino group of the lysine side chain. This is a crucial step to ensure the selective formation of the peptide bond between the α-amino group of lysine and the carboxylic acid of proline. The high electronegativity of the fluorine atoms in the trifluoroacetyl group makes the amide bond resistant to cleavage under the conditions used for peptide coupling and subsequent reaction steps, yet it can be removed under specific hydrolytic conditions at the final stage of the drug synthesis.[3][4]
Synthetic Workflow
The synthesis of this compound is typically achieved through the condensation of N6-trifluoroacetyl-L-lysine with L-proline. A common route involves the activation of the carboxylic acid of the protected lysine, often by converting it into an N-carboxyanhydride (NCA), followed by coupling with L-proline.[1]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound, adapted from literature procedures for Lisinopril synthesis.[1]
Step 1: Synthesis of N6-Trifluoroacetyl-L-lysine
-
Dissolve L-lysine hydrochloride in water.
-
Adjust the pH of the solution to 11-13 using a suitable base (e.g., NaOH solution) to free the amino groups.[9]
-
Cool the reaction mixture to between -15°C and 15°C.[9]
-
Slowly add ethyl trifluoroacetate to the cooled solution while maintaining the pH between 9 and 14 by the controlled addition of a base.[9]
-
After the acylation reaction is complete, acidify the solution with hydrochloric acid to precipitate the N6-trifluoroacetyl-L-lysine.[9]
-
Filter and dry the product.
Step 2: Synthesis of N6-Trifluoroacetyl-L-lysine N-Carboxyanhydride (NCA)
-
Treat the N6-trifluoroacetyl-L-lysine with an activating agent such as triphosgene in a suitable solvent (e.g., tetrahydrofuran).[1]
-
The reaction is typically carried out at a controlled temperature to form the cyclic N-carboxyanhydride.
Step 3: Condensation with L-proline
-
Dissolve the N6-trifluoroacetyl-L-lysine NCA in a suitable solvent.
-
Add L-proline to the solution.
-
The reaction mixture is stirred, leading to the opening of the NCA ring and the formation of the peptide bond to yield this compound.[1]
-
The product can then be isolated and purified.
Role in Drug Development: The Path to Lisinopril
The primary application of this compound is as a crucial building block in the synthesis of Lisinopril.[1][2]
Biological Context: ACE Inhibition
Lisinopril is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[6][10] ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.[1][7] By inhibiting ACE, Lisinopril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1]
Caption: Mechanism of action of Lisinopril in the Renin-Angiotensin System.
From Intermediate to Active Pharmaceutical Ingredient (API)
The synthesis of Lisinopril from this compound involves a reductive amination reaction with ethyl 2-oxo-4-phenylbutyrate, followed by hydrolysis of the ester and the trifluoroacetyl protecting group.[1]
Caption: Conversion of the intermediate to the final Lisinopril API.
Analytical Chemistry and Quality Control
Ensuring the purity and identity of this compound is critical for the quality of the final API. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for monitoring the progress of the synthesis. A reversed-phase HPLC method would be suitable for this analysis.
Illustrative HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[11]
-
Detection: UV detection at a wavelength of around 210-220 nm, where the peptide bond absorbs.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
This method would allow for the separation of the desired product from starting materials, by-products, and other impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the amino acid residues. The protons of the proline ring would appear in the aliphatic region, while the α-protons of both lysine and proline would be in the range of 4.0-4.5 ppm. The side-chain protons of lysine would also be visible.
-
¹³C NMR: The carbon NMR spectrum would provide complementary information, with the carbonyl carbons of the peptide bond and the carboxylic acid appearing downfield.
-
¹⁹F NMR: The fluorine NMR spectrum would show a single characteristic signal for the trifluoroacetyl group, confirming its presence.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique, and the expected [M+H]⁺ ion would be observed at m/z 340.1.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][12]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust.[12]
-
In case of contact:
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[12]
-
Storage: Store in a tightly closed container in a cool, dry place, typically at -20°C.[6]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[10][12]
Conclusion
This compound is a specialized yet vital molecule in the pharmaceutical industry. Its role as a key intermediate in the synthesis of Lisinopril underscores the importance of precise chemical synthesis and rigorous analytical control. For researchers and professionals in drug development, a thorough understanding of this compound's properties, synthesis, and handling is essential for the successful production of a life-saving medication. The strategic use of the trifluoroacetyl protecting group and the inherent biological relevance of the lysyl-proline motif are testaments to the elegance of modern medicinal chemistry.
References
- ChemicalBook. (2025, May 31). Chemical Safety Data Sheet MSDS / SDS - N6-Trifluoroacetyl-L-lysyl-L-proline.
- KM Pharma Solution Private Limited. MSDS - N6-Trifluoroacetyl-L-lysyl-L-proline.
- LookChem. This compound.
- PubChem. This compound | C13H20F3N3O4 | CID.
- Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278.
- Dimicoli, J. L., Lhoste, J. M., & Lallemand, J. Y. (1976). Trifluoroacetylated peptides as substrates and inhibitors of elastase: a nuclear magnetic resonance study. FEBS letters, 67(1), 5–9.
- The Crucial Role of N6-Trifluoroacetyl-L-lysyl-L-proline in ACE Inhibitor Synthesis. (2025, October 9).
- WIPO Patentscope. (2019, May 3).
- MDPI. (2016).
- Spratt, K. A., Meng, X., D'Souza, M. J., & Williams, J. (2009). Synthesis and Evaluation of a Series of 99m Tc(CO) 3 + Lisinopril Complexes for In Vivo Imaging of Angiotensin-Converting Enzyme Expression. Journal of Nuclear Medicine, 50(7), 1150–1158.
- Chemsrc. (2025, August 26). N6-Trifluoroacetyl-L-lysyl-L-proline | CAS#:103300-89-6.
- Next Peptide. 103300-89-6 | N6-Trifluoroacetyl-L-Lysyl-L-Proline.
- Google Patents. (2013). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
- Kent, S. B., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180–2184.
- HELIX Chromatography. HPLC Methods for analysis of Proline.
- apicule. This compound (CAS No: 103300-89-6)
- Weygand, F., & Csendes, E. (1952).
- Wilkes, E. N., & Johnson, D. L. (2013). Calibration function for proline in water determined by HPLC following derivatization with FMOC. Journal of agricultural and food chemistry, 61(16), 3848–3852.
- GenScript. Impact of TFA - A Review.
- Biological Magnetic Resonance Bank.
- SIELC Technologies. Proline.
- Google Patents. (2009). CN101503371A - Method for synthesizing trifluoroacetyl lysine.
- Xue, X., Zhou, J., Wu, L., Chen, L., & Zhang, J. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1, 3-diazole (NBD-F). Analytical Methods, 5(13), 3243–3248.
- Sigma-Aldrich. Ne-Trifluoroacetyl- L -lysine = 96.0 TLC 10009-20-8.
- Ábrahám, E., & Szabados, L. (2010). Methods for Determination of Proline in Plants. In Plant Stress Tolerance (pp. 315–322). Humana Press.
- ResearchGate. 1 H and 13 C NMR spectra of N e -trifluoroacetyl-L-lysine (Kt).
Sources
- 1. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Characterization of Compounds Related to Lisinopril | Semantic Scholar [semanticscholar.org]
- 6. lookchem.com [lookchem.com]
- 7. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ne-Trifluoroacetyl- L -lysine = 96.0 TLC 10009-20-8 [sigmaaldrich.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 10. kmpharma.in [kmpharma.in]
- 11. Synthesis and Evaluation of a Series of 99mTc(CO)3+ Lisinopril Complexes for In Vivo Imaging of Angiotensin-Converting Enzyme Expression | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. chemicalbook.com [chemicalbook.com]
Methodological & Application
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline experimental protocol
An In-Depth Guide to the Synthesis and Characterization of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
This document provides a comprehensive experimental guide for the synthesis, purification, and characterization of this compound, a critical dipeptide intermediate in pharmaceutical manufacturing. Notably, this compound is an essential building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Lisinopril.[1][2] The protocols detailed herein are designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.
The strategic use of the trifluoroacetyl (Tfa) group to protect the ε-amino function of the lysine side chain is central to this synthesis. The Tfa group is renowned for its stability in acidic conditions and its lability in basic conditions, providing orthogonality with common acid-labile α-amino protecting groups like tert-butoxycarbonyl (Boc).[3][4] This differential stability is fundamental to modern peptide chemistry, enabling precise, site-specific modifications.[4][5]
PART 1: SYNTHESIS OF this compound
The synthesis is achieved through a solution-phase peptide coupling reaction, followed by sequential deprotection steps to yield the target dipeptide. This approach offers scalability and control over reaction conditions.
Principle of Synthesis
The core of the synthesis is the formation of a peptide bond between the carboxyl group of a suitably protected L-lysine derivative and the secondary amine of L-proline. The workflow involves three key stages:
-
Peptide Coupling: An N-α-protected, N-ε-trifluoroacetyl-L-lysine is coupled with a C-terminal protected L-proline.
-
N-α-Deprotection: The temporary protecting group on the α-amino group of the lysine residue is selectively removed.
-
C-Terminal Deprotection: The protecting group on the proline carboxyl group is removed to yield the final product.
// Nodes A [label="Fmoc-Lys(Tfa)-OH +\n L-Proline-OMe"]; B [label="Protected Dipeptide\nFmoc-Lys(Tfa)-Pro-OMe"]; C [label="N-α Deprotected Dipeptide\nH-Lys(Tfa)-Pro-OMe"]; D [label="Final Product\nN-(N6-Tfa-L-lysyl)-L-proline"];
// Edges A -> B [label=" Peptide Coupling\n(HATU, DIPEA, DMF)"]; B -> C [label=" Fmoc Deprotection\n(20% Piperidine/DMF)"]; C -> D [label=" Saponification\n(LiOH, THF/H2O)"]; } dot Caption: Overall workflow for the synthesis of N-(N6-Tfa-L-lysyl)-L-proline.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purpose |
| Nα-Fmoc-Nε-Tfa-L-lysine (Fmoc-Lys(Tfa)-OH) | C₂₉H₂₇F₃N₂O₅ | 556.53 | Protected Amino Acid |
| L-Proline methyl ester hydrochloride | C₆H₁₂ClNO₂ | 165.62 | Protected Amino Acid |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous Solvent |
| Piperidine | C₅H₁₁N | 85.15 | Fmoc Deprotection Reagent |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | Saponification Reagent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous Wash |
| Brine | NaCl (aq) | 58.44 | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |
Step-by-Step Synthesis Protocol
Step 1: Peptide Coupling
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Fmoc-Lys(Tfa)-OH (1.0 eq), L-proline methyl ester hydrochloride (1.05 eq), and HATU (1.05 eq).
-
Dissolve the solids in anhydrous DMF (approx. 10 mL per gram of Fmoc-Lys(Tfa)-OH).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount facilitates the coupling reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Expert Insight: The coupling reaction involves the activation of the lysine's carboxyl group by HATU to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the proline's secondary amine.[6][7][8] DIPEA acts as a base to deprotonate the carboxylic acid and proline amine hydrochloride without causing significant racemization.[7]
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Fmoc-Lys(Tfa)-Pro-OMe.
// Nodes Lys [label="{Fmoc-Lys(Tfa)-COOH | Carboxylic Acid}"]; HATU [label="{HATU | Coupling Reagent}"]; ActiveEster [label="{Activated Ester | O-Acylisourea Intermediate}"]; Pro [label="{H-Pro-OMe | Proline Ester}"]; Dipeptide [label="{Fmoc-Lys(Tfa)-Pro-OMe | Protected Dipeptide}"];
// Edges Lys -> ActiveEster [label="+ HATU, DIPEA"]; ActiveEster -> Dipeptide [label="+ Proline"]; Pro -> Dipeptide; } dot Caption: Simplified mechanism of HATU-mediated peptide bond formation.
Step 2: N-α-Fmoc Deprotection
-
Dissolve the crude Fmoc-Lys(Tfa)-Pro-OMe in DMF.
-
Add a 20% solution of piperidine in DMF (v/v) to the mixture.
-
Stir at room temperature for 30-60 minutes. The completion of the deprotection can be monitored by the disappearance of the UV-active Fmoc group using TLC.[5][9]
-
Concentrate the reaction mixture under high vacuum to remove the DMF and piperidine. Co-evaporation with toluene can help remove residual piperidine.
-
The resulting crude oil, H-Lys(Tfa)-Pro-OMe, can be carried forward to the next step without further purification.
Step 3: C-Terminal Saponification
-
Dissolve the crude H-Lys(Tfa)-Pro-OMe in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add a solution of Lithium Hydroxide (LiOH) (1.5 eq in water) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring the hydrolysis of the methyl ester by TLC or LC-MS.
-
Once complete, carefully acidify the reaction mixture to a pH of ~5-6 with 1 M HCl.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with EtOAc (3x) to remove any organic-soluble impurities. The product should remain in the aqueous phase.
-
Lyophilize (freeze-dry) the aqueous phase to obtain the crude this compound as a white solid.
PART 2: PURIFICATION AND CHARACTERIZATION
Purification is essential to remove byproducts and unreacted reagents. Subsequent characterization validates the identity, structure, and purity of the final compound.
Purification by Preparative HPLC
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides of this nature.[10]
-
System Preparation: Use a preparative RP-HPLC system with a C18 column.
-
Mobile Phases:
-
Buffer A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Buffer B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Expert Insight: TFA acts as an ion-pairing agent, improving peak shape and resolution by forming neutral ion pairs with the charged amine and carboxyl groups of the peptide.[10][11]
-
-
Sample Preparation: Dissolve the crude lyophilized product in a minimal amount of Buffer A. If solubility is an issue, a small percentage of acetonitrile can be added. Filter the sample through a 0.45 µm filter before injection.
-
Chromatography:
-
Equilibrate the column with 95% Buffer A and 5% Buffer B.
-
Inject the sample.
-
Elute the product using a linear gradient, for example, from 5% to 50% Buffer B over 40 minutes.
-
Monitor the elution profile at 214 or 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification Processing: Combine the pure fractions, freeze, and lyophilize to obtain the final product as a white, fluffy powder (TFA salt).
Characterization Protocols
Analytical characterization is performed to confirm the successful synthesis and determine the purity of the final compound.[12][13]
| Parameter | Expected Result |
| Molecular Formula | C₁₃H₂₀F₃N₃O₄[2][14] |
| Molecular Weight | 339.31 g/mol [2][14] |
| Exact Mass (ESI-MS) | Expected [M+H]⁺ = 340.1482 Da[14][15] |
| ¹H NMR | Shows characteristic signals for lysine and proline residues. |
| Analytical HPLC Purity | ≥95% (at 220 nm) |
| Appearance | White to off-white solid |
1. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure: Dissolve a small sample in 50% acetonitrile/water with 0.1% formic acid. Infuse the sample into the ESI-MS.
-
Expected Outcome: A primary ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 340.15 should be observed, confirming the correct molecular weight.[12][14][15]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H NMR and ¹³C NMR.
-
Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Expected Outcome: The ¹H NMR spectrum will show distinct proton signals corresponding to the lysine side chain, the α-protons of both amino acids, and the characteristic ring protons of proline.[12][16] The integration of these signals should be consistent with the dipeptide structure.
3. Analytical High-Performance Liquid Chromatography (HPLC)
-
Technique: Analytical RP-HPLC with a C18 column.
-
Procedure: Use a method similar to the preparative protocol but on an analytical scale with a faster gradient (e.g., 5-95% Buffer B over 20 minutes).[10]
-
Expected Outcome: A single major peak should be observed, and its area can be integrated to determine the purity of the compound, which should typically be ≥95%.[13]
PART 3: APPLICATIONS IN DRUG DEVELOPMENT
This compound is primarily utilized as a pharmaceutical intermediate.[1][2] Its main application is in the synthesis of lisinopril, where it undergoes a reductive condensation reaction with ethyl 2-oxo-4-phenylbutyrate.[14][17] Following this key step, the trifluoroacetyl protecting group is removed under basic conditions to yield the final active pharmaceutical ingredient. The unique properties of proline-containing peptides are also widely explored in drug design for their conformational rigidity and influence on biological activity.[18][19][20]
References
- Benchchem. (n.d.). Application Notes and Protocols for Selective Deprotection of the Trifluoroacetyl (Tfa)
- BenchChem. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Pharmaffiliates. (2025). The Crucial Role of N6-Trifluoroacetyl-L-lysyl-L-proline in ACE Inhibitor Synthesis.
- ChemicalBook. (2025). N6-Trifluoroacetyl-L-lysyl-L-proline | 103300-89-6.
- LookChem. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). Introduction to Peptide Synthesis.
- Benchchem. (n.d.). The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry.
- RojasLab. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides.
- Beilstein Journals. (2018).
- Biosynth. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- apicule. (n.d.). This compound (CAS No: 103300-89-6)
- ResearchGate. (2018). I have used Lys(Tfa)Fmoc-OH in peptide synthesis . Deprotection of Tfa gr took place in 24h by aqueous piperidine at rt.
- Omizzur. (n.d.).
- Nanosoft Polymers. (n.d.). N6-Trifluoroacetyl-L-lysine NCA.
- PubChem. (n.d.). This compound.
- PubMed. (2013).
- ResearchGate. (n.d.).
- International Journal of Science and Research Archive. (2025).
- Oxford Global. (2023).
- CymitQuimica. (n.d.). N6-Trifluoroacetyl-L-lysyl-L-proline.
- ChemicalBook. (n.d.). N6-Trifluoroacetyl-L-lysine N-Carboxyanhydride synthesis.
- Chemsrc. (2025). N6-Trifluoroacetyl-L-lysyl-L-proline | CAS#:103300-89-6.
- ACS Publications. (n.d.).
- DrugBank Online. (n.d.). N6-Trifluoracetyl-L-Lysyl-L-Proline.
- National Institutes of Health (NIH). (n.d.).
- PubMed Central. (n.d.). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI.
- Semantic Scholar. (2010). Synthesis of N6-Trifluoroacetyl-L-lysine.
- Scilit. (n.d.). Quantitative Analysis of Peptides with NMR Spectroscopy.
- PubMed Central. (n.d.). The Multifaceted Roles of Proline in Cell Behavior.
- University of Zurich. (n.d.). Peptide/Protein NMR.
- Google Patents. (n.d.). EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid.
- National Institutes of Health (NIH). (2021). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham.
- ResearchGate. (2025).
Sources
- 1. nbinno.com [nbinno.com]
- 2. apicule.com [apicule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. peptide.com [peptide.com]
- 11. omizzur.com [omizzur.com]
- 12. ijsra.net [ijsra.net]
- 13. oxfordglobal.com [oxfordglobal.com]
- 14. lookchem.com [lookchem.com]
- 15. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. N6-Trifluoroacetyl-L-lysyl-L-proline | 103300-89-6 [chemicalbook.com]
- 18. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Screening of Prolyl Endopeptidase (PEP) Inhibitors using N-(N6-Trifluoroacetyl-L-lysyl)-L-proline p-Nitroanilide
Introduction: Prolyl Endopeptidase as a Therapeutic Target
Prolyl Endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides.[1][2] This enzyme specifically cleaves peptide bonds on the C-terminal side of internal proline residues in oligopeptides typically shorter than 30 amino acids.[3] Due to its involvement in physiological pathways, including blood pressure regulation and neurological processes, PEP has emerged as a significant pharmacological target for a range of conditions, including neurological disorders, and has been implicated in celiac disease due to its ability to degrade proline-rich gluten peptides.[1][2][4] The development of potent and specific PEP inhibitors is therefore an area of intense research in drug discovery.
This application note provides a detailed protocol for a robust and sensitive enzymatic assay for identifying and characterizing inhibitors of PEP. The assay utilizes the chromogenic substrate, N-(N6-Trifluoroacetyl-L-lysyl)-L-proline p-nitroanilide (Lys(TFA)-Pro-pNA).
Assay Principle: A Chromogenic Approach
The assay is based on a straightforward colorimetric measurement. The substrate, Lys(TFA)-Pro-pNA, is a synthetic dipeptide specifically designed for PEP activity detection. The trifluoroacetyl group on the lysine side-chain serves as a protecting group. In the presence of active PEP, the enzyme recognizes the Proline residue and hydrolyzes the amide bond between the proline and the p-nitroaniline (pNA) moiety. This cleavage event liberates free pNA, a yellow-colored chromophore, which can be quantified by measuring the increase in absorbance at approximately 405-410 nm.[3][5][6] The rate of pNA formation is directly proportional to the PEP activity, allowing for precise determination of enzyme kinetics and inhibition.
The enzymatic reaction is depicted below:
Figure 1: Enzymatic cleavage of Lys(TFA)-Pro-pNA by PEP.
Materials and Reagents
Core Reagents
| Reagent | Recommended Supplier | Notes |
| Purified Prolyl Endopeptidase (e.g., from Myxococcus xanthus) | Commercial sources | Enzyme concentration should be determined (e.g., by Bradford assay) and activity titrated to ensure initial rates are linear over the assay period. |
| This compound p-nitroanilide | Custom synthesis | While Lys-Pro-pNA is an effective substrate, the N6-trifluoroacetyl derivative is specified. If unavailable, Z-Gly-Pro-pNA or Suc-Ala-Pro-pNA can be used with protocol adjustments.[3][5] |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | For dissolving the substrate and test compounds. |
| Known PEP Inhibitor (e.g., Z-Pro-Prolinal) | Commercial sources | Positive control for inhibition assays. |
Buffer and Assay Solutions
| Solution | Composition | Preparation Notes |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl | A common buffer system; however, the optimal pH may vary (typically 6.5-8.0) depending on the enzyme source.[5] |
| Substrate Stock | 100 mM Lys(TFA)-Pro-pNA in 100% DMSO | Store at -20°C in small aliquots to avoid freeze-thaw cycles. Protect from light. |
| Enzyme Working Stock | Dilute purified PEP in Assay Buffer | Prepare fresh on the day of the experiment and keep on ice. The final concentration in the assay should be in the nM range. |
| Inhibitor Stocks | 10 mM stock solutions of test compounds and control inhibitor in 100% DMSO | Store at -20°C. |
Experimental Protocols
Protocol 1: Determination of Enzyme Kinetic Parameters (KM and Vmax)
This protocol is essential for characterizing the interaction between PEP and the Lys(TFA)-Pro-pNA substrate. Understanding these parameters is critical for designing an effective inhibition assay.
Workflow:
Figure 2: Workflow for determining enzyme kinetic parameters.
Step-by-Step Procedure:
-
Prepare Substrate Working Solutions: Create a series of dilutions of the Lys(TFA)-Pro-pNA substrate in Assay Buffer. A typical final concentration range in the assay would be from 0.05 mM to 2 mM.
-
Assay Plate Setup: In a clear, flat-bottom 96-well microplate, add the components in the following order for a final volume of 200 µL:
-
170 µL Assay Buffer
-
10 µL of each substrate working solution (to achieve the desired final concentration range).
-
-
Temperature Equilibration: Pre-incubate the microplate at 37°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of the pre-diluted PEP enzyme working stock to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 410 nm in kinetic mode, taking readings every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The slope of this line (ΔAbs/min) is the initial velocity.
-
Plot V₀ against the substrate concentration [S].
-
To determine KM and Vmax, generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The x-intercept is -1/KM, and the y-intercept is 1/Vmax.
-
Protocol 2: PEP Inhibition Assay (IC50 Determination)
This protocol is designed to screen for potential PEP inhibitors and quantify their potency by determining the half-maximal inhibitory concentration (IC50).
Step-by-Step Procedure:
-
Assay Setup: In a 96-well microplate, add the following components for a final volume of 200 µL:
-
160 µL Assay Buffer
-
10 µL of test compound dilutions in DMSO (prepare a serial dilution, e.g., from 100 µM to 1 nM final concentration). For controls, add 10 µL of DMSO (for 0% inhibition) or 10 µL of a known inhibitor (for 100% inhibition).
-
10 µL of Lys(TFA)-Pro-pNA substrate solution (use a final concentration equal to the KM value determined in Protocol 1).
-
-
Enzyme Pre-incubation: Add 20 µL of the PEP enzyme working stock to each well.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Data Acquisition: Measure the absorbance at 410 nm in kinetic mode as described in Protocol 1, Step 5.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_DMSO)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Data Interpretation: Understanding Inhibition Mechanisms
To further characterize the mechanism of action of a confirmed inhibitor (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The results can be visualized using a Lineweaver-Burk plot.
Figure 3: Key characteristics of common enzyme inhibition types.
Conclusion and Further Applications
The described assay provides a reliable and high-throughput compatible method for screening and characterizing inhibitors of Prolyl Endopeptidase. The use of the chromogenic substrate this compound p-nitroanilide allows for a continuous and sensitive measurement of enzyme activity. By determining key parameters such as KM, Vmax, and IC50, researchers can effectively advance the development of novel therapeutics targeting PEP for a variety of human diseases.
References
-
Shan, L., et al. (2004). Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. Proceedings of the National Academy of Sciences, 101(38), 13778-13783. Available at: [Link]
-
Goossens, F., et al. (2006). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). Biochemical Journal, 400(Pt 2), 255–264. Available at: [Link]
-
Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences, 59(2), 349-362. Available at: [Link]
- BenchChem. (n.d.). Application Notes: Measuring Prolyl Peptidase Activity in Cell Lysates using Z-Gly-Pro-pNA. BenchChem.
-
García-Horsman, J. A., et al. (1994). A novel, induced-fit mechanism for prolyl endopeptidase. The Journal of Biological Chemistry, 269(45), 28491-28496. Available at: [Link]
-
Schalk, K., et al. (2023). A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples. International Journal of Molecular Sciences, 24(2), 1435. Available at: [Link]
- ResearchGate. (2019). Prolyl endopeptidase enzyme activity? ResearchGate. Retrieved from a general search for PEP assay protocols.
-
Nagatsu, T., et al. (1976). New chromogenic substrates for X-prolyl dipeptidyl-aminopeptidase. Analytical Biochemistry, 74(2), 466-476. Available at: [Link]
Sources
- 1. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(N6-Trifluoroacetyl-L-lysyl)-L-proline as a Potential Prolyl Oligopeptidase (POP) Modulator in Neuroscience Research
Introduction: Unveiling a Potential Therapeutic Avenue
Neurodegenerative and psychiatric disorders represent a significant and growing challenge in global health. A key area of investigation is the modulation of neuropeptide signaling in the central nervous system (CNS). Prolyl Oligopeptidase (POP, also known as Prolyl Endopeptidase, PREP; EC 3.4.21.26) is a cytosolic serine protease that has emerged as a compelling therapeutic target.[1][2] POP specifically cleaves small peptides (less than 30 amino acids) at the carboxyl side of internal proline residues.[1][3] Its substrates include critical neuropeptides and hormones like arginine-vasopressin (AVP), substance P, and thyrotropin-releasing hormone (TRH), which are known to modulate cognitive processes, mood, and memory.[4][5][6][7]
Consequently, the inhibition of POP is a promising strategy for preventing the degradation of these neuroactive peptides, thereby enhancing their beneficial effects. POP inhibitors have demonstrated neuroprotective, anti-amnesic, and cognition-enhancing properties in numerous preclinical models.[1][8] Furthermore, altered POP activity has been associated with conditions such as Alzheimer's disease, Parkinson's disease, and mood disorders.[1][6][7]
This document provides detailed application notes for the characterization of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline (CAS: 103300-89-6), a dipeptide derivative with structural features suggesting its potential as a novel POP inhibitor for neuroscience research. While primarily known as a synthetic intermediate in the production of Lisinopril, its Lys-Pro core structure is a recognized motif in peptidic enzyme modulators.[9] The N-terminal trifluoroacetyl group offers metabolic stability and unique binding characteristics, making it a candidate for investigation.
These notes are designed for researchers in neuroscience, pharmacology, and drug development, providing a logical workflow to assess its biochemical potency, cellular activity, and neuroprotective potential.
Compound Profile and Handling
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 103300-89-6 | [10][11][12] |
| Molecular Formula | C₁₃H₂₀F₃N₃O₄ | [10][11][12] |
| Molecular Weight | 339.31 g/mol | [10][11][12] |
| Appearance | White to tan powder | [13] (Inferred from similar compounds) |
| Solubility | Soluble in DMSO (≥10 mg/mL), Water (predicted) | [13] (Inferred from similar compounds) |
| Storage | Store desiccated at -20°C | [10][11][13] |
Preparation of Stock Solutions
Causality: The choice of solvent is critical for ensuring compound integrity and experimental reproducibility. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation due to its high solubilizing capacity for organic molecules. Subsequent dilutions into aqueous buffers for assays must be carefully managed to prevent precipitation.
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM primary stock solution by dissolving the compound in high-purity, anhydrous DMSO. For example, dissolve 3.39 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C. For long-term storage (>6 months), -80°C is recommended.
-
For aqueous-based assays, prepare intermediate dilutions from the DMSO stock into the appropriate assay buffer. Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed 0.5%, as higher concentrations can affect enzyme activity and cell viability.
Biochemical Characterization: In Vitro POP Inhibition Assay
Scientific Rationale: The first step in characterizing a potential enzyme modulator is to determine its direct effect on the purified enzyme. A fluorometric assay using a synthetic substrate is a highly sensitive and standard method for measuring POP activity.[14] This assay will determine the compound's potency (IC₅₀) and provide insights into its mechanism of inhibition.
Experimental Workflow
Caption: Logic flow for the neuroprotection assay.
Detailed Protocol
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
6-hydroxydopamine (6-OHDA)
-
Test Compound: this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Pre-treatment:
-
Prepare dilutions of the test compound in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (medium with DMSO).
-
Incubate for 24 hours. This pre-treatment allows the compound to enter the cells and potentially modulate cellular pathways.
-
-
Induction of Cytotoxicity:
-
Prepare a fresh solution of 6-OHDA in cell culture medium (final concentration ~50-100 µM).
-
Add the 6-OHDA solution to all wells except the "untreated control" group.
-
Incubate for an additional 24 hours.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control group.
-
Plot cell viability against the concentration of the test compound to determine the effective protective concentration (EC₅₀).
-
Concluding Remarks
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential modulator of prolyl oligopeptidase. By systematically evaluating its biochemical potency and its ability to confer neuroprotection in a relevant cellular model, researchers can generate the foundational data needed to justify further investigation. Future studies could explore its mechanism of action in more detail, assess its effects on downstream signaling pathways, and ultimately evaluate its efficacy in in vivo models of neurological disease.
References
-
M. Myöhänen, P. T. Männistö, Hunting for peptide substrates of prolyl oligopeptidase: classical versus non-classical bioactive peptides. PubMed, [Link]
-
P. T. Männistö, et al., New insights to the brain functions of prolyl oligopeptidase. SciSpace, [Link]
-
J. A. García-Horsman, et al., The Role of Prolyl Oligopeptidase in Microtubule-Associated Processes and Cognitive Impairment. ClinMed International Library, [Link]
-
This compound. LookChem, [Link]
-
A. Iwaniak, et al., The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. ResearchGate, [Link]
-
Prolyl Oligopeptidase in Brain Function and Dysfunction. University of Helsinki, [Link]
-
A. Iwaniak, et al., The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online, [Link]
-
A. Iwaniak, et al., The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Semantic Scholar, [Link]
-
M. Peltonen, et al., Issues About the Physiological Functions of Prolyl Oligopeptidase Based on Its Discordant Spatial Association With Substrates and Inconsistencies Among mRNA, Protein Levels, and Enzymatic Activity. PMC - PubMed Central, [Link]
-
This compound | C13H20F3N3O4 | CID. PubChem, [Link]
-
This compound (CAS No: 103300-89-6) API Intermediate Manufacturers. apicule, [Link]
-
S. Puttonen, et al., A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine. PubMed, [Link]
-
A. Kumar, et al., Substrate-like novel inhibitors of prolyl specific oligo peptidase for neurodegenerative disorders. Taylor & Francis Online, [Link]
-
M. Myöhänen, et al., Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins?. Frontiers, [Link]
-
N6-Trifluoroacetyl-L-lysyl-L-proline CAS#: 103300-89-6; ChemWhat Code: 1471848. ChemWhat, [Link]
-
F. Fülöp, et al., Induced-fit Mechanism for Prolyl Endopeptidase. PMC - PubMed Central, [Link]
-
P. Georgieva, et al., In Vitro and In Silico Assessment of the Anticancer Potential of Ethyl Acetate/Water Extract from the Leaves of Cotinus coggygria Scop. in HepG2 Human Hepatocarcinoma Cells. MDPI, [Link]
Sources
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Hunting for peptide substrates of prolyl oligopeptidase: classical versus non-classical bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 9. apicule.com [apicule.com]
- 10. lookchem.com [lookchem.com]
- 11. echemi.com [echemi.com]
- 12. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Z-脯氨酸 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. In Vitro and In Silico Assessment of the Anticancer Potential of Ethyl Acetate/Water Extract from the Leaves of Cotinus coggygria Scop. in HepG2 Human Hepatocarcinoma Cells | MDPI [mdpi.com]
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline: A Linchpin Intermediate in ACE Inhibitor Synthesis and a Gateway to Novel Drug Discovery
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic applications of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline. Moving beyond a simple datasheet, this guide elucidates the critical role of this dipeptide intermediate in the synthesis of the renowned angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. Furthermore, it explores its broader potential in drug discovery, offering detailed protocols, mechanistic insights, and a framework for its application in modern research settings.
Foundational Insights: Understanding the Strategic Importance
This compound (TFA-Lys-Pro) is a synthetic dipeptide that holds a pivotal position in pharmaceutical chemistry, primarily as a key building block in the industrial synthesis of Lisinopril.[1][2] Its structure is ingeniously designed for this purpose. The trifluoroacetyl (TFA) group on the ε-amino group of lysine serves as a robust protecting group, preventing unwanted side reactions during the peptide coupling and subsequent synthetic transformations.[3] This strategic protection is crucial for achieving high yields and purity in the final active pharmaceutical ingredient (API).[3]
The incorporation of a proline residue is also significant. Proline's unique cyclic structure imparts conformational rigidity to peptide backbones, a feature often exploited in drug design to enhance binding affinity to target proteins.[4] In the context of ACE inhibitors, the lysyl-proline motif mimics a portion of the natural substrate of the angiotensin-converting enzyme, contributing to the high potency and specificity of drugs like Lisinopril.
Physicochemical Properties
A thorough understanding of the physicochemical properties of TFA-Lys-Pro is essential for its effective handling, storage, and application in synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 103300-89-6 | [2][5] |
| Molecular Formula | C13H20F3N3O4 | [4][5] |
| Molecular Weight | 339.31 g/mol | [1][4] |
| Boiling Point (Predicted) | 550.9 ± 50.0 °C | [6][7] |
| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [6][7] |
| Storage Temperature | -20°C | [6][8] |
The Cornerstone Application: Synthesis of Lisinopril
The primary and most well-documented application of TFA-Lys-Pro is its role as a central intermediate in the synthesis of Lisinopril. The overall synthetic strategy involves the coupling of TFA-Lys-Pro with a side chain precursor, followed by deprotection to yield the final drug.
Synthetic Pathway Overview
The synthesis of Lisinopril from TFA-Lys-Pro typically proceeds via a reductive amination reaction. This involves the reaction of the secondary amine in the proline ring of TFA-Lys-Pro with an α-keto ester, ethyl 2-oxo-4-phenylbutyrate, followed by catalytic hydrogenation. This reaction diastereoselectively forms the desired (S,S,S)-isomer of the protected Lisinopril. The final step is the hydrolysis of the trifluoroacetyl group and the ethyl ester to yield Lisinopril.
Caption: Synthetic pathway of Lisinopril from this compound.
Protocols for Synthesis and Application
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of lysyl-proline dipeptides.[9][10] It involves the formation of an N-carboxyanhydride (NCA) intermediate of N6-trifluoroacetyl-L-lysine, which is then reacted with L-proline.
Materials:
-
N6-trifluoroacetyl-L-lysine
-
Triphosgene or Phosgene solution
-
Anhydrous Tetrahydrofuran (THF)
-
L-proline
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Hexanes
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of N6-trifluoroacetyl-N2-carboxy-L-lysine anhydride (NCA intermediate):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N6-trifluoroacetyl-L-lysine in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triphosgene (or phosgene) in THF to the cooled solution with vigorous stirring. The molar ratio of triphosgene to the lysine derivative should be approximately 1:3.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude NCA intermediate as an oil. This intermediate is typically used in the next step without further purification due to its reactivity.[9]
-
-
Coupling with L-proline:
-
Dissolve L-proline in an aqueous solution of sodium bicarbonate.
-
Cool the proline solution to 0°C.
-
Slowly add a solution of the crude NCA intermediate in a suitable organic solvent (e.g., THF or dioxane) to the cold proline solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8 and 9 by adding a base as needed.
-
Allow the reaction to proceed for several hours at room temperature.
-
-
Work-up and Purification:
-
Once the reaction is complete, acidify the aqueous solution to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Protocol 2: In-Vitro ACE Inhibition Assay
While primarily a synthetic intermediate, TFA-Lys-Pro or its analogs can be screened for biological activity. This protocol describes a general method for assessing ACE inhibition in vitro, which can be adapted for the test compound.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from a commercial source (e.g., rabbit lung)
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
Assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)
-
Test compound: this compound, dissolved in assay buffer
-
Positive control: Captopril or Lisinopril
-
Stopping solution (e.g., 1M HCl)
-
HPLC system with a C18 column
-
96-well microplate and plate reader (for higher throughput screening)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in the assay buffer.
-
Prepare a stock solution of HHL in the assay buffer.
-
Prepare a series of dilutions of the TFA-Lys-Pro test compound and the positive control in the assay buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube or a well of a microplate, add the test compound solution (or buffer for the control, or positive control).
-
Add the ACE solution and pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding the stopping solution (1M HCl).
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the hippuric acid (the product of HHL cleavage by ACE) using a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).
-
Monitor the absorbance at 228 nm.
-
Quantify the amount of hippuric acid produced by comparing the peak area to a standard curve.
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in-vitro ACE inhibition assay.
Quality Control, Storage, and Handling
Quality Control:
-
Purity: The purity of this compound should be assessed by HPLC, typically aiming for ≥98%.
-
Identity Confirmation: The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Appearance: The compound should be a white to off-white solid.
Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, -20°C is recommended.[6][8]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, wash the affected area with plenty of water.
Broader Perspectives in Drug Discovery
While the primary application of TFA-Lys-Pro is in Lisinopril synthesis, the underlying chemical principles and structural motifs are relevant to broader drug discovery efforts.
-
Proline Analogs: The proline scaffold is a privileged structure in medicinal chemistry due to its ability to induce turns in peptide chains and its conformational rigidity.[4] Researchers are actively exploring various proline analogs to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[4]
-
Trifluoroacetyl Protecting Group: The TFA group is widely used in peptide synthesis due to its stability under acidic conditions and its facile removal under basic conditions. Its electron-withdrawing nature can also influence the chemical properties of the molecule.
-
Scaffold for Library Synthesis: this compound can serve as a starting point for the synthesis of a library of related dipeptides and peptidomimetics. By modifying the lysine side chain or the proline ring, novel compounds with potential inhibitory activity against other proteases or enzymes can be generated and screened.
References
-
Synthesis and Characterization of Compounds Related to Lisinopril. PMC - NIH. [Link]
- The Crucial Role of N6-Trifluoroacetyl-L-lysyl-L-proline in ACE Inhibitor Synthesis. [No valid URL provided]
-
This compound. LookChem. [Link]
-
This compound (CAS No: 103300-89-6) API Intermediate Manufacturers. apicule. [Link]
-
(PDF) Synthesis and Characterization of Compounds Related to Lisinopril. ResearchGate. [Link]
-
N6-Trifluoroacetyl-L-lysyl-L-proline | CAS#:103300-89-6. Chemsrc. [Link]
-
MSDS - N6-Trifluoroacetyl-L-lysyl-L-proline. KM Pharma Solution Private Limited. [Link]
-
This compound | C13H20F3N3O4 | CID. PubChem. [Link]
-
What is the simple protocol or method to determine ACE inhibitory activity of peptides?. ResearchGate. [Link]
-
PROCESS FOR THE PRODUCTION OF LISINOPRIL. European Patent Office - EP 1513868 B1. [Link]
-
Angiotensin-converting enzyme inhibitory assay. Protocols.io. [Link]
-
Synthesis of N6-Trifluoroacetyl-L-lysine. Semantic Scholar. [Link]
-
N6-Trifluoroacetyl-L-lysyl-L-proline | CAS#:103300-89-6. Chemsrc. [Link]
- US20070093664A1 - Process for the production of lisinopril.
- DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL.
Sources
- 1. DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL - Google Patents [patents.google.com]
- 2. apicule.com [apicule.com]
- 3. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]
- 4. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. lookchem.com [lookchem.com]
- 7. N6-Trifluoroacetyl-L-lysyl-L-proline | CAS#:103300-89-6 | Chemsrc [chemsrc.com]
- 8. N6-Trifluoroacetyl-L-lysyl-L-proline | 103300-89-6 [chemicalbook.com]
- 9. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemicalbook.com [chemicalbook.com]
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline cell culture application
A Novel Dipeptide for Investigating Extracellular Matrix Dynamics and Cellular Motility in Vitro
Introduction and Scientific Context
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline is a synthetic dipeptide designed for advanced cell culture applications, particularly in the fields of tissue regeneration, fibrosis research, and drug discovery. Its structure combines two key amino acids, L-lysine and L-proline, which are fundamental building blocks of collagen, the most abundant protein in the extracellular matrix (ECM).[1][2][3] The strategic modification of the lysine residue with a trifluoroacetyl (TFA) group provides unique chemical properties that may enhance its stability and cellular uptake, offering researchers a novel tool to probe complex biological processes.
The L-lysyl-L-proline backbone is hypothesized to serve as a targeted delivery vehicle for proline, a rate-limiting precursor for collagen synthesis.[3][4] Proline's unique cyclic structure is essential for stabilizing the collagen triple helix, and its availability can directly influence ECM production and tissue integrity.[2][5] Lysine is also critical, not only as a structural component but also for the enzymatic cross-linking that gives collagen its tensile strength.[6]
The N6-trifluoroacetyl modification on the lysine side chain blocks its primary amine, potentially preventing premature degradation and altering its interaction with cellular machinery.[7] This modification may confer advantages over supplying free amino acids or the unmodified dipeptide, potentially acting as a "pro-drug" that is metabolized intracellularly to release its active components. This application note provides a comprehensive guide to the hypothesized mechanism of action and detailed protocols for investigating the effects of this compound on cell viability, migration, and ECM synthesis.
Compound Properties and Handling
| Property | Data |
| Systematic Name | This compound |
| Molecular Formula | C₁₃H₁₈F₃N₃O₄ |
| Molecular Weight | 353.30 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in sterile water and cell culture media. Prepare fresh. |
| Storage | Store lyophilized powder at -20°C. Store reconstituted solutions at 4°C for short-term use (up to 1 week) or aliquot and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Purity | >95% (as determined by HPLC) |
| Handling | Use standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle as a potentially bioactive compound. |
Hypothesized Principle of Action
We propose that this compound modulates cell behavior through a multi-step mechanism involving cellular uptake, intracellular processing, and subsequent influence on key pathways related to ECM synthesis and cell motility.
-
Cellular Uptake: The dipeptide is likely transported into the cell via peptide transporters (e.g., PEPT family) or through endocytosis. The TFA group may alter its hydrophobicity, potentially influencing the efficiency of membrane translocation.[8][9]
-
Intracellular Processing: Once inside the cytosol, cellular esterases or other hydrolases may cleave the TFA group from the lysine residue. This would release the native Lys-Pro dipeptide, which can be further hydrolyzed by dipeptidases into free L-lysine and L-proline.
-
Metabolic Integration: The liberated L-proline enters the cellular pool, where it becomes available as a substrate for prolyl hydroxylases and is incorporated into newly synthesized pro-collagen chains by ribosomes.[3]
-
Downstream Effects: Increased availability of proline can directly boost collagen production, leading to enhanced ECM deposition. This, in turn, can influence cell signaling, adhesion, and migration, processes critical to wound healing and fibrosis.[10][11] The intact, modified dipeptide might also possess unique bioactivity by sterically hindering interactions at the lysine side chain.
Experimental Protocols
The following protocols are designed to validate the hypothesized effects of this compound in a relevant cell model, such as human dermal fibroblasts (HDFs), NIH/3T3 fibroblasts, or hepatic stellate cells (for fibrosis studies).
Protocol 1: Determination of Cytotoxicity and Optimal Working Concentration
Rationale: Before assessing biological activity, it is crucial to determine the concentration range at which the compound is non-toxic to the cells. The MTS or MTT assay is a standard colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete growth medium
-
N-(N6-TFA-Lys)-Pro stock solution (e.g., 100 mM in sterile water)
-
Phosphate-Buffered Saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent
-
10% SDS in 0.01 M HCl (for MTT)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of the compound in culture medium, ranging from a high concentration (e.g., 10 mM) to a low concentration (e.g., 1 µM). Include a vehicle control (medium only) and a positive control for cell death (e.g., 10% DMSO).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Treat at least three wells for each condition.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot % Viability against compound concentration to determine the non-toxic concentration range and calculate the IC₅₀ (concentration that inhibits 50% of cell viability). Select concentrations well below the IC₅₀ for subsequent functional assays.
-
Protocol 2: In Vitro Wound Healing (Scratch) Assay
Rationale: This assay assesses the effect of the compound on collective cell migration, a key process in wound repair.[12] An increased rate of gap closure suggests a pro-migratory or pro-proliferative effect.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a dedicated scratch-making tool
-
Culture medium with reduced serum (e.g., 1-2% FBS) to minimize proliferation effects
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a multi-well plate at a density that will result in a fully confluent monolayer after 24-48 hours.[13]
-
Create the Scratch: Once confluent, gently wash the cells with PBS. Use a sterile 200 µL pipette tip to make a straight, linear scratch through the center of the monolayer.[14]
-
Wash and Treat: Gently wash the well again with PBS to remove dislodged cells. Replace the PBS with reduced-serum medium containing the pre-determined non-toxic concentrations of N-(N6-TFA-Lys)-Pro. Include a vehicle control and a positive control (e.g., a known growth factor like TGF-β).
-
Imaging: Immediately capture images of the scratch at defined locations for each well (Time = 0 hours). Use phase-contrast microscopy.[12]
-
Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 8, 12, or 24 hours) until the gap in the control well is nearly closed.
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using software like ImageJ.
-
Calculate the percentage of wound closure: (% Closure) = [(Area_T0 - Area_Tx) / Area_T0] * 100.
-
Compare the rate of closure between treated and control groups.
-
Protocol 3: Quantification of Collagen Deposition by Sirius Red Staining
Rationale: Sirius Red is a dye that specifically binds to the [Gly-X-Y]n helical structure of collagen fibers.[15] This assay provides a quantitative measure of the total collagen deposited into the extracellular matrix by the cultured cells.
Materials:
-
24-well or 48-well plates
-
Sirius Red solution (0.1% Direct Red 80 in saturated picric acid)
-
Washing solution: 0.01 M HCl
-
Extraction buffer: 0.1 M NaOH
-
BCA or Bradford Protein Assay Kit
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to near-confluence. Treat with the compound for an extended period (e.g., 48-72 hours) in medium supplemented with 50 µg/mL L-ascorbic acid (a critical cofactor for prolyl hydroxylase and collagen synthesis).[3][16]
-
Fixation: Remove the culture medium, wash cells twice with PBS, and fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Staining: Wash the fixed cells again with PBS. Add 300 µL of Sirius Red solution to each well and incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Aspirate the staining solution and wash the wells extensively with 0.01 M HCl to remove unbound dye. Repeat until the wash solution is clear.
-
Image Acquisition (Optional): At this stage, you can capture brightfield images to visualize the deposited collagen matrix.
-
Dye Elution: Add 200 µL of 0.1 M NaOH to each well and incubate for 30 minutes with agitation to elute the bound dye.
-
Quantification: Transfer the supernatant to a 96-well plate and measure the absorbance at 550 nm.
-
Normalization: In a parallel plate, lyse the cells and perform a total protein assay (e.g., BCA) to normalize the collagen amount to the total protein content or cell number. This corrects for any differences in cell proliferation.
Protocol 4: Western Blot Analysis of ECM-Related Proteins
Rationale: Western blotting allows for the semi-quantitative analysis of specific protein expression. This can reveal the underlying molecular changes driving the observed phenotypes. Key targets include Collagen Type I (COL1A1) as a direct measure of synthesis, and matrix metalloproteinases (MMPs) which are involved in ECM degradation and remodeling.[17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-COL1A1, anti-MMP2, anti-α-SMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: After treating cells as in the Sirius Red assay, wash them with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. For secreted proteins like MMPs, collect the conditioned media. For ECM proteins, a specific extraction protocol may be required.[18][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After final washes, add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin for cell lysates) to ensure equal loading.
Experimental Workflow and Data Interpretation
The following diagram outlines a logical workflow for characterizing the effects of N-(N6-TFA-Lys)-Pro.
Interpreting Your Results:
-
Increased Wound Closure & Collagen Deposition: If the compound accelerates wound closure and increases Sirius Red staining, it suggests a pro-regenerative or potentially pro-fibrotic effect.
-
Western Blot Correlation:
-
An increase in COL1A1 expression would confirm that the effect on collagen deposition is due to increased synthesis.
-
Changes in MMP levels could indicate an additional role in ECM remodeling.
-
An increase in α-SMA (alpha-smooth muscle actin) in fibroblasts would indicate myofibroblast differentiation, a key event in fibrosis.
-
-
No Effect or Decreased Activity: If the compound shows no effect or inhibits these processes, it may be due to the stability of the TFA group, a lack of cellular uptake, or an inhibitory action of the modified dipeptide itself.
References
- Vertex AI Search. (2025). How to do Wound Healing (Scratch)
-
Bio-protocol. Scratch Wound Healing Assay. [Link]
-
Martínez, Y., et al. (2023). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI. [Link]
-
Ryan, W. L., et al. (1970). Effect of N-trifluoroacetyl derivatives of amino acids and amino acid analogs on microbial antitumor screen. PubMed. [Link]
-
Martinotti, S., & Ranzato, E. Scratch Assay protocol. [Link]
-
Rojas, J., et al. (2019). Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. In: Methods in Molecular Biology. [Link]
-
D'Aniello, C. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology. [Link]
-
Pásztói, M., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. MDPI. [Link]
-
Lee, H., et al. (2025). The molecular mechanism of uptake and cell-to-cell transmission of arginine-containing dipeptide repeat proteins. bioRxiv. [Link]
-
ibidi GmbH. Wound Healing and Migration Assays. [Link]
-
Klein, T., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. PMC - NIH. [Link]
-
Matthews, D. M., & Laster, L. (1971). Mechanisms of Dipeptide Uptake by Rat Small Intestine in Vitro. Portland Press. [Link]
-
Bartoli, S., et al. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Drink Harlo. Proline: Supporting Collagen's Helical Structure for Tissue Integrity. [Link]
-
van Someren, F. (2019). Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. Utrecht University Repository. [Link]
-
Helary, C., et al. (2012). Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis. Advanced Drug Delivery Reviews. [Link]
-
Phang, J. M. (2012). Proline Metabolism and Microenvironmental Stress. PMC - PubMed Central. [Link]
-
Kent, S. B., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS. [Link]
-
Kent, S. B., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH. [Link]
-
Kunz, R. C., et al. (2014). Stimulation of Fibronectin Matrix Assembly by Lysine Acetylation. PMC - PubMed Central. [Link]
-
Albaugh, V. L., et al. (2017). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. PMC - NIH. [Link]
-
PubChem - NIH. L-Lysyl-L-proline. [Link]
-
Riser, M. F., et al. (2020). Western Blot Protocols for Analysis of CCN Proteins and Fragments in Exosomes, Vesicle-Free Fractions, and Cells. PubMed. [Link]
-
Startes.cz. Collagen and the amino acid proline. [Link]
-
Protocols.io. (2023). Compartmental Protein Extraction to Achieve Enrichment of Extracellular Matrix (ECM) Proteins. [Link]
-
Di Somma, A., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PMC. [Link]
-
Naba, A., et al. (2015). Enrichment of Extracellular Matrix Proteins from Tissues and Digestion into Peptides for Mass Spectrometry Analysis. PMC - NIH. [Link]
-
Thuan, N. H., et al. (2023). Nε-Carboxymethyl-Lysine Modification of Extracellular Matrix Proteins Augments Fibroblast Activation. PubMed. [Link]
-
ResearchGate. Mechanisms of peptide uptake across the cellular membrane. [Link]
-
Zorko, M., & Langel, Ü. (2005). Mechanisms of cellular uptake of cell-penetrating peptides. PubMed. [Link]
-
ResearchGate. (2015). Any good protocol for isolation of extracellular matrix (ECM) proteins from liver?. [Link]
-
Nordlander, J. E., et al. (1985). N-(Trifluoroacetyl)-α-amino acid chlorides as chiral reagents for Friedel-Crafts synthesis. The Journal of Organic Chemistry. [Link]
-
Wieczerzak, E., et al. (2017). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC - NIH. [Link]
-
Fujita Health University. (2021). The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells. [Link]
-
Bach, T. M. H., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues. PubMed. [Link]
-
D'Aniello, C. (2020). The Multifaceted Roles of Proline in Cell Behavior. PMC - PubMed Central. [Link]
-
Hasegawa, T., et al. (1995). L-proline is an essential amino acid for hepatocyte growth in culture. PubMed. [Link]
-
ResearchGate. (2021). The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells. [Link]
Sources
- 1. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 2. drinkharlo.com [drinkharlo.com]
- 3. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagen and the amino acid proline – Startes.cz [startes.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of cellular uptake of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 11. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. bio-protocol.org [bio-protocol.org]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro [mdpi.com]
- 16. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Protocols for Analysis of CCN Proteins and Fragments in Exosomes, Vesicle-Free Fractions, and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Compartmental Protein Extraction to Achieve Enrichment of Extracellular Matrix (ECM) Proteins [protocols.io]
- 19. Enrichment of Extracellular Matrix Proteins from Tissues and Digestion into Peptides for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Strategies for N-(N6-Trif-luoroacetyl-L-lysyl)-L-proline
Abstract
This guide provides a detailed framework for the comprehensive analysis of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, a key intermediate in the synthesis of pharmaceuticals such as Lisinopril.[1] We present validated protocols for identity, purity, and structural confirmation using state-of-the-art analytical techniques, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are designed to be robust and transferable, adhering to the principles of analytical procedure validation outlined by regulatory bodies like the FDA.[2][3][4]
Introduction: The Analytical Imperative
This compound (TFA-Lys-Pro) is a dipeptide derivative where the epsilon-amino group of the L-lysine residue is protected by a trifluoroacetyl (TFA) group.[1][5] This protecting group strategy is fundamental in peptide synthesis to ensure specific amide bond formation. The accurate characterization of this intermediate is critical for ensuring the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).
The analytical challenge lies in confirming the primary sequence, verifying the integrity of the TFA protecting group, and quantifying process-related impurities, such as diastereomers or deletion sequences. This document serves as an in-depth guide, explaining not just the "how" but the "why" behind the selected analytical strategies, ensuring that each protocol functions as a self-validating system for robust and reliable results.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀F₃N₃O₄ | [1][5][6] |
| Molecular Weight | 339.31 g/mol | [1][5][6] |
| Monoisotopic Mass | 339.14059 Da | [5][6] |
| IUPAC Name | (2S)-1-[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid | [1][5] |
| Predicted XLogP3 | -1.9 | [5] |
The molecule's polarity, indicated by a low XLogP3, suggests good solubility in aqueous mobile phases, making it an ideal candidate for reversed-phase chromatography.
Chromatographic Analysis for Purity and Quantification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity of peptide-based pharmaceuticals due to its high resolving power.[7][8][9]
3.1. The Causality of Method Design
-
Stationary Phase Selection: A C18 stationary phase is the workhorse for peptide separations.[8][10] The hydrophobic interaction between the alkyl chains of the C18 phase and the non-polar moieties of the peptide (lysine side chain, proline ring) provides the primary mechanism for retention. Wide-pore (300 Å) silica is often preferred for peptides to ensure the molecule can freely access the bonded phase within the pores.[8]
-
Mobile Phase Modifier: Trifluoroacetic acid (TFA) is a ubiquitous ion-pairing agent in peptide analysis.[8] At a typical concentration of 0.1%, it serves two key functions:
-
pH Control: It maintains an acidic pH (~2), ensuring that the carboxylic acid groups on the analyte and any residual silica silanols are protonated, which minimizes undesirable secondary ionic interactions and leads to sharper peaks.
-
Ion Pairing: The trifluoroacetate anion forms an ion pair with the protonated amino groups of the peptide. This complex is more hydrophobic than the peptide alone, enhancing its retention on the C18 column and improving peak shape.[11]
-
-
Gradient Elution: Due to the complexity of potential impurities, a gradient elution—gradually increasing the concentration of an organic solvent like acetonitrile (ACN)—is necessary.[11][12] This ensures that impurities with varying hydrophobicities are resolved from the main peak and that the analyte itself elutes with a symmetrical peak shape in a reasonable timeframe.[7]
3.2. Experimental Workflow: RP-HPLC
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,4", bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];
} caption: "Workflow for RP-HPLC Purity Analysis."
3.3. Protocol: HPLC Purity Determination
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm, 300 Å | Standard dimensions for analytical peptide separations.[8] |
| Mobile Phase A | 0.1% TFA in Water | Standard ion-pairing agent for peptide analysis.[11] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity. |
| Gradient | 5% to 65% B over 20 minutes | A broad gradient to elute the main peak and any related impurities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and alter selectivity.[7] |
| Detection | UV at 214 nm | Wavelength for detecting the peptide backbone amide bonds.[11] |
| Injection Vol. | 10 µL | |
| Sample Conc. | 1.0 mg/mL |
System Suitability: Before sample analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This ensures the system is performing consistently. This practice aligns with validation guidelines which require demonstration of precision.[3][13]
Mass Spectrometric Analysis for Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal confirmation of a compound's identity through the determination of its mass-to-charge ratio (m/z).
4.1. The Causality of Method Design
-
Ionization Technique: Electrospray Ionization (ESI) is the premier method for analyzing polar biomolecules like peptides.[14] It is a "soft" ionization technique that generates intact, multiply-charged molecular ions from a liquid stream, making it ideal for LC coupling.[15][16] For TFA-Lys-Pro, ionization in positive mode is expected, yielding the protonated molecular ion [M+H]⁺.
-
Mobile Phase Modifier: While TFA is excellent for chromatography, it is known to cause significant ion suppression in ESI-MS.[17][18] This is because the high gas-phase basicity of the trifluoroacetate anion neutralizes the positively charged analyte ions in the ESI droplet. To mitigate this, it is standard practice to switch to an MS-compatible acid like formic acid (FA) at 0.1%. FA provides the necessary acidic pH for good chromatography while having a much lower ion-suppression effect.
-
Tandem MS (MS/MS): To confirm the peptide sequence, tandem mass spectrometry is employed. The precursor ion ([M+H]⁺) is isolated and fragmented via Collision-Induced Dissociation (CID). The resulting fragment ions (product ions) are analyzed, providing a "fingerprint" that corresponds to the molecule's structure. For peptides, characteristic "b" (N-terminal) and "y" (C-terminal) ions are formed from cleavage of the amide bonds. The TFA group on the lysine side chain is expected to produce a characteristic neutral loss.[19]
4.2. Experimental Workflow: LC-MS
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,4", bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];
} caption: "LC-MS/MS workflow for identity confirmation."
4.3. Protocol: LC-MS Identity Confirmation
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC | Provides higher resolution and faster run times than traditional HPLC. |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Smaller dimensions are suitable for the lower flow rates used with MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible acid to minimize ion suppression. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 2% to 50% B over 5 minutes | A fast, sharp gradient is sufficient for identity confirmation. |
| Flow Rate | 0.4 mL/min | |
| MS System | Q-TOF or Orbitrap | High-resolution mass analyzers for accurate mass measurement. |
| Ionization Mode | ESI Positive | Peptides readily form positive ions.[14] |
| Scan Mode | Full Scan (m/z 100-1000) followed by data-dependent MS/MS | To detect the parent ion and trigger fragmentation for confirmation. |
Expected Results:
-
MS1 (Full Scan): A prominent peak at m/z 340.148, corresponding to the calculated monoisotopic mass of the [M+H]⁺ ion (C₁₃H₂₁F₃N₃O₄⁺).
-
MS2 (Fragmentation): A fragmentation pattern consistent with the TFA-Lys-Pro structure, including key b- and y-ions. The presence of the TFA group can be confirmed by a neutral loss of 97 Da (CF₃CO).[19]
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of chemical structure. It provides detailed information about the chemical environment of each atom in the molecule.
5.1. The Causality of Method Design
-
¹H NMR: This is the primary experiment and provides information on the number of different types of protons, their chemical environment, and their proximity to each other. The presence of the proline residue is often indicated by complex splitting patterns in the aliphatic region.[20]
-
¹³C NMR: This experiment provides information on the carbon skeleton of the molecule. The chemical shift of the carbonyl carbons can confirm the presence of the amide bonds and the carboxylic acid. The CF₃ carbon from the TFA group will have a characteristic quartet signal due to coupling with the fluorine atoms.
-
¹⁹F NMR: This is a highly specific experiment for this molecule. The trifluoroacetyl group will produce a single, sharp resonance in the ¹⁹F NMR spectrum, providing direct evidence of its presence and integrity.[21][22]
-
2D NMR (COSY, HSQC): Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign the proton and carbon signals to their respective positions in the molecule by showing which atoms are bonded to or coupled with each other.
5.2. Protocol: NMR Structural Analysis
| Parameter | Recommended Condition | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Solvent | DMSO-d₆ or D₂O | Deuterated solvents are required for NMR. DMSO-d₆ is often preferred as it solubilizes most peptides and keeps amide protons from exchanging. |
| Experiments | ¹H, ¹³C, ¹⁹F, COSY, HSQC | A comprehensive suite of experiments for full structural assignment. |
| Concentration | 5-10 mg in 0.6 mL solvent | Sufficient concentration for good signal-to-noise in a reasonable time. |
Key Expected Observations:
-
¹H NMR: Distinct signals for the α-protons of lysine and proline, the lysine side-chain methylenes, the proline ring protons, and the exchangeable NH and COOH protons.
-
¹³C NMR: Resonances for all 13 carbons, including the carbonyls (~170-175 ppm) and the characteristic quartet for the CF₃ carbon (~116 ppm).
-
¹⁹F NMR: A singlet around -75 ppm, characteristic of a trifluoroacetyl group.
Conclusion
The analytical control of this compound is a multi-faceted process that requires the orthogonal application of chromatographic and spectroscopic techniques. The protocols detailed in this application note provide a robust framework for establishing the identity, purity, and structural integrity of this critical pharmaceutical intermediate. By understanding the scientific principles behind each method, researchers can confidently develop and validate analytical procedures that meet the stringent requirements of the pharmaceutical industry and regulatory authorities.[2][23]
References
-
European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]
-
Waters Corporation. Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Smith, R. D., Loo, J. A., Edmonds, C. G., Barinaga, C. J., & Udseth, H. R. (1990). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. PubMed. [Link]
-
Lyu, Y., & Li, L. (2021). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. National Institutes of Health. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Bohrium. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
ACS Publications. (2024). Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning. [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
-
London, R. E., Stewart, J. M., & Vavrek, R. J. (1990). Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides. PubMed. [Link]
-
Theillet, F. X., Binolfi, A., Frembgen-Kesner, T., & Selenko, P. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. PubMed Central. [Link]
-
ResearchGate. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. [Link]
-
Copernicus Publications. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. [Link]
-
ResearchGate. ¹³C NMR chemical shifts δ (ppm, relative to internal TMS) of proline.... [Link]
-
International Union of Pure and Applied Chemistry. Nomenclature of Cyclic Peptides. [Link]
-
International Union of Pure and Applied Chemistry. Nomenclature and Symbolism for Amino Acids and Peptides. [Link]
-
SpringerLink. HPLC of Peptides and Proteins. [Link]
-
International Union of Pure and Applied Chemistry. 3AA-11 to 3AA-13. [Link]
-
International Union of Pure and Applied Chemistry. 3AA-22. [Link]
-
National Institutes of Health. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. [Link]
-
NTU Scholars. Improving Signal Intensity in the Analysis of Peptides with Trifluoroacetic Acid-containing Mobile Phase by Reversed-Phase Capillary Liquid Chromatography-electrospray Mass Spectrometry. [Link]
-
International Union of Pure and Applied Chemistry. (1984). Nomenclature and symbolism for amino acids and peptides. [Link]
-
National Institutes of Health. (2005). HPLC Analysis and Purification of Peptides. [Link]
-
PubMed. (2015). Mass spectral analysis of acetylated peptides: Implications in proteomics. [Link]
-
Agilent. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
Apicule. This compound (CAS No: 103300-89-6) API Intermediate Manufacturers. [Link]
-
PubChem. This compound. [Link]
-
Chemsrc. N6-Trifluoroacetyl-L-lysyl-L-proline | CAS#:103300-89-6. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. fda.gov [fda.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. fda.gov [fda.gov]
- 5. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. waters.com [waters.com]
- 8. hplc.eu [hplc.eu]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. lcms.cz [lcms.cz]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. renyi.hu [renyi.hu]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Welcome to the technical support center for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline (TFA-Lys-Pro). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. As a key intermediate in the synthesis of pharmaceuticals like Lisinopril, understanding its handling and solubility is critical for successful experimental outcomes.[1][2]
Section 1: Understanding the Molecule - A Duality of Properties
The solubility behavior of this compound is governed by the interplay of its distinct chemical moieties. The dipeptide backbone of lysine and proline provides a hydrophilic character, while the N6-trifluoroacetyl (TFA) group on the lysine side-chain introduces significant hydrophobicity.
-
L-Lysyl-L-Proline Backbone: This portion of the molecule contains a free amine and a carboxylic acid, providing sites for hydrogen bonding and ionization, which typically favor aqueous solubility. Proline's unique cyclic structure can also disrupt peptide aggregation, a common cause of insolubility.[3]
-
N6-Trifluoroacetyl Group: The TFA group is a highly fluorinated, non-polar moiety. This group is fundamentally responsible for the compound's challenging solubility in purely aqueous systems. It shields the lysine side-chain amine, reducing its basicity and potential for salt formation, while simultaneously increasing the molecule's overall lipophilicity.
This duality means that successful solubilization requires a strategy that can accommodate both the hydrophilic and hydrophobic regions of the molecule.
Physicochemical Properties Summary
The following table summarizes key computed and experimental properties that influence the solubility of TFA-Lys-Pro.
| Property | Value | Implication for Solubility |
| CAS Number | 103300-89-6 | Unique identifier for the compound.[4][5][6] |
| Molecular Formula | C₁₃H₂₀F₃N₃O₄ | Indicates a relatively small molecule with heteroatoms for potential H-bonding.[4][7] |
| Molecular Weight | 339.31 g/mol | A moderate molecular weight, not typically a primary driver of insolubility.[4][7] |
| XLogP3 | -1.9 | This predicted value suggests a preference for hydrophilic environments, which can be misleading due to the influence of the TFA group.[4][7] |
| pKa (Predicted) | 3.17 ± 0.20 | Refers to the carboxylic acid group; the molecule will be negatively charged at neutral pH.[4][6] |
| Storage Temperature | -20°C | Recommended for maintaining chemical integrity.[4][5][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my TFA-Lys-Pro not dissolving in water or standard aqueous buffers (e.g., PBS pH 7.4)?
Answer: Direct dissolution in aqueous solutions is often unsuccessful due to the hydrophobic nature of the N6-trifluoroacetyl group. While the peptide backbone is hydrophilic, the TFA moiety can drive intermolecular hydrophobic interactions, leading to aggregation and poor solvation by water. Peptides with 50% or more hydrophobic residues are generally poorly soluble in aqueous solutions, and the TFA group acts as a dominant hydrophobic feature.[8]
Q2: What is the recommended starting solvent for initial solubilization?
Answer: For a compound with these characteristics, the recommended approach is to start with a small amount of a water-miscible organic solvent.[8]
-
Dimethyl sulfoxide (DMSO) is the preferred choice due to its high solubilizing power and relatively low toxicity in many biological assays.
-
N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are suitable alternatives if DMSO is incompatible with your downstream application.
The general procedure is to dissolve the peptide in a minimal volume of the 100% organic solvent to create a concentrated stock solution, which can then be carefully diluted into your aqueous experimental buffer.
Q3: I managed to dissolve the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What happened and how can I fix it?
Answer: This is a common phenomenon known as "crashing out." It occurs when the concentration of the organic solvent is rapidly diluted, causing the compound to exceed its solubility limit in the final aqueous environment. The hydrophobic parts of the molecules quickly self-associate and precipitate.
To prevent this:
-
Lower the Final Concentration: The most straightforward solution is to aim for a lower final concentration in your aqueous medium.
-
Use a Stepwise Dilution: Add the organic stock solution to the aqueous buffer slowly, with vigorous vortexing or stirring. This avoids localized areas of high concentration.
-
Increase Co-solvent Percentage: If your experiment allows, increasing the final percentage of the organic solvent (e.g., 1-5% DMSO) in the aqueous solution can help maintain solubility.
-
Consider pH Adjustment: The charge state of the terminal carboxyl group can influence solubility. Since the pKa is ~3.17, ensuring your buffer pH is well above this (e.g., pH 5-8) will maintain the carboxylate's negative charge, which can aid solubility.
Q4: Can pH adjustment alone be used to dissolve TFA-Lys-Pro?
Answer: While pH adjustment is a crucial tool for charged peptides, it is unlikely to be sufficient on its own for TFA-Lys-Pro. The molecule has a net negative charge at neutral pH due to the deprotonated carboxylic acid.[4] You could try dissolving it in a slightly basic solution (e.g., 10% NH₄OH or ammonium bicarbonate buffer) to ensure the carboxyl group is fully ionized.[8] However, the dominant hydrophobic character of the TFA group often means an organic co-solvent is still required.
Q5: Is sonication or heating recommended to aid dissolution?
Answer: Yes, both can be effective but should be used with caution.
-
Sonication: A brief sonication (e.g., 3 cycles of 10-15 seconds) in an ice bath can help break up aggregates and improve dissolution.[8] This is a recommended step in the general solubilization procedure.
-
Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can increase solubility. However, avoid excessive or prolonged heating, as it can potentially degrade the peptide.
Section 3: Troubleshooting Guides & Experimental Protocols
Workflow 1: Systematic Solubilization Strategy
This workflow provides a logical progression for determining the optimal solvent system for TFA-Lys-Pro. Always begin by testing with a small, non-critical amount of the compound.[8]
Caption: A decision workflow for the systematic solubilization of TFA-Lys-Pro.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for creating a concentrated stock solution.
Materials:
-
This compound (MW: 339.31 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Weigh Compound: Accurately weigh out approximately 1 mg of the lyophilized powder into a sterile microcentrifuge tube. For example, 1.00 mg.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (1.00 mg / 339.31 g/mol ) / (10 mmol/L) * 10⁶ µL/L ≈ 294.7 µL
-
-
Add Solvent: Add the calculated volume of DMSO (294.7 µL) to the tube.
-
Mix Thoroughly: Vortex the tube for 1-2 minutes.
-
Sonicate (If Necessary): If the solution is not perfectly clear, place the tube in a sonicating water bath (on ice) for 3 cycles of 15 seconds each to break up any remaining particulates.[8]
-
Inspect: The final solution should be completely clear and free of visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Diluting Organic Stock into Aqueous Buffer
This protocol details the critical step of preparing a working solution from your concentrated organic stock.
Caption: A workflow for diluting organic stock solutions into aqueous buffers.
References
-
This compound. LookChem. [Link]
-
This compound | C13H20F3N3O4. PubChem. [Link]
-
This compound (CAS No: 103300-89-6) API Intermediate Manufacturers. apicule. [Link]
-
Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. PubMed. [Link]
-
Anhydrous trifluoroacetic acid pretreatment converts insoluble polyglutamine peptides to soluble monomers. National Institutes of Health (NIH). [Link]
-
N6-Trifluoroacetyl-L-lysyl-L-proline CAS#: 103300-89-6. ChemWhat. [Link]
-
N6-Trifluoroacetyl-L-lysyl-L-proline | CAS#:103300-89-6. Chemsrc. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. National Institutes of Health (NIH). [Link]
-
Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health (NIH). [Link]
-
Peptide Solubility Guidelines. SB-PEPTIDE. [Link]
-
Retatrutide (LY3437943), 99.4% purity peptide. NovoPro Bioscience Inc.. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS. [Link]
-
Formulation Composition and Process Affect Counterion for CSP7 Peptide. National Institutes of Health (NIH). [Link]
-
TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. [Link]
-
Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. National Institutes of Health (NIH). [Link]
-
Proline inhibits aggregation during protein folding. ResearchGate. [Link]
-
N2-((S)-1-ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysyl-L-proline | C25H34F3N3O6. PubChem. [Link]
-
Unusual Aggregates Formed by the Self-Assembly of Proline, Hydroxyproline, and Lysine. PubMed. [Link]
-
L-Proline | C5H9NO2. PubChem. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. N2-1[(1S)-Ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysyl-L-proline | 103300-91-0 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. N6-Trifluoroacetyl-L-lysyl-L-proline | 103300-89-6 [chemicalbook.com]
- 7. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Enhancing the Stability of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Welcome to the technical support center for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimental work with this modified dipeptide.
Introduction
This compound is a synthetic dipeptide with potential applications in various fields of research and drug development. The trifluoroacetyl (TFA) group on the lysine side chain and the inherent characteristics of the lysyl-proline sequence present unique stability considerations. This guide will explore the factors influencing its stability and provide practical strategies to mitigate degradation.
Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, and aggregation, which can compromise their biological activity and shelf-life.[1] The stability of a peptide is influenced by intrinsic factors like its amino acid sequence and structure, as well as extrinsic factors such as pH, temperature, and the presence of excipients.[2] For this compound, the TFA group introduces an additional element to consider, as trifluoroacetylated compounds can have distinct chemical behaviors.
This support center is structured in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guides
This section provides solutions to common problems observed during the handling and analysis of this compound.
Issue 1: Rapid Degradation of the Dipeptide in Aqueous Solution
Question: I am observing a rapid loss of my this compound peak during HPLC analysis of my aqueous formulation. What are the likely causes and how can I prevent this?
Answer:
Rapid degradation in aqueous solutions is a common challenge for peptides.[3] The primary culprits are typically hydrolysis and pH-related instability.[4]
Potential Causes and Solutions:
-
Hydrolysis: The peptide bond between lysine and proline, as well as the amide bond of the trifluoroacetyl group, can be susceptible to hydrolysis.[5][6] Elevated temperatures and extreme pH values can accelerate this process.[5]
-
pH Optimization: The stability of most peptides is highly pH-dependent.[1] It is crucial to determine the optimal pH range for your dipeptide, which is often between pH 4 and 7.[5] Conduct a pH stability study by preparing your formulation in a series of buffers with different pH values and monitor the degradation over time using a stability-indicating HPLC method.[7]
-
Temperature Control: Store stock solutions and formulations at recommended low temperatures (e.g., 2-8°C or frozen) to minimize hydrolytic degradation.[1] Avoid repeated freeze-thaw cycles, as this can induce physical instability like aggregation.[2]
-
-
Inappropriate Buffer Selection: The buffer system itself can influence peptide stability.[2]
-
Buffer Type: Citrate and phosphate buffers are commonly used but require compatibility checks.[2] Ensure the chosen buffer does not catalyze degradation or interact with your dipeptide.
-
-
Enzymatic Degradation: If your experimental system contains biological components (e.g., cell culture media, plasma), proteases could be cleaving the dipeptide.[1]
-
Protease Inhibitors: Consider adding protease inhibitors to your formulation if enzymatic degradation is suspected.[8]
-
Issue 2: Poor Solubility and Precipitation of the Dipeptide
Question: My this compound is precipitating out of solution, especially at higher concentrations. How can I improve its solubility?
Answer:
Poor solubility can be a significant hurdle in formulation development and can be influenced by factors like pH and the hydrophobic nature of the molecule.[2]
Potential Causes and Solutions:
-
pH Relative to Isoelectric Point (pI): Peptides tend to have the lowest solubility at their isoelectric point. Adjusting the pH of the solution away from the pI can increase solubility.
-
Hydrophobicity: The trifluoroacetyl group can increase the hydrophobicity of the molecule.
-
Aggregation: Peptides, particularly at high concentrations, can self-associate and form aggregates, leading to precipitation.[9]
Issue 3: Inconsistent Results in Stability Studies
Question: I am getting variable results between different batches of my stability study for this compound. What could be causing this inconsistency?
Answer:
Inconsistent results often point to uncontrolled variables in the experimental setup or issues with the analytical methodology.
Potential Causes and Solutions:
-
Analytical Method Variability: The analytical method must be robust and validated to ensure it is "stability-indicating."[7]
-
Method Validation: A stability-indicating method is one that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation.[7] This involves demonstrating specificity, where the method can resolve the API from all degradation products and excipients.[7] Forced degradation studies are essential to generate potential degradation products and validate the method's resolving power.[7][11]
-
Orthogonal Methods: Use a combination of analytical techniques, such as LC-MS/MS and high-resolution mass spectrometry (HRMS), to confirm the identity of the main peak and any impurities.[8]
-
-
Handling and Storage Inconsistencies:
-
Strict Anhydrous Conditions: If working with the lyophilized powder, ensure strict anhydrous conditions during handling to prevent hydrolysis from atmospheric moisture.[12]
-
Standardized Procedures: Implement and adhere to strict standard operating procedures (SOPs) for sample preparation, storage, and analysis to minimize variability.[12]
-
-
Contamination:
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the peptide bond between lysine and proline, and potentially the hydrolysis of the N-terminal trifluoroacetyl group to yield trifluoroacetic acid and the parent dipeptide.[13][14]
-
Oxidation: While lysine and proline are not highly susceptible to oxidation, it can occur under certain conditions, especially if trace metals or oxidative agents are present.[6]
-
Aggregation: At higher concentrations, peptides can aggregate, which is a form of physical instability.[2]
-
Isomerization/Epimerization: Proline-containing peptides can undergo cis-trans isomerization of the peptide bond.[15] Under harsh conditions (e.g., strong acid or base hydrolysis), epimerization of the chiral centers could occur.[15]
Q2: How can I design a robust stability study for this dipeptide?
A2: A robust stability study should be designed following ICH guidelines (Q1A).[7] Key components include:
-
Forced Degradation Studies: Expose the dipeptide to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradation products and establish the stability-indicating nature of your analytical method.[7][16]
-
Long-Term and Accelerated Stability Testing: Store the dipeptide under various temperature and humidity conditions to determine its shelf-life and recommended storage conditions.
-
Analytical Method: Utilize a validated stability-indicating HPLC or UPLC method, often coupled with mass spectrometry (MS) for peak identification.[7][16]
Q3: What excipients are recommended to improve the stability of this compound formulations?
A3: The choice of excipients is formulation-dependent, but some general recommendations include:
-
Buffers: To maintain an optimal pH.[17]
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These can act as cryoprotectants and stabilizers, particularly in lyophilized formulations.[2][9]
-
Amino Acids (e.g., arginine, glycine, proline): Can help inhibit aggregation.[9][10]
-
Surfactants (e.g., polysorbates): Low concentrations can prevent surface adsorption and aggregation.[9]
-
Antioxidants (e.g., ascorbic acid): If oxidation is identified as a degradation pathway.[2]
Q4: Can the trifluoroacetyl (TFA) group itself cause stability issues?
A4: Yes, the TFA group can be labile under certain conditions. It can be hydrolyzed, particularly under basic conditions or enzymatically.[13] Additionally, trifluoroacetic acid is a common reagent in peptide synthesis and purification, and residual TFA can potentially impact stability.[14][18] It's also important to note that the presence of the TFA group might influence the peptide's conformation and susceptibility to enzymatic degradation.
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and validate a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven
-
UV lamp
-
Validated HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the dipeptide in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution (and the solid material) at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light.
-
Control Sample: Keep an aliquot of the stock solution under normal storage conditions.
-
Analysis: Analyze all samples at specified time points using a validated HPLC-UV/MS method.
Data Summary Table
| Stress Condition | Incubation Time (hours) | % Degradation | Major Degradants (m/z) |
| 0.1 M HCl, 60°C | 24 | 15.2 | [m/z values] |
| 0.1 M NaOH, RT | 8 | 25.8 | [m/z values] |
| 3% H₂O₂, RT | 24 | 5.1 | [m/z values] |
| 80°C (solution) | 48 | 10.5 | [m/z values] |
| UV Light | 24 | 3.7 | [m/z values] |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Visualizations
Workflow for Stability Testing
Caption: Workflow for developing and executing a stability study.
Potential Degradation Pathways
Caption: Potential degradation routes for the dipeptide.
References
-
BioProcess International. Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. [Link]
-
SciSpace. Use of excipients to control aggregation in peptide and protein formulations. [Link]
-
ResearchGate. Use of excipients to control aggregation in peptide and protein formulations. [Link]
-
OUCI. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
-
Peptest. Peptide Stability in Formulations | R&D Guide for Success. [Link]
-
AMSbiopharma. Stability-indicating methods for peptide drug analysis. [Link]
-
ResearchGate. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Peptides.co.uk. How Long Do Peptides Last at Room Temperature: Complete Storage Guide. [Link]
-
ResearchGate. Effects of temperature on stability and rate of dipeptide synthesis by.... [Link]
-
National Institutes of Health (NIH). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. [Link]
-
Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. [Link]
-
GenScript. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Pharmaceutical Technology. Excipient Selection for Protein Stabilization. [Link]
-
National Center for Biotechnology Information (NCBI). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
-
Allied Academies. Improving peptide stability: Strategies and applications. [Link]
-
National Institutes of Health (NIH). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. [Link]
-
National Institutes of Health (NIH). Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models. [Link]
-
ResearchGate. Effects of temperature (A to C) and pH (D to F) on the stability of AR.... [Link]
-
PubMed. Trifluoroacetylated peptides as substrates and inhibitors of elastase: a nuclear magnetic resonance study. [Link]
-
PubMed. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. [Link]
-
Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Royal Society of Chemistry. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. [Link]
-
National Institutes of Health (NIH). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]
-
PubMed. Lability of N-alkylated peptides towards TFA cleavage. [Link]
-
Polypeptide Group. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. [Link]
-
National Institutes of Health (NIH). Slow peptide bond formation by proline and other N-alkylamino acids in translation. [Link]
-
ResearchGate. On the Stability of Polyproline-I and II Structures of Proline Oligopeptides. [Link]
-
ChemRxiv. Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. [Link]
-
National Center for Biotechnology Information (NCBI). Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
National Institutes of Health (NIH). N-acetyl-seryl-aspartyl-lysyl-proline Inhibits ET-1-Induced Collagen Production by Preserving Src Homology 2-Containing Protein Tyrosine Phosphatase-2 Activity in Cardiac Fibroblasts. [Link]
-
National Institutes of Health (NIH). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. [Link]
-
PubMed. Analysis of the effectiveness of proline substitutions and glycine replacements in increasing the stability of phage T4 lysozyme. [Link]
-
ResearchGate. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. [Link]
-
ResearchGate. Toxicology of fluoroacetate: A review, with possible directions for therapy research. [Link]
-
PubMed. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. [Link]
-
Wikipedia. Bromo-DragonFLY. [Link]
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. pepdoopeptides.com [pepdoopeptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 5. seekpeptides.com [seekpeptides.com]
- 6. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 7. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. scispace.com [scispace.com]
- 10. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Trifluoroacetylated peptides as substrates and inhibitors of elastase: a nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijsra.net [ijsra.net]
- 17. pharmtech.com [pharmtech.com]
- 18. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(N6-Trifluoroacetyl-L-lysyl)-L-proline Degradation Products
Welcome to the technical support center for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this dipeptide. Here, you will find scientifically grounded answers to frequently asked questions and practical solutions to common experimental challenges.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, including the ACE inhibitor Lisinopril.[1] The trifluoroacetyl (TFA) group on the lysine side chain serves as a protecting group during synthesis. Understanding the stability of this molecule and the potential for degradation is critical for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).
This guide will delve into the potential degradation pathways of this compound, provide protocols for identifying degradation products, and offer troubleshooting advice for common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
The degradation of this compound is primarily dictated by the chemical lability of its functional groups under various stress conditions. The two most susceptible sites for degradation are the trifluoroacetamide bond on the lysine side-chain and the peptide bond between lysine and proline.
-
Hydrolysis of the Trifluoroacetyl Group: The N-trifluoroacetyl group can be hydrolyzed under basic conditions to yield L-lysyl-L-proline and trifluoroacetic acid. This is a common deprotection strategy in peptide synthesis. Acidic conditions can also promote hydrolysis, although typically at a slower rate than basic conditions.
-
Hydrolysis of the Lysyl-Proline Peptide Bond: While peptide bonds are generally stable, they can be cleaved under strong acidic or basic conditions, especially at elevated temperatures. The Lys-Pro bond is known to be relatively resistant to cleavage by some proteases like trypsin, but chemical hydrolysis can still occur.[2][3] This would result in the formation of N6-Trifluoroacetyl-L-lysine and L-proline.
-
Proline Ring Opening: Under certain oxidative conditions, the proline ring can undergo oxidative degradation.[4][5][6]
Q2: What are the expected degradation products under different stress conditions?
Based on the likely degradation pathways, the following degradation products can be anticipated in forced degradation studies:
| Stress Condition | Expected Major Degradation Products |
| Acidic Hydrolysis | L-lysyl-L-proline, N6-Trifluoroacetyl-L-lysine, L-proline |
| Basic Hydrolysis | L-lysyl-L-proline (primary), N6-Trifluoroacetyl-L-lysine, L-proline |
| Oxidative Stress | Products of proline ring oxidation, potentially hydroxylated species |
| Thermal Stress | A mixture of hydrolytic and other degradation products, depending on the presence of moisture |
| Photolytic Stress | Degradation will depend on the presence of a chromophore; potential for radical-mediated degradation |
Q3: How can I identify and quantify the degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is the most powerful technique for identifying and quantifying degradation products.
-
HPLC: Reversed-phase HPLC (RP-HPLC) is typically used to separate the parent compound from its more polar degradation products.[7][8] A C18 column is a good starting point, with a mobile phase consisting of a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid for better peak shape.[7]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the parent compound and its degradation products, which is crucial for their identification. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the degradation products by analyzing their fragmentation patterns. A characteristic neutral loss of the trifluoroacetyl group is often observed for N-trifluoroacetylated peptides.[9]
Troubleshooting Guide
Issue 1: I am seeing unexpected peaks in my HPLC chromatogram.
Possible Causes and Solutions:
-
Sample Degradation: The compound may be degrading in the sample vial before injection.
-
Solution: Prepare samples fresh and keep them in a cooled autosampler. Analyze a freshly prepared standard to confirm.
-
-
Mobile Phase Issues: The mobile phase may be contaminated, or the composition may be incorrect.
-
Solution: Prepare fresh mobile phase using HPLC-grade solvents and reagents. Ensure all components are miscible and the mobile phase is properly degassed.[9]
-
-
Column Contamination: The column may be contaminated from previous injections.
-
Presence of Impurities: The starting material may contain impurities.
-
Solution: Obtain a certificate of analysis for the starting material. If possible, analyze the starting material by HPLC-MS to identify any existing impurities.
-
Issue 2: My HPLC peaks are broad or tailing.
Possible Causes and Solutions:
-
Secondary Interactions: The analyte may be interacting with the silica backbone of the column.
-
Solution: Add an ion-pairing agent like TFA (0.1%) to the mobile phase to minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Reduce the injection volume or dilute the sample.[11]
-
-
Mismatched Sample Solvent: The solvent in which the sample is dissolved may be stronger than the mobile phase, causing peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[3]
-
-
Column Deterioration: The column may be aging or have developed a void at the inlet.
-
Solution: Replace the column.
-
Issue 3: I am having trouble detecting the degradation products with my mass spectrometer.
Possible Causes and Solutions:
-
Ion Suppression: The presence of non-volatile buffers or high concentrations of ion-pairing agents like TFA can suppress the ionization of the analytes.[12]
-
Solution: Use a volatile mobile phase modifier like formic acid (0.1%) instead of TFA. If TFA is necessary for chromatographic separation, keep its concentration as low as possible.
-
-
Low Abundance of Degradation Products: The degradation products may be present at very low concentrations.
-
Solution: Increase the concentration of the sample injected. Use a more sensitive mass spectrometer or optimize the ionization source parameters.
-
-
Incorrect MS Method: The mass spectrometer may not be set up to detect the expected masses.
-
Solution: Ensure the mass range of the scan includes the expected molecular weights of the degradation products. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 4 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 7 days).
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for a defined period.
-
-
Sample Analysis: At various time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC-MS analysis. Analyze an unstressed sample as a control.
Protocol 2: HPLC-MS Analysis of Degradation Products
This protocol provides a starting point for the HPLC-MS analysis of this compound and its degradation products.
-
HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30-31 min: 95-5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 214 nm.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.
References
-
Mezö, G., Manea, M., Sihver, W., Szabó, I., Kapuvári, B., Gelly, G., ... & Hudecz, F. (2007). Mass spectrometric identification of the trypsin cleavage pathway in lysyl-proline containing oligotuftsin peptides. Journal of peptide science, 13(3), 169-176. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Troubleshooting Guide. Agilent. Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - N6-Trifluoroacetyl-L-lysyl-L-proline. KM Pharma Solution Private Limited. Retrieved from [Link]
-
R&D World. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World. Retrieved from [Link]
-
O'Mahony, G., & Fenn, L. S. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1576–1583. Retrieved from [Link]
-
Forced degradation. (n.d.). In Exaly. Retrieved from [Link]
-
Loo, J. A., & Loo, R. R. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry, 28(8), 1633–1643. Retrieved from [Link]
-
Lee, C. C., & Lee, Y. T. (2003). Improving Signal Intensity in the Analysis of Peptides with Trifluoroacetic Acid-containing Mobile Phase by Reversed-Phase Capillary Liquid Chromatography-electrospray Mass Spectrometry. Journal of the Chinese Chemical Society, 50(4), 841-848. Retrieved from [Link]
-
Zhao, H., & Zhang, Y. (2022). Anaerobic Hydroxyproline Degradation Involving C–N Cleavage by a Glycyl Radical Enzyme. Journal of the American Chemical Society, 144(22), 9776–9780. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35. Retrieved from [Link]
-
apicule. (n.d.). This compound (CAS No: 103300-89-6) API Intermediate Manufacturers. apicule. Retrieved from [Link]
-
Chayrov, R., Yurukov, B., & Stankova, I. (2022). Hydrolytic stability of new amantadine analogues including aromatic amino acids. Journal of Chemical Technology and Metallurgy, 57(6), 1094-1098. Retrieved from [Link]
-
Phang, J. M., Liu, W., & Zabriskie, T. M. (2010). Proline Metabolism and Microenvironmental Stress. Annual review of nutrition, 30, 441–463. Retrieved from [Link]
-
Chemsrc. (2025, August 26). N6-Trifluoroacetyl-L-lysyl-L-proline. Chemsrc. Retrieved from [Link]
-
Cui, W., Zhang, Y., & Loo, J. A. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Cell chemical biology, 28(6), 821–829.e4. Retrieved from [Link]
-
Grote, A., & Syldatk, C. (2021). Influence of pH on activity and stability of PmAcy. ResearchGate. Retrieved from [Link]
-
Forlani, G., Bertazzini, M., & Funck, D. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in plant science, 11, 596220. Retrieved from [Link]
-
Forlani, G., Bertazzini, M., & Funck, D. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US5219741A - Method of making L-proline using an N-acyl-L-protine acylase. Google Patents.
-
Bellon, G., & Malgras, A. (1985). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Journal of chromatography, 325(1), 219–231. Retrieved from [Link]
-
Trovato, M., Mattioli, R., & Costantino, P. (2008). Pathway of proline biosynthesis and degradation in bacteria. ResearchGate. Retrieved from [Link]
-
Phang, J. M. (2019). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in oncology, 9, 430. Retrieved from [Link]
-
Tang, Y., Zhang, Y., & Chen, Y. (2017). 4-alkyl-L-(Dehydro)proline biosynthesis in actinobacteria involves N-terminal nucleophile-hydrolase activity of γ-glutamyltranspeptidase homolog for C-C bond cleavage. Nature communications, 8(1), 1-10. Retrieved from [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. rheniumgroup.co.il [rheniumgroup.co.il]
- 11. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Optimizing N-(N6-Trifluoroacetyl-L-lysyl)-L-proline Concentration in Experimental Assays
Welcome to the technical support center for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the concentration of this dipeptide derivative for your specific experimental needs. While primarily known as a key intermediate in the synthesis of the ACE inhibitor Lisinopril[1][2], its potential use as a research tool warrants a thorough understanding of its properties to ensure experimental success. This document provides a foundational understanding of the molecule, a systematic workflow for concentration optimization, and a comprehensive troubleshooting guide.
Part 1: Foundational Knowledge - Understanding the Molecule
This compound is a dipeptide composed of L-lysine and L-proline. The lysine residue is modified at its N6-amino group with a trifluoroacetyl group. This modification is crucial as it can influence the molecule's chemical properties and potential biological activity.
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C13H20F3N3O4[1][3][4] |
| Molecular Weight | 339.31 g/mol [1] |
| CAS Number | 103300-89-6[1][3][4] |
| Predicted pKa | 3.17 ± 0.20[3] |
| Storage Temperature | -20°C[3] |
The trifluoroacetyl group is a common protecting group in peptide synthesis due to its stability under acidic conditions and lability under basic conditions.[5] Its presence in the final compound may influence its solubility, stability, and interaction with biological systems.
Potential Biological Relevance:
While direct studies on the biological activity of this compound are not widely available in public literature, we can infer potential areas of interest based on its constituent parts and similar molecules:
-
Lysyl-proline Dipeptides: Dipeptides containing lysine and proline are breakdown products of protein metabolism and can have their own biological effects.[6][7]
-
Proline-based Molecules: Proline and its derivatives play significant roles in cellular processes, including collagen synthesis, cell signaling, and stress responses.[8][9][10][11][12][13] Some proline-containing cyclic dipeptides exhibit a range of biological activities, including anticancer and antimicrobial effects.[14][15]
-
Prolyl Hydroxylase Inhibition: The structure of this molecule bears some resemblance to inhibitors of prolyl hydroxylase domain (PHD) enzymes.[16][17] These enzymes are involved in the regulation of the hypoxia-inducible factor (HIF) pathway, which plays a role in various physiological and pathological processes, including anemia and fibrosis.[16][17]
Part 2: A Step-by-Step Guide to Concentration Optimization
A systematic approach is crucial to determine the optimal concentration of this compound for your experiments, ensuring robust and reproducible results.
Step 1: Stock Solution Preparation and Handling
Proper preparation and storage of your stock solution are paramount to maintaining the integrity of the compound.
Protocol for Stock Solution Preparation (10 mM):
-
Calculate the required mass: For 1 ml of a 10 mM stock solution (MW = 339.31 g/mol ), you will need 3.39 mg of this compound.
-
Initial Solubilization:
-
Recommended First-line Solvent: Start with a high-purity, sterile solvent. Given the predicted pKa of ~3.17[3], the molecule is likely to be acidic. Therefore, initial attempts at solubilization should be in a slightly basic buffer (e.g., sterile phosphate-buffered saline, PBS, at pH 7.4) or a small amount of a biocompatible organic solvent.
-
For Hydrophobic Tendencies: If solubility in aqueous buffer is limited, dissolve the compound first in a minimal amount of sterile dimethyl sulfoxide (DMSO). For example, dissolve 3.39 mg in 100 µl of DMSO.
-
-
Dilution to Final Concentration: Once fully dissolved in the initial solvent, slowly add sterile aqueous buffer (e.g., PBS) to reach the final desired volume (1 ml for a 10 mM stock) while gently vortexing.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or lower.[3][5]
Step 2: Determining the Working Concentration Range (Dose-Response)
A dose-response experiment is essential to identify the effective concentration range for your specific assay and cell type.
Experimental Workflow:
Caption: Workflow for a dose-response experiment.
Recommended Concentration Range for Initial Screening:
| Concentration Range | Purpose |
| 10 µM - 100 µM | High concentration range to identify potential potent effects or toxicity. |
| 100 nM - 10 µM | Mid-range, often where specific biological effects are observed for small molecules. |
| 1 nM - 100 nM | Low concentration range to detect highly potent activities. |
Step 3: Fine-Tuning and Validation
Once an effective concentration range is identified, further experiments should be conducted to confirm the findings and select the optimal concentration for routine use. This involves repeating the experiment with a narrower range of concentrations around the EC50/IC50 value.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter during their experiments with this compound.
Issue 1: Poor Solubility of the Compound
-
Question: My this compound is not dissolving in my aqueous buffer. What should I do?
-
Answer:
-
pH Adjustment: Given the predicted acidic pKa[3], the molecule's solubility may increase in a slightly basic buffer (pH > 7.5). Try dissolving it in a buffer such as Tris-HCl at pH 8.0.
-
Use of Organic Solvents: For compounds with hydrophobic characteristics, dissolving in a small amount of a biocompatible organic solvent like DMSO or ethanol prior to dilution in your aqueous buffer is a standard practice. Ensure the final concentration of the organic solvent in your assay is low (typically <0.1%) and consistent across all experimental and control groups.
-
Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Warming: Gentle warming (to no more than 37°C) can also aid in solubilization. However, be cautious as excessive heat can degrade the peptide.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: I am observing high variability between my experiments. What could be the cause?
-
Answer:
-
Stock Solution Integrity: Repeated freeze-thaw cycles can lead to degradation of the compound. Ensure you are using freshly thawed aliquots for each experiment.
-
Peptide Adsorption: Peptides can adsorb to plastic surfaces. To mitigate this, consider using low-protein-binding microplates and pipette tips.
-
Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in your assay will be lower than calculated and may vary between experiments. Visually inspect your stock solution for any precipitates before use.
-
Stability in Media: The stability of the compound in your cell culture media over the course of the experiment should be considered. Peptides can be degraded by proteases present in serum-containing media. If you suspect degradation, consider conducting a time-course experiment to assess the stability of the compound.
-
Issue 3: Unexpected Cellular Toxicity or Off-Target Effects
-
Question: I am seeing toxicity in my cells even at low concentrations of the compound. What could be the reason?
-
Answer:
-
Trifluoroacetic Acid (TFA) Contamination: this compound, if synthesized, may contain residual trifluoroacetic acid (TFA) from the purification process. TFA can be cytotoxic to some cell lines.[18][19] It is crucial to include a "vehicle control" in your experiments that contains the same final concentration of the solvent used to dissolve the compound. If you suspect TFA toxicity, you should also include a "TFA control" where you add TFA alone to your cells at the estimated concentration present in your compound stock.
-
High Concentration of Organic Solvent: Ensure the final concentration of any organic solvent (e.g., DMSO) is well below the toxic threshold for your specific cell line.
-
Intrinsic Toxicity: The compound itself may have cytotoxic properties. A thorough dose-response analysis will help to distinguish between specific biological activity and general toxicity.
-
Logical Flow for Troubleshooting:
Caption: A decision tree for troubleshooting common experimental issues.
References
- Miller, G. M., Flynn, E. M., Tom, J., & Song, A. (2022).
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). L-Lysyl-L-proline. Retrieved from [Link]
-
Human Metabolome Database. (2020). Lysylproline (HMDB0028959). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 80(21), 6479-6483.
-
Apicule. (n.d.). This compound (CAS No: 103300-89-6) API Intermediate Manufacturers. Retrieved from [Link]
- Kent, S. B. (1980). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis.
-
GenScript. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]
- Grajkowski, A., Beaucage, S. L., & Grotli, M. (1998). The biological activity of selected cyclic dipeptides. Researcher.Life.
-
Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Retrieved from [Link]
- Ide, K., Takahashi, S., Sakai, K., et al. (2021). The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells. Fujita Health University.
-
MDPI. (2022). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Retrieved from [Link]
- Sharma, S., & Singh, N. (2018). Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases. Journal of Medicinal Chemistry, 61(16), 6964-6982.
-
PharmaCompass. (2025). The Crucial Role of N6-Trifluoroacetyl-L-lysyl-L-proline in ACE Inhibitor Synthesis. Retrieved from [Link]
-
PharmaCompass. (n.d.). N6-Trifluoracetyl-L-Lysyl-L-Proline. Retrieved from [Link]
- Google Patents. (n.d.). Inhibitors of HIF prolyl hydroxylase.
-
ResearchGate. (2022). Crystallographic and Selectivity Studies on the Approved HIF Prolyl Hydroxylase Inhibitors Desidustat and Enarodustat. Retrieved from [Link]
- Kohl, D. H., Schubert, K. R., Carter, M. B., Hagedorn, C. H., & Shearer, G. (1987). Proline Fed to Intact Soybean Plants Influences Acetylene Reducing Activity and Content and Metabolism of Proline in Bacteroids. Plant Physiology, 83(4), 880–884.
- D'Aniello, C. (2022). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 10, 848979.
-
ResearchGate. (2022). Proline stock solution for cell cultrue. Retrieved from [Link]
- Bach, T. M. H., & Takagi, H. (2013). Properties, metabolisms, and applications of L-proline analogues. Applied Microbiology and Biotechnology, 97(15), 6623–6634.
- D'Aniello, C., & Fico, A. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers.
- Bach, T. M. H., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(15), 6623-6634.
- Tajan, M., Hennequart, M., & Vousden, K. H. (2023). Loss of attachment promotes proline accumulation and excretion in cancer cells. Science Signaling, 16(799), eadd9701.
- Saidi, I., & Rebai, A. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids.
- Smith, B. C., & Denu, J. M. (2007). Acetyl-lysine analog peptides as mechanistic probes of protein deacetylases. The Journal of Biological Chemistry, 282(51), 37256–37265.
- Nakamura, T., Teramoto, A., & Ichihara, A. (1984). L-proline is an essential amino acid for hepatocyte growth in culture.
- Gibson, M. I., & Ben, R. N. (2021). Proline pre-conditioning of cell monolayers increases post-thaw recovery and viability by distinct mechanisms to other osmolytes. Scientific Reports, 11(1), 10491.
Sources
- 1. apicule.com [apicule.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Lysyl-L-proline | C11H21N3O3 | CID 171204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Lysylproline (HMDB0028959) [hmdb.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 10. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-proline is an essential amino acid for hepatocyte growth in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proline pre-conditioning of cell monolayers increases post-thaw recovery and viability by distinct mechanisms to other osmolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. mdpi.com [mdpi.com]
- 16. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 17. Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. N6-Trifluoroacetyl-L-lysyl-L-proline | CAS#:103300-89-6 | Chemsrc [chemsrc.com]
Technical Support Center: N-(N6-Trifluoroacetyl-L-lysyl)-L-proline Assay
A Senior Application Scientist's Guide to Troubleshooting Bioanalytical Interference
Welcome to the technical support guide for the analysis of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established principles in bioanalytical chemistry. As this modified dipeptide is often quantified in complex biological matrices, this guide focuses on the gold-standard methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its analytical significance?
This compound is a dipeptide derivative. The trifluoroacetyl (TFA) group on the lysine residue makes the molecule distinct from its endogenous counterparts. This modification may arise from its use as a synthetic peptide, a specific drug metabolite, or a derivatized analyte for improved analytical detection. Its accurate quantification is critical in fields like pharmacology to understand pharmacokinetics (PK) or in biomarker discovery to assess physiological or pathological states.
Q2: What is the recommended analytical method for quantifying this compound in biological samples?
For quantifying low-abundance, polar molecules like this dipeptide in complex matrices (e.g., plasma, serum, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique offers superior sensitivity, selectivity, and specificity compared to other methods like ELISA or HPLC-UV. The selectivity is achieved by monitoring a specific fragmentation pattern (a "transition") of the molecule in the mass spectrometer, a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Q3: What are the primary sources of interference in an LC-MS/MS assay for this analyte?
Interference in LC-MS/MS is a complex issue but can be broadly categorized:
-
Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, other metabolites) that suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
-
Isobaric Interference: Compounds that have the same mass-to-charge ratio (m/z) as the analyte and are not chromatographically separated. This can come from metabolites, dosing vehicle components, or other unknown substances.
-
Cross-Contamination & Carryover: The analyte adsorbing to surfaces in the autosampler or chromatography system and appearing in subsequent injections, leading to artificially high results in blank or low-concentration samples.
-
Metabolic or Chemical Instability: The analyte may degrade in the sample matrix before or during analysis due to enzymatic activity or pH instability.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for this assay?
A SIL-IS, such as a ¹³C or ¹⁵N-labeled version of this compound, is the best tool to correct for variability. Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences nearly identical matrix effects and extraction recovery losses. By measuring the ratio of the analyte to the SIL-IS, the assay becomes significantly more robust, accurate, and precise.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses common problems encountered during assay development and validation.
Problem 1: High Signal Variability & Poor Reproducibility (%CV > 15%)
High coefficient of variation (CV) in quality control (QC) samples or replicates is a common sign of uncontrolled variables in the workflow.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: This is the most frequent cause. Manual sample preparation steps, especially liquid-liquid extraction (LLE) or protein precipitation (PPT), can have high variability.
-
Solution: Automate liquid handling steps where possible. For protein precipitation, ensure consistent and rapid vortexing for the same duration for all samples after adding the organic solvent (e.g., acetonitrile). Ensure the temperature is controlled, as precipitation efficiency can be temperature-dependent.
-
-
Uncorrected Matrix Effects: Even with a SIL-IS, extreme matrix effects can cause variability if the analyte and IS do not behave identically.
-
Solution: The definitive way to diagnose matrix effects is via a post-column infusion experiment. This involves T-infusing a constant flow of the analyte while injecting a blank, extracted matrix sample. Dips or rises in the analyte's baseline signal indicate regions of ion suppression or enhancement. The goal is to adjust the chromatography so the analyte elutes in a "quiet" region with minimal matrix interference.
-
-
Instrument Instability: The LC or MS systems may be unstable.
-
Solution: Systematically check the stability of the spray in the MS source. Monitor the LC pump pressure for fluctuations, which could indicate leaks or pump failure. Run a system suitability test (SST) by injecting the analyte in a clean solution multiple times to confirm the instrument itself is performing with low %CV (<5%).
-
Problem 2: Low Analyte Recovery & Poor Sensitivity
This issue manifests as a weak signal for the analyte, even at higher concentrations, making it difficult to achieve the desired lower limit of quantification (LLOQ).
Potential Causes & Solutions:
-
Inefficient Sample Extraction: The analyte is being lost during sample cleanup. This compound is a polar dipeptide, which influences the choice of extraction method.
-
Protein Precipitation (PPT): This is a simple but "dirty" method. The analyte may be partially co-precipitated with the proteins.
-
Liquid-Liquid Extraction (LLE): It can be difficult to find an organic solvent that efficiently extracts such a polar compound while leaving interferents behind.
-
Solid-Phase Extraction (SPE): This is often the best choice. For a polar peptide, a mixed-mode or polymeric reversed-phase SPE sorbent is recommended. These sorbents provide better retention for polar compounds than standard C18 silica phases.
Table 1: Example SPE Protocol Comparison for Polar Analytes
Parameter Polymeric RP (e.g., Waters Oasis HLB) Mixed-Mode Cation Exchange (e.g., Agilent Bond Elut Plexa PAX) Retention Mechanism Hydrophilic-Lipophilic Balance Anion Exchange & Reversed-Phase Conditioning Methanol, followed by Water Methanol, followed by Water Loading Pre-treated sample (e.g., diluted plasma) Pre-treated sample (pH adjusted to be >2 pKa units below analyte pI) Wash Step 5% Methanol in Water (to remove salts) Acidic buffer (to remove neutrals/bases), followed by organic (to remove lipids) Elution Acetonitrile or Methanol Basic Methanol (to neutralize analyte and disrupt ionic interaction) | Advantage | Good for a broad range of polarities. | Highly selective, provides very clean extracts. |
-
-
Analyte Adsorption (Non-specific Binding): The compound may be sticking to plasticware or surfaces within the LC system.
-
Solution: Use low-binding polypropylene tubes and pipette tips. Adding a small amount of a competing compound or a surfactant to the reconstitution solvent can sometimes help. For the LC system, flushing with a strong solvent or a high/low pH mobile phase may be necessary.
-
-
Suboptimal Mass Spectrometer Parameters: The ionization and fragmentation settings may not be optimized.
-
Solution: Systematically optimize MS parameters by infusing a pure standard of the analyte. Key parameters to tune include collision energy (CE), declustering potential (DP), and source parameters like temperature and gas flows. The goal is to maximize the signal for the specific parent-to-daughter ion transition.
-
Problem 3: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks compromise integration accuracy and can hide low-level co-eluting interferences.
Potential Causes & Solutions:
-
Secondary Interactions on the LC Column: The analyte may have secondary interactions with the stationary phase, especially with residual silanols on silica-based C18 columns.
-
Solution: Add a small amount of an acidic modifier like formic acid (0.1% is standard) or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanols, reducing their interaction with basic sites on the analyte. Caution: TFA is a strong ion-pairing agent and can cause significant ion suppression in the MS source; use it sparingly (e.g., 0.01%) and only if necessary. A better alternative is often to switch to a more inert column chemistry (e.g., a hybrid particle column).
-
-
Column Overload: Injecting too much mass of the analyte onto the column.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, the column was overloaded.
-
-
Mismatch Between Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it will cause the analyte to move through the top of the column too quickly, resulting in a distorted peak.
-
Solution: Reconstitute the final extract in a solvent that is as weak as, or weaker than, the starting mobile phase composition.
-
Visualizing the Workflow
Effective troubleshooting requires understanding the entire analytical process. The diagrams below illustrate a typical sample preparation workflow and a logical approach to diagnosing issues.
Caption: A typical Solid-Phase Extraction (SPE) workflow for bioanalysis.
Caption: A decision tree for troubleshooting ion suppression matrix effects.
References
-
Title: Recommendation for peptide and protein bioanalysis by LC–MS/MS Source: Bioanalysis Journal URL: [Link]
-
Title: Matrix effects in liquid chromatography-tandem mass spectrometry Source: Journal of Chromatography A URL: [Link]
-
Title: The Use of Stable Isotope-Labeled Peptides as Internal Standards for Mass Spectrometry-Based Proteomics Source: Methods in Molecular Biology URL: [Link]
-
Title: A review of the advances in solid-phase extraction sorbents for sample preparation in bioanalysis Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: A systematic and comprehensive investigation of matrix effects in hydrophilic interaction chromatography-tandem mass spectrometry Source: Analytica Chimica Acta URL: [Link]
-
Title: The role of the mobile phase in reversed-phase liquid chromatography Source: Journal of Chromatography A URL: [Link]
troubleshooting PEP inhibition experiments with N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
A Guide for Researchers Utilizing N-(N6-Trifluoroacetyl-L-lysyl)-L-proline and Related Peptide Inhibitors
Welcome to the technical support resource for Prolyl Endopeptidase (PEP) inhibition experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay development and troubleshooting, with a specific focus on the use of peptide-based inhibitors like this compound. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.
Introduction to Prolyl Endopeptidase (PEP) and Its Inhibition
Prolyl Endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease with a unique substrate specificity: it cleaves peptide bonds on the C-terminal side of proline residues.[1][2] This enzyme is implicated in the maturation and degradation of neuropeptides and peptide hormones, making it a significant pharmacological target for neurological and psychiatric disorders.[2][3]
Unlike many proteases, PEP's activity is restricted to smaller peptides, typically under 30 amino acids in length.[2][4] Its catalytic mechanism involves a significant conformational change, an "induced-fit" model, where the enzyme's two domains enclose the substrate.[4] The rate-limiting step of this process is not the chemical cleavage itself, but rather this physical conformational change, a crucial detail for understanding inhibitor kinetics.[5][6]
The inhibitor in focus, This compound , is a dipeptide derivative. While it can be used as a research tool, it is also known as a key synthetic intermediate in the manufacturing of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril.[7][8] Researchers may use it or similar compounds as structural analogs or competitive inhibitors in PEP assays to probe the active site.
Core Principles of the PEP Inhibition Assay
The most common method for measuring PEP activity is a continuous kinetic assay using a synthetic substrate that releases a detectable molecule upon cleavage. A widely used substrate is Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin), which is non-fluorescent. When PEP cleaves the Pro-AMC bond, the highly fluorescent AMC molecule is liberated, and the rate of its release is directly proportional to PEP activity.[1]
A competitive inhibitor, such as a peptide analog, will bind to the enzyme's active site, preventing the substrate from binding and thereby reducing the rate of AMC release.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the this compound inhibitor?
This compound is a dipeptide composed of a modified lysine and a proline. The trifluoroacetyl group on the lysine side chain increases lipophilicity and can influence binding interactions. Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 103300-89-6 | [7][9][10] |
| Molecular Formula | C13H20F3N3O4 | [9][10] |
| Molecular Weight | 339.31 g/mol | [7][9] |
| Recommended Storage | -20°C | [10] |
| Solubility | Soluble in aqueous buffers; check supplier data for specifics. | General knowledge |
Q2: Why is choosing the right buffer so important for my PEP assay?
Buffers do more than just maintain pH; they can directly influence enzyme activity, stability, and even conformational dynamics.[11] The choice of buffer, its concentration, and the overall ionic strength of the solution can impact protein-protein interactions and enzyme kinetics.[12][13] An inappropriate buffer can lead to enzyme precipitation, loss of activity, or interference with the detection method, causing unreliable results.[14]
Q3: What substrate concentration should I use?
For competitive inhibition studies, the substrate concentration should ideally be at or below the Michaelis constant (Km) of the enzyme for that substrate.[15][16] If the substrate concentration is too high, it can outcompete even a potent inhibitor, making it difficult to accurately determine the inhibitor's potency (IC50). A substrate titration experiment is recommended to determine the Km in your specific assay conditions.
Troubleshooting Guide
This section addresses common problems encountered during PEP inhibition experiments in a direct question-and-answer format.
Category 1: Poor or No Inhibition
Q: I've added my inhibitor, this compound, but I'm seeing little to no reduction in PEP activity. What could be wrong?
This is a common issue that can point to problems with the inhibitor, the enzyme, or the assay setup. A logical, step-wise diagnosis is key.
Detailed Checks:
-
Inhibitor Integrity:
-
Cause: Peptide-based inhibitors can degrade via proteolysis or chemical instability, especially with repeated freeze-thaw cycles or improper storage.[17][18] The trifluoroacetyl group could also be chemically labile under certain pH conditions.
-
Diagnosis: If possible, verify the purity and mass of the compound using HPLC-MS. Prepare a fresh stock solution from a new vial of powder.
-
Solution: Purchase inhibitor from a reputable supplier.[19] Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
-
Enzyme Activity:
-
Cause: The PEP enzyme may have lost activity due to degradation.
-
Diagnosis: Run a positive control experiment with only the enzyme and substrate. You should observe a robust, linear increase in signal over time.
-
Solution: Use a fresh aliquot of enzyme. Ensure the assay buffer pH and composition are optimal for PEP activity (typically pH 7.0-8.0).[4]
-
-
Assay Conditions:
-
Cause: As mentioned in the FAQ, a substrate concentration significantly above the Km will require much higher inhibitor concentrations to show an effect.
-
Diagnosis: Review your substrate concentration relative to the known Km of PEP. If the Km is unknown for your specific enzyme source and conditions, you must determine it experimentally.
-
Solution: Lower the substrate concentration to a level at or below its Km value.
-
Category 2: Inconsistent and Irreproducible Results
Q: My results, particularly my calculated IC50 values, are highly variable between plates and between experiments. How can I improve my assay precision?
Variability is often the result of minor, cumulative inconsistencies in technique or reagents.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| High Well-to-Well Variability | - Inaccurate pipetting (especially with small volumes of enzyme or inhibitor).- Reagent precipitation (inhibitor or substrate).- Temperature gradients across the microplate. | - Use calibrated pipettes; consider serial dilutions to work with larger volumes.- Ensure all reagents are fully dissolved before use.- Pre-incubate the plate at the reaction temperature to ensure uniformity. |
| Plate-to-Plate Variability | - Inconsistent reagent preparation (e.g., buffer pH differs slightly).- Different incubation times or temperatures.- Using reagents from different stock aliquots that have undergone different numbers of freeze-thaw cycles. | - Prepare a single large batch of buffer and substrate for the entire experiment.- Use a temperature-controlled plate reader or incubator.- Aliquot all critical reagents into single-use volumes after initial preparation. |
| Experiment-to-Experiment Variability | - Lot-to-lot variation in enzyme, substrate, or inhibitor.- Degradation of reagents over time. | - Qualify each new lot of reagents before use in critical experiments.- Always run a standard or reference inhibitor alongside your test compound to normalize results. |
A robust assay should have a Z-factor score of 0.5 or higher, indicating it is suitable for screening and provides reliable data.[20]
Category 3: High Background or Signal Interference
Q: My negative control wells (no enzyme) are showing a high fluorescent signal. What's happening?
A: This indicates that the fluorescent reporter is being released through a non-enzymatic process.
-
Substrate Auto-hydrolysis:
-
Cause: The substrate (e.g., Z-Gly-Pro-AMC) may be unstable and hydrolyzing on its own. This can be exacerbated by suboptimal pH or high temperatures.
-
Diagnosis: Incubate the substrate in the assay buffer without any enzyme and measure the signal over time. A significant increase indicates auto-hydrolysis.
-
Solution: Test different buffer conditions. Ensure the substrate is stored correctly (protected from light, desiccated, frozen). If the problem persists, you may need to purchase a fresh lot of substrate.
-
-
Inhibitor or Compound Interference:
-
Cause: Your inhibitor or another compound in the well may be intrinsically fluorescent at the assay wavelengths or may be causing the substrate to break down.
-
Diagnosis: Run controls containing the inhibitor and substrate in buffer (no enzyme). If this well is fluorescent, the inhibitor is the source of the interference.
-
Solution: If the inhibitor is fluorescent, you must subtract its background signal from all wells containing that concentration of the inhibitor. If the interference is severe, you may need to switch to a different detection method (e.g., a chromogenic substrate like Z-Gly-Pro-pNA).[21]
-
Validated Experimental Protocols
Protocol 1: Standard PEP Inhibition Assay (Fluorometric)
This protocol provides a framework for determining the IC50 of an inhibitor against PEP.
1. Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 8.0.[4] Filter and degas.
-
PEP Enzyme Stock: Reconstitute lyophilized PEP in assay buffer to a concentration of 1 mg/mL. Aliquot into single-use tubes and store at -80°C.
-
PEP Working Solution: On the day of the experiment, dilute the enzyme stock in cold assay buffer to the desired final concentration (e.g., 40 nM, this should be determined via an enzyme titration experiment).[4]
-
Substrate Stock: Prepare a 10 mM stock of Z-Gly-Pro-AMC in DMSO. Store in single-use aliquots at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock in assay buffer to a concentration that is 2x the desired final concentration (e.g., if final is 100 µM, make a 200 µM working solution).
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in water or DMSO.
-
Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., from 100 µM to 1 nM) in assay buffer.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of each inhibitor dilution to the appropriate wells. For controls, add 50 µL of assay buffer.
-
100% Activity Control (No Inhibitor): 50 µL assay buffer.
-
0% Activity Control (No Enzyme): 50 µL assay buffer.
-
-
Add 25 µL of the PEP working solution to all wells except the "No Enzyme" controls. Add 25 µL of assay buffer to the "No Enzyme" wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2x substrate working solution to all wells. The total volume should be 100 µL.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically every 60 seconds for 15-30 minutes.[1]
3. Data Analysis:
-
For each well, determine the reaction rate (slope) of the linear portion of the fluorescence vs. time curve.
-
Subtract the rate of the "No Enzyme" control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_NoInhibitor))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Enzyme and Substrate Quality Control
This protocol ensures your key reagents are performing as expected.
-
Enzyme Titration:
-
Set up a series of reactions with a fixed, non-limiting concentration of substrate (e.g., 5x Km).
-
Vary the concentration of the PEP enzyme across a wide range.
-
Plot the reaction rate versus the enzyme concentration. The resulting curve should be linear, confirming the rate is dependent on the amount of active enzyme.
-
-
Substrate Titration (Km Determination):
-
Set up a series of reactions with a fixed, low concentration of PEP enzyme.
-
Vary the concentration of the substrate (Z-Gly-Pro-AMC) from very low to saturating levels.
-
Plot the initial reaction rate versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. The Km from this experiment will inform the optimal substrate concentration for your inhibition assays.[4]
-
References
-
Stone, S. R., et al. (1991). Inactivation of prolyl endopeptidase by a peptidylchloromethane. Kinetics of inactivation and identification of sites of modification. Biochemical Journal. Available at: [Link]
-
Shan, L., et al. (2005). Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Fülöp, L., et al. (1992). Prolyl endopeptidase catalysis. Biochemical Journal. Available at: [Link]
-
Polgár, L. (1992). Prolyl Endopeptidase Catalysis. A Physical Rather Than a Chemical Step is Rate-Limiting. Biochemical Journal. Available at: [Link]
-
ResearchGate. (n.d.). Prolyl endopeptidase inhibition assay. ResearchGate. Available at: [Link]
-
Lara, C., et al. (2020). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry. Available at: [Link]
-
Goodman, J. A., et al. (2013). Induced-fit Mechanism for Prolyl Endopeptidase. Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Prolyl endopeptidase — Optimization of medium and culture conditions for enhanced production by Lactobacillus acidophilus. ResearchGate. Available at: [Link]
-
Hager, F., et al. (2023). A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples. International Journal of Molecular Sciences. Available at: [Link]
-
Muttenthaler, M., et al. (2021). The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. Cancers. Available at: [Link]
-
Larragy, R., et al. (2015). Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α. PLoS One. Available at: [Link]
-
Henninot, A., et al. (2018). Overcoming the Shortcomings of Peptide-Based Therapeutics. Future Medicinal Chemistry. Available at: [Link]
-
Gentile, I., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Pharmaceuticals. Available at: [Link]
-
Orosz, F., et al. (2014). Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis. FEBS Journal. Available at: [Link]
-
ResearchGate. (n.d.). Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α. ResearchGate. Available at: [Link]
-
Orosz, F., et al. (2014). Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis. PubMed. Available at: [Link]
-
Lone, A. M., et al. (2021). Prolyl endopeptidase-like is a (thio)esterase involved in mitochondrial respiratory chain function. eLife. Available at: [Link]
-
Holyoak, T., et al. (2008). Differential inhibition of cytosolic PEPCK by substrate analogues. Kinetic and structural characterization of inhibitor recognition. Biochemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
-
ResearchGate. (n.d.). Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis. ResearchGate. Available at: [Link]
-
National Center for Advancing Translational Sciences. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Biotechnology Journal. Available at: [Link]
-
Moore, R. N., et al. (1972). Study of inhibition of induction of phosphoenolpyruvate carboxykinase by endotoxin with radial immunodiffusion. Infection and Immunity. Available at: [Link]
-
ResearchGate. (n.d.). Single Laboratory Validation of A Ready-to-Use Phosphatase Inhibition Assay for Detection of Okadaic Acid Toxins. ResearchGate. Available at: [Link]
-
PLOS. (n.d.). Periodic fasting and refeeding re-shapes lipid saturation, storage, and distribution in brown adipose tissue. PLOS Biology. Available at: [Link]
-
ResearchGate. (n.d.). PEP inhibits the catalytic activity of TPI. ResearchGate. Available at: [Link]
-
Kalonia, C., et al. (2019). Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. Journal of Pharmaceutical Sciences. Available at: [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - N6-Trifluoroacetyl-L-lysyl-L-proline. KM Pharma Solution Private Limited. Available at: [Link]
-
D'Andrea, G., et al. (2022). The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury. International Journal of Molecular Sciences. Available at: [Link]
-
Apicule. (n.d.). This compound (CAS No: 103300-89-6) API Intermediate Manufacturers. Apicule. Available at: [Link]
-
Friedman, H. S., et al. (1992). Intestinal absorption mechanism of dipeptide angiotensin converting enzyme inhibitors of the lysyl-proline type. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Krishnamoorthy, R., et al. (2001). Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin. International Journal of Pharmaceutics. Available at: [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2016). Transport of a Prolyl Endopeptidase Inhibitory Peptide across the Blood-Brain Barrier Demonstrated Using the hCMEC/D3 Cell Line Transcytosis Assay. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Khan Academy. (2021). Properties of buffers. Khan Academy. Available at: [Link]
-
Newman, J., & Wright, G. S. (2017). Universal buffers for use in biochemistry and biophysical experiments. Scientific Reports. Available at: [Link]
-
Apicule. (2025). The Crucial Role of N6-Trifluoroacetyl-L-lysyl-L-proline in ACE Inhibitor Synthesis. Apicule Blog. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. theadl.com [theadl.com]
- 7. apicule.com [apicule.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
- 15. Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N6-Trifluoroacetyl-L-lysyl-L-proline | 103300-89-6 [chemicalbook.com]
- 20. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
A Guide to Investigating and Mitigating Potential Off-Target Effects
This guide is intended for researchers, scientists, and drug development professionals utilizing N-(N6-Trifluoroacetyl-L-lysyl)-L-proline in their experiments. While peptide-based molecules are often noted for their high specificity and favorable safety profiles, it is crucial to consider and investigate potential off-target effects to ensure data integrity and therapeutic safety.[1][2] This document provides a structured approach to troubleshooting unexpected experimental outcomes and proactively characterizing the selectivity profile of this compound.
Due to the specific nature of this compound, publicly available data on its off-target profile is limited. Therefore, this guide is built upon established principles of chemical biology and peptide science, focusing on the potential activities of its constituent chemical motifs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected cytotoxicity in my cell-based assay. Could this be an off-target effect of this compound?
A1: Yes, unexpected cytotoxicity is a common indicator of off-target activity. Several factors related to the compound's structure could contribute to this:
-
Mitochondrial Toxicity: The trifluoroacetyl (TFA) group, a remnant of solid-phase peptide synthesis, can act as a chaotropic agent, potentially disrupting mitochondrial membrane potential and leading to apoptosis.
-
Cellular Metabolism Interference: Proline is a unique amino acid involved in numerous cellular processes, including energy metabolism.[3][4] High concentrations of a proline-containing dipeptide might interfere with these pathways.
-
Lysosomal Destabilization: The cationic nature of the lysine residue could lead to accumulation in acidic organelles like lysosomes, potentially causing lysosomal membrane permeabilization and subsequent cell death.
Troubleshooting Steps:
-
Confirm the Observation: Repeat the experiment with a fresh dilution of the compound. Ensure proper cell health and seeding density, as these factors can influence assay results.[5][6][7]
-
Dose-Response Analysis: Perform a detailed dose-response curve (e.g., 10-point, half-log dilutions) to determine the CC50 (cytotoxic concentration 50%).
-
Use a Negative Control: Synthesize or procure a structurally related but presumed inactive control compound, such as the individual amino acid components (N6-Trifluoroacetyl-L-lysine and L-proline), to see if they replicate the toxicity.
-
Mechanism of Toxicity Assay: Employ assays to probe the mechanism of cell death (e.g., caspase-3/7 activation for apoptosis, LDH release for necrosis, or JC-1/TMRM for mitochondrial membrane potential).
Q2: My compound is modulating a signaling pathway that is unrelated to its intended target. How can I begin to identify the off-target interaction?
A2: Unanticipated signaling pathway modulation is a classic sign of off-target activity. The Lys-Pro motif can be a starting point for investigation.
-
Proline-Rich Motif Interactions: Proline-rich sequences are known to mediate protein-protein interactions by binding to specific domains such as SH3 and WW domains.[8] Your compound could be mimicking an endogenous ligand for one of these domains, leading to downstream signaling.
-
Kinase Inhibition: While not a classic kinase inhibitor structure, many small molecules exhibit off-target kinase activity.
-
GPCR Agonism/Antagonism: Dipeptides have been shown to interact with G-protein coupled receptors.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected signaling.
Explanation of Workflow:
-
Validate: Confirm the initial observation using a gold-standard method like Western blotting, with a full dose-response.
-
Hypothesize: Based on the signaling output, form a hypothesis about the class of off-target (e.g., an upstream kinase or receptor).
-
Inhibit: Use well-characterized inhibitors of the observed pathway to confirm that the compound's effect is acting upstream.
-
Screen: If the pathway is confirmed, employ a broad commercial screening panel (e.g., a kinase or GPCR panel) to identify potential off-targets.
-
Validate: Any hits from the screen must be validated using an orthogonal method to rule out assay-specific artifacts.
Q3: Could the trifluoroacetyl (TFA) group itself be causing biological effects?
A3: Yes, the trifluoroacetyl group, often present as a counter-ion from purification, is not inert and can have biological consequences.[9]
-
Enzyme Inhibition: The electron-withdrawing nature of the trifluoromethyl group can lead to interactions with enzyme active sites.
-
Protein Interaction and Aggregation: TFA can interact with positively charged residues like lysine and arginine on proteins, potentially altering their conformation and promoting aggregation.[10]
-
Receptor Modulation: There is evidence that TFA can act as an allosteric modulator of certain receptors, such as the glycine receptor.[9]
Mitigation Strategies:
-
Salt Exchange: Perform a salt exchange (e.g., to hydrochloride or acetate) via HPLC or ion-exchange chromatography to remove the TFA counter-ion.
-
Accurate Quantification: Use methods like NMR to accurately quantify the amount of residual TFA in your sample, as it can vary between batches.
-
Control Experiments: Include a TFA salt (e.g., sodium trifluoroacetate) as a control in your experiments to assess the effects of the counter-ion alone.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol provides a basic framework for assessing the cytotoxic potential of your compound.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete growth medium
-
96-well, black, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Positive control for cytotoxicity (e.g., Staurosporine)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your compound in complete growth medium. Also prepare a vehicle control (e.g., medium with the highest concentration of DMSO used) and a positive control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions, vehicle, or positive control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measurement: Read the fluorescence (Ex/Em ~560/590 nm) on a plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with medium only) and normalize the data to the vehicle control. Plot the normalized values against the compound concentration and fit to a four-parameter logistic equation to determine the CC50.
Protocol 2: Proactive Off-Target Liability Screening
To proactively identify potential off-target interactions, consider a tiered screening approach.
Caption: Tiered approach for off-target screening.
Description:
-
Tier 1 (Broad Screening): At an early stage, submit the compound to large, commercially available screening panels at a single high concentration (e.g., 10 µM). This provides a broad overview of potential liabilities.
-
Tier 2 (Hit Deconvolution): Any "hits" from Tier 1 (e.g., >50% inhibition) should be followed up with full dose-response experiments to determine potency (IC50/EC50). It is also critical to perform counter-screens to rule out assay interference (e.g., fluorescence quenching, luciferase inhibition).
-
Tier 3 (Cellular Validation): The most potent and confirmed off-targets should be validated in a cellular context. Target engagement assays confirm that the compound binds to the off-target in cells, and downstream signaling or phenotypic assays confirm a functional consequence of this interaction.
Summary of Potential Off-Target Liabilities
| Structural Motif | Potential Off-Target Class | Possible Experimental Outcome | Suggested Action |
| N-terminal TFA | Ion Channels, Mitochondrial Proteins | Cytotoxicity, Changes in Membrane Potential | Salt exchange, TFA control |
| Lysine Residue | Proteases, Lysosomal Proteins | Cell Lysis, Apoptosis | Protease activity assays |
| Proline Residue | SH3/WW Domain-Containing Proteins | Altered Signaling Pathways (e.g., MAPK, PI3K) | Western Blot, Kinase Panel |
| Dipeptide Backbone | GPCRs, Peptide Transporters | Changes in cAMP, Ca2+ Flux | GPCR screening, transporter uptake assays |
References
-
Taylor & Francis Online. (n.d.). Overcoming the Shortcomings of Peptide-Based Therapeutics. Retrieved from [Link]
-
ResearchGate. (2022). Overcoming the shortcomings of peptide-based therapeutics. Retrieved from [Link]
-
Patel, V., et al. (2023). Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics. PMC. Retrieved from [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
- Tipps, M., et al. (n.d.). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Neuropharmacology.
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). L-Lysyl-L-proline. PubChem. Retrieved from [Link]
-
MDPI. (2024). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. Retrieved from [Link]
- National Institutes of Health. (n.d.). Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. PMC.
- ACS Publications. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design.
- ACS Publications. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry.
- Fujita Health University. (2021). The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells.
- Springer. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review.
- Frontiers. (n.d.). The Multifaceted Roles of Proline in Cell Behavior.
- National Institutes of Health. (n.d.). Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets. PMC.
- National Institutes of Health. (n.d.). Proline Fed to Intact Soybean Plants Influences Acetylene Reducing Activity and Content and Metabolism of Proline in Bacteroids.
-
ResearchGate. (2013). Properties, metabolisms, and applications of L-proline analogues. Retrieved from [Link]
- National Institutes of Health. (2013).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 4. Proline Fed to Intact Soybean Plants Influences Acetylene Reducing Activity and Content and Metabolism of Proline in Bacteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(N6-Trifuoacetyl-L-lysyl)-L-proline Purification
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and frequently asked questions for the purification of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline.
Introduction
This compound is a protected dipeptide critical in various synthetic pathways, including the synthesis of pharmacologically active compounds. The N6-trifluoroacetyl (TFA) group on the lysine side-chain offers orthogonal protection, being stable in acidic conditions but labile to bases.[1][2] This unique characteristic is advantageous for synthesis but can introduce specific challenges during purification.
This guide is designed to be a practical resource, addressing common issues encountered during the purification of this dipeptide, with a primary focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard and most effective method for peptide purification.[3][4]
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Q1: My crude sample won't fully dissolve in the initial mobile phase (e.g., 0.1% TFA in water). What should I do?
Answer:
Poor solubility is a frequent issue with protected peptides, which can be more hydrophobic than their deprotected counterparts.[5][6] Injecting a suspension will lead to column clogging, poor peak shape, and inaccurate quantification.
Immediate Actions:
-
Test a Small Aliquot: Before dissolving the entire batch, always test the solubility on a small amount of your peptide.[7]
-
Introduce Organic Solvent: Gradually add small amounts of acetonitrile (ACN) or methanol to your dissolution solvent until the peptide dissolves. Be mindful that adding too much organic solvent may cause the peptide to elute too quickly on the column.
-
Use a Stronger Chaotropic Agent: If solubility issues persist, dissolving the crude peptide in a minimal volume of 6M guanidine hydrochloride containing 0.1% TFA can be effective. The guanidine salts will elute in the void volume of the column.[8]
-
Sonication: Use a bath sonicator to gently agitate the sample, which can help break up aggregates and improve dissolution.[9]
Causality: The TFA protecting group on the lysine side-chain increases the overall hydrophobicity of the dipeptide. Furthermore, crude peptide mixtures often contain other hydrophobic impurities from the synthesis, which can hinder solubility in highly aqueous solutions.[6]
Q2: I'm observing a broad or tailing peak for my target compound during RP-HPLC. What's the cause and how can I fix it?
Answer:
Peak broadening and tailing are typically indicative of secondary interactions with the stationary phase, column overloading, or issues with the mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your mobile phase contains an ion-pairing agent like TFA (typically 0.1%).[10] A low pH (~2) protonates the free N-terminal amine and the C-terminal carboxylic acid, minimizing unwanted ionic interactions with residual silanols on the silica-based column packing.[11]
-
Reduce Sample Load: You might be overloading the column. Reduce the injected mass of your crude product by 50% and re-evaluate the peak shape. Semi-preparative columns are effective across a wide range of sample loads, but every compound has its limit.[12]
-
Increase Column Temperature: Raising the column temperature (e.g., to 30-40°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics.
-
Evaluate Column Health: The column itself may be compromised. Run a standard to check its performance. If the standard also shows poor peak shape, the column may need to be cleaned or replaced.
Logical Workflow for Troubleshooting Poor Peak Shape:
Caption: Standard workflow for the purification of a protected dipeptide.
References
-
Prediction and improvement of protected peptide solubility in organic solvents. PubMed. Available from: [Link]
-
Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. ACS Publications. Available from: [Link]
- US5616727A - Process for purifying 1-[N2 -((S)-ethoxycarbonyl)-3-phenylpropyl)-N6 -trifluoroacetyl]-l-lysyl-l-proline (lisinopril (TFA) ethyl ester). Google Patents.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Biophoretics. Available from: [Link]
-
Peptide Solubilization. JPT. Available from: [Link]
-
8 kinds of impurities which appear in peptide drugs synthesis. Omizzur. Available from: [Link]
- IL110969A - Process for purifying 1-(N2-((S)-ethoxycarbonyl)-3- phenylpropyl)-N6- trifluoroacetyl)-L- lysyl-L-proline. Google Patents.
-
6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Available from: [Link]
-
Trifluoroacetamides. Organic Chemistry Portal. Available from: [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Available from: [Link]
-
Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. ResearchGate. Available from: [Link]
-
Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. JBC. Available from: [Link]
-
Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS. Available from: [Link]
-
Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). PubMed Central. Available from: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. Available from: [Link]
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. Available from: [Link]
-
Related impurities in peptide medicines. PubMed. Available from: [Link]
-
Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. MDPI. Available from: [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available from: [Link]
-
Solid-phase synthesis provides a modular, lysine-based platform for fluorescent discrimination of nitroxyl and biological thiols. NIH. Available from: [Link]
- EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid. Google Patents.
-
This compound. PubChem. Available from: [Link]
-
Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as theranostic agents. Beilstein Journals. Available from: [Link]
-
This compound. LookChem. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
- 9. jpt.com [jpt.com]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
- 12. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Welcome to the technical support center for the synthesis of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline. This dipeptide is a critical intermediate in the synthesis of various pharmaceuticals, including ACE inhibitors like Lisinopril.[1][2] This guide provides in-depth, experience-based answers to common challenges encountered during its solution-phase synthesis, helping you navigate pitfalls and optimize your experimental outcomes.
Section 1: Coupling Reaction & Yield Optimization
The peptide bond formation between Nα-Boc-N6-TFA-L-lysine and L-proline methyl ester is the central step of this synthesis. Low yields or failed reactions at this stage are common and can often be traced to suboptimal activation of the lysine carboxyl group or competing side reactions.
Question: My coupling reaction yield is consistently low (<60%). What are the most probable causes and how can I troubleshoot this?
Answer:
Low coupling yield is a multifaceted problem. The primary causes typically revolve around three areas: inefficient carboxylic acid activation, side reactions, and the inherent difficulty of coupling to the secondary amine of proline.
1. Inefficient Carboxyl Activation: The carboxyl group of the protected lysine must be converted into a more reactive species to facilitate amide bond formation. If this activation is incomplete, the reaction will stall.
-
Causality: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be inefficient on their own and may lead to side reactions.[3][4][5] Additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu) are crucial. They act as "racemization suppressants" and form active esters that are more stable and reactive than the initial O-acylisourea intermediate, minimizing unwanted side reactions.[3][5][6]
-
Troubleshooting Protocol:
-
Reagent Choice: If you are using a carbodiimide alone, introduce an additive. The EDC/HOBt combination is a classic choice for solution-phase synthesis because the byproducts are water-soluble, simplifying purification.[3][4]
-
Uronium/Phosphonium Salts: For more difficult couplings, consider switching to more potent uronium or phosphonium salt reagents like HBTU, HATU, or PyBOP.[6][7] These reagents often lead to faster reactions and higher yields with minimal racemization, especially for sterically hindered couplings like those involving proline.[7][8]
-
Moisture Control: All reagents and solvents must be scrupulously dry. Water will hydrolyze the activated ester intermediate, quenching the reaction. Use anhydrous solvents and handle hygroscopic reagents in a glove box or under an inert atmosphere.
-
2. Side Reactions: Several side reactions can consume starting materials or generate impurities that complicate purification.
-
N-acylurea Formation: A common side reaction with carbodiimides is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive and terminates the desired reaction.[4][9] Adding HOBt or HOAt traps the intermediate as an active ester, largely preventing this pathway.[5]
-
Diketopiperazine Formation: While more common in solid-phase synthesis at the dipeptide stage, cyclization can still occur, especially if the N-terminal protecting group is inadvertently cleaved. This is particularly prevalent with proline residues.[10] Ensure your Nα-Boc group remains intact until after the coupling is complete.
3. The Proline Problem: Proline's secondary amine is less nucleophilic and more sterically hindered than the primary amines of other amino acids, making it a more challenging coupling partner.[8]
-
Troubleshooting Protocol:
-
Extended Reaction Time: Couplings to proline often require longer reaction times. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the lysine starting material is consumed.
-
Elevated Temperature: Gentle heating (e.g., to 40 °C) can sometimes overcome the activation barrier, but must be used cautiously as it can also increase the risk of racemization.[11]
-
Reagent Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the protected lysine and coupling reagents relative to the proline ester to drive the reaction to completion.
-
Troubleshooting Workflow for Low Coupling Yield
Here is a decision-making workflow to diagnose the source of low yield.
Caption: Troubleshooting Decision Tree for Low Coupling Yield.
Comparative Table of Common Coupling Reagents
| Reagent System | Class | Key Advantages | Common Pitfalls |
| EDC / HOBt | Carbodiimide | Water-soluble byproducts, low cost, suppresses racemization.[3][5] | Can form N-acylurea byproduct if HOBt is omitted; moderate reactivity.[4] |
| DCC / HOSu | Carbodiimide | Forms stable, isolable active esters; effective.[12][13] | Dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification.[3] |
| HBTU / DIPEA | Uronium Salt | High efficiency, fast reactions, low racemization.[6] | Can cause guanidinylation of the free amine if activation is slow.[14] |
| HATU / DIPEA | Uronium Salt | More reactive than HBTU, excellent for hindered couplings, very low racemization.[6] | Higher cost. |
| PyBOP / DIPEA | Phosphonium Salt | High coupling efficiency, non-toxic byproducts compared to predecessor (BOP).[4][7] | Generally very reliable; cost can be a factor. |
Section 2: Protecting Group Stability & Cleavage
The trifluoroacetyl (TFA) group on the lysine side-chain (ε-amine) is critical for directing the peptide coupling to the α-amine. Its stability during coupling and subsequent selective removal are key to a successful synthesis.
Question: I am observing a side product with a mass corresponding to the loss of the N6-TFA group during my workup. Why is this happening and how can I prevent it?
Answer:
The N6-trifluoroacetyl group is specifically chosen for its stability to the acidic conditions used to remove the Nα-Boc group, while being labile to mild basic conditions.[15] Inadvertent cleavage indicates exposure to unsuitable basic conditions.
-
Causality: The TFA group is readily cleaved by bases like aqueous sodium hydroxide, potassium carbonate, or piperidine.[15][16] If your aqueous workup or purification steps involve a pH that is too high (typically > 9), you will prematurely cleave the TFA group. The coupling reaction itself, if using a tertiary amine base like Diisopropylethylamine (DIPEA), is generally safe as these bases are not strong enough for rapid cleavage.
-
Preventative Measures:
-
Controlled pH during Workup: During aqueous extraction, ensure the pH of your aqueous layer does not become strongly basic. If you need to neutralize residual acid, use a mild base like saturated sodium bicarbonate solution and check the pH, keeping it below 9.
-
Chromatography Conditions: When performing column chromatography, avoid using solvent systems containing strong amines (e.g., ammonia-saturated methanol). If a basic modifier is needed to prevent streaking on silica gel, use a very small amount (e.g., 0.1%) of a weaker base like triethylamine.
-
Stability Profile: Remember the orthogonality of your protecting groups. The Nα-Boc group is removed with strong acid (like TFA), while the N6-TFA group is removed with a mild base. This differential stability is the foundation of the synthetic strategy.[15]
-
Caption: Orthogonal Deprotection Strategy and Potential Pitfall.
Section 3: Purification and Characterization FAQs
Purifying and confirming the structure of the final dipeptide product is the final hurdle.
Question: What is the recommended method for purifying N-(N6-TFA-L-lysyl)-L-proline, and what should I look for?
Answer: For dipeptides of this nature, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective purification method.[17][18]
-
Methodology:
-
Column: Use a C18-modified silica column.
-
Solvents: The mobile phase typically consists of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).[18] The TFA acts as an ion-pairing agent to improve peak shape.[18]
-
Gradient: Start with a high concentration of Solvent A (e.g., 95%) and gradually increase the concentration of Solvent B to elute your product. The exact gradient will need to be optimized based on your analytical results.
-
Detection: Monitor the elution at 210-220 nm, where the peptide bond absorbs UV light.[17]
-
Post-Purification: Collect the fractions containing your pure product, combine them, and remove the solvent via lyophilization (freeze-drying) to obtain a fluffy white powder.[17][18]
-
Question: My NMR spectrum looks complex, showing more signals than expected. Is this normal?
Answer: Yes, this is a very common and expected observation for proline-containing peptides. The complexity arises from the cis-trans isomerization of the peptide bond preceding the proline residue.
-
Causality: Unlike other peptide bonds, which strongly prefer a trans conformation, the X-Proline bond has a relatively low energy barrier to rotation. This results in a mixture of cis and trans isomers being present in solution at room temperature.[19][20]
-
What to Expect: You will see two distinct sets of NMR signals for the residues near the proline, corresponding to the two isomers. The trans isomer is typically the major component.[19] This can make the spectrum appear "messy," but it is a hallmark of proline-containing peptides. Variable temperature NMR can be used to study the kinetics of this interconversion.
Question: What are the expected mass spectrometry signals for my product?
Answer: Mass spectrometry is the definitive tool for confirming the identity of your synthesized peptide.
-
Expected Mass: The molecular formula for this compound is C₁₃H₂₀F₃N₃O₄, with a monoisotopic mass of 339.14 g/mol .[2][21][22]
-
Observed Ions: In electrospray ionization (ESI) mass spectrometry, you should look for the protonated molecular ion [M+H]⁺ at m/z 340.1. Depending on the conditions, you may also see adducts like [M+Na]⁺ at m/z 362.1. Observing these signals provides strong evidence for the successful synthesis of your target molecule.
References
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 14, 2026, from [Link]
-
Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS. Retrieved January 14, 2026, from [Link]
-
Kalia, J., & Raines, R. T. (2008). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Protein Science. Retrieved January 14, 2026, from [Link]
-
Peptide Purification. (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]
-
Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]
-
Peptide synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
-
This compound (CAS No: 103300-89-6) API Intermediate Manufacturers. (n.d.). apicule. Retrieved January 14, 2026, from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved January 14, 2026, from [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved January 14, 2026, from [Link]
-
HPLC purification of peptides and miniature proteins. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved January 14, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 14, 2026, from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved January 14, 2026, from [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies. Retrieved January 14, 2026, from [Link]
-
Side reactions in peptide synthesis: An overview. (2019). Bibliomed. Retrieved January 14, 2026, from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). PMC. Retrieved January 14, 2026, from [Link]
-
Lee, M., et al. (2019). Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α. PMC. Retrieved January 14, 2026, from [Link]
-
Cockman, M. E., et al. (2019). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife. Retrieved January 14, 2026, from [Link]
-
Piai, A., et al. (2016). Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC. Retrieved January 14, 2026, from [Link]
-
Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. Retrieved January 14, 2026, from [Link]
-
NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. (2001). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. apicule.com [apicule.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. peptide.com [peptide.com]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 12. N-Hydroxysuccinimide - Enamine [enamine.net]
- 13. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. lookchem.com [lookchem.com]
- 22. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Welcome to the technical support resource for N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, hereafter referred to as TFA-Lys-Pro. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with the oral delivery of this dipeptide. Our goal is to provide practical, scientifically-grounded solutions to common experimental hurdles in a direct question-and-answer format.
Section 1: Foundational Understanding & Initial Assessment
This section addresses the fundamental properties of TFA-Lys-Pro and the primary obstacles affecting its journey from administration to systemic circulation.
Q1: What are the key physicochemical properties of this compound (TFA-Lys-Pro) that influence its oral bioavailability?
Understanding the inherent properties of TFA-Lys-Pro is the critical first step in designing any rational strategy to enhance its bioavailability. The molecule's structure—a dipeptide composed of a modified lysine and a proline—presents a classic challenge: it exists in a delicate balance between being too polar to passively cross the lipid-rich intestinal membrane and being susceptible to enzymatic degradation.
The trifluoroacetyl (TFA) group on the lysine side chain serves as a protecting group, which may offer some initial shielding from aminopeptidases. However, the core dipeptide structure remains a target for various proteases. Furthermore, its proline content confers significant conformational rigidity, which can influence its interaction with both transporters and metabolizing enzymes.[1]
Table 1: Physicochemical Properties of TFA-Lys-Pro
| Property | Value | Implication for Oral Bioavailability |
| Molecular Formula | C₁₃H₂₀F₃N₃O₄[2][3] | - |
| Molecular Weight | ~339.31 g/mol [2][4] | Moderate size; potentially suitable for paracellular transport if tight junctions are opened. |
| XLogP3 | -1.9 to 1.26[2][3] | Low lipophilicity suggests poor passive diffusion across the intestinal epithelium. |
| Hydrogen Bond Donors | 3[3] | High number of hydrogen bonds increases polarity and reduces passive permeability. |
| Hydrogen Bond Acceptors | 8[3] | High number of hydrogen bonds increases polarity and reduces passive permeability. |
| pKa (Predicted) | 3.17 ± 0.20[3] | Indicates an acidic functional group (carboxylic acid), suggesting pH-dependent solubility and charge in the GI tract. |
| Known Application | Key intermediate in the synthesis of Lisinopril.[4] | Context suggests it is designed for chemical synthesis, not necessarily for optimal biological absorption. |
Q2: What are the primary barriers to the oral absorption of dipeptides like TFA-Lys-Pro?
The gastrointestinal (GI) tract is a formidable environment designed to break down peptides. For TFA-Lys-Pro, the journey to the bloodstream is impeded by several sequential barriers, each requiring a specific strategy to overcome. Failure at any of these stages results in low bioavailability.
-
Luminal Degradation: The stomach's acidic environment and the enzyme-rich lumen of the small intestine can hydrolyze the peptide bond.
-
Brush Border Membrane Degradation: Peptidases located on the surface of intestinal epithelial cells are highly efficient at cleaving di- and tripeptides.[5]
-
Low Permeability: The intestinal epithelium forms a tight barrier. Hydrophilic molecules like TFA-Lys-Pro struggle to pass through the cells (transcellular route) and are too large to easily pass between them (paracellular route).[6]
-
First-Pass Metabolism: After successful absorption into the portal circulation, the compound travels directly to the liver, where it can be extensively metabolized before reaching systemic circulation.
Section 2: Formulation Development & Troubleshooting
Effective formulation is the first line of defense against the barriers identified above. This section tackles common issues encountered during the formulation of TFA-Lys-Pro.
Q3: I'm observing significant degradation of TFA-Lys-Pro in simulated gastric or intestinal fluids. How can I protect it?
This is a common and expected challenge. The primary strategies involve either physically shielding the molecule or inhibiting the enzymes responsible for its breakdown.
Answer: Your primary options are enteric coating and the inclusion of enzyme inhibitors.
-
Enteric Coating/Targeted Release: This is the most direct way to protect against stomach acid. By formulating TFA-Lys-Pro into a capsule or particle coated with a pH-sensitive polymer (e.g., Eudragit®), you can prevent its release until it reaches the more neutral environment of the small intestine. This is a well-established pharmaceutical technique.[6][7]
-
Enzyme Inhibitors: Co-formulating with inhibitors of proteases like trypsin or chymotrypsin can locally reduce enzymatic activity, giving TFA-Lys-Pro a larger window for absorption.[8] However, this approach requires careful toxicological assessment, as broad-spectrum enzyme inhibition can have off-target effects.
-
Mucoadhesive Systems: Formulations using polymers like chitosan can increase the residence time of the drug at the intestinal wall, which can saturate local peptidases and enhance absorption.[8][9]
Expert Insight: Start with enteric coating as it is a proven, lower-risk strategy. If degradation in the intestine remains the primary issue, a nanoparticle-based approach, such as Solid Lipid Nanoparticles (SLN), can offer physical protection while also potentially enhancing absorption through lymphatic pathways.[10]
Q4: Which permeation enhancers are most compatible with a dipeptide structure like TFA-Lys-Pro, and what is a good starting concentration?
Permeation enhancers (PEs) are crucial for transiently opening the tight junctions between epithelial cells to allow for paracellular transport. The choice of PE is critical, as efficacy must be balanced with safety.
Answer: For a hydrophilic dipeptide, medium-chain fatty acids (MCFAs) and their salts are an excellent starting point. They are well-characterized and have a reversible effect on tight junctions.
Table 2: Recommended Permeation Enhancers for TFA-Lys-Pro
| Permeation Enhancer | Mechanism of Action | Recommended Starting Concentration (in vitro) | Key Considerations |
| Sodium Caprate (C10) | Transiently opens tight junctions by reorganizing proteins like claudins.[11] | 10-25 mM | Widely studied, generally regarded as safe (GRAS) status. Efficacy can be region-dependent in the intestine.[11] |
| Labrasol® | A surfactant that can both fluidize the cell membrane and modulate tight junctions.[12] | 0.1 - 1.0% (w/v) | Can form micelles, potentially entrapping the drug. The effect on flux depends on the drug's properties.[12] |
| EDTA | A chelating agent that removes calcium ions, which are essential for tight junction integrity.[8] | 2-5 mM | Effective but can cause significant irritation at higher concentrations. Use with caution. |
| Chitosan | A mucoadhesive polymer that can interact with the cell membrane and transiently open tight junctions.[8] | 0.1 - 0.5% (w/v) | Most effective at slightly acidic pH. Can also offer protection from enzymatic degradation. |
Causality Explained: The reason MCFAs like sodium caprate are often preferred is that their mechanism is well-understood and their effects are transient. They disrupt the protein scaffolding of the tight junctions, allowing molecules like TFA-Lys-Pro to pass through. Once the enhancer is cleared, the junctions reform, restoring the barrier's integrity.[11]
Q5: I'm considering a lipid-based formulation like a Self-Nanoemulsifying Drug Delivery System (SNEDDS). What are the critical parameters to optimize?
SNEDDS are an advanced formulation strategy that can simultaneously address poor solubility, protect from degradation, and enhance permeation. For TFA-Lys-Pro, this approach could be highly effective.
Answer: The critical parameters for a successful SNEDDS formulation are the selection of the oil, surfactant, and co-surfactant to ensure that the system spontaneously forms nano-sized droplets upon gentle agitation in aqueous media.
-
Component Selection:
-
Oil Phase: Must be able to solubilize TFA-Lys-Pro. Long-chain triglycerides can promote lymphatic uptake, which helps bypass first-pass metabolism in the liver.[13]
-
Surfactant: The choice of surfactant (e.g., Cremophor®, Tween®) is critical. It must have an appropriate Hydrophile-Lipophile Balance (HLB) value (typically >12) to facilitate the formation of an oil-in-water nanoemulsion.
-
Co-surfactant: A co-surfactant (e.g., Transcutol®, ethanol) helps to reduce the interfacial tension further, allowing for greater flexibility in the nanoemulsion structure.
-
-
Ratio Optimization: The relative ratios of these three components must be systematically investigated. This is typically done by constructing a pseudo-ternary phase diagram to identify the region that forms stable nanoemulsions.
-
Droplet Size & Polydispersity Index (PDI): The goal is a droplet size below 200 nm with a low PDI (<0.3) for stability and predictable in vivo performance.
-
Drug Loading: You must determine the maximum amount of TFA-Lys-Pro that can be incorporated without causing precipitation or destabilizing the system.
Section 3: In Vitro Permeability & Troubleshooting
In vitro models are indispensable for screening formulations and understanding transport mechanisms before moving to expensive and complex in vivo studies.
Q6: My Caco-2 permeability assay is showing high variability and poor correlation with in vivo data. What are the common causes and solutions?
This is a frequent challenge. Caco-2 cells are a robust model, but they are sensitive to experimental conditions. High variability often points to issues with either the cell monolayer's integrity or the experimental setup.[14][15]
Answer: Troubleshooting should proceed in a logical sequence from the most basic to the most complex factors.
-
Verify Monolayer Integrity: This is the most critical parameter. Before and after each experiment, you MUST measure the Transepithelial Electrical Resistance (TEER). A consistent TEER value (typically >300 Ω·cm²) indicates a healthy, confluent monolayer. A drop in TEER post-experiment suggests your formulation or the compound itself is causing cytotoxicity.
-
Check for Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp). If your compound is a substrate, its transport from the apical (A) to basolateral (B) side will be low, while B-to-A transport will be high. To confirm this, run the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B permeability in the presence of the inhibitor confirms that efflux is a major barrier.
-
Assess Metabolic Activity: Caco-2 cells have some metabolic capacity. Analyze both the donor and receiver compartments for the parent compound and potential metabolites. If you detect significant metabolism, the low apparent permeability (Papp) may be due to degradation, not poor transport.
-
Re-evaluate the Model: While Caco-2 is a standard, it may not perfectly predict human absorption for all compounds. For peptides, an ex vivo model using freshly excised rat intestinal mucosa in an Ussing chamber can sometimes provide a better correlation with in vivo bioavailability in humans.[14]
Section 4: In Vivo & Analytical Troubleshooting
This section addresses common problems encountered during animal studies and the subsequent bioanalysis.
Q7: After oral administration in rats, the plasma concentration of TFA-Lys-Pro is below the limit of quantification (BLQ). What are the likely reasons and next steps?
A BLQ result is disappointing but highly informative. It points to a significant failure at one or more of the bioavailability barriers.
Answer: The issue could be severe degradation, extremely poor absorption, or rapid clearance. To diagnose the problem, you must conduct a systematic investigation.
-
Rule out Analytical Issues: First, confirm your LC-MS/MS method is sound. Spike known concentrations of TFA-Lys-Pro into blank plasma and perform the extraction. If you can successfully recover and quantify it, the analytical method is not the problem.
-
Perform an IV Bolus Dose: The most direct next step is to administer a small dose intravenously. This bypasses all absorption barriers.
-
If you still see BLQ or very rapid clearance after IV dosing: The problem is likely extremely fast metabolism or excretion. The molecule's half-life is too short.
-
If you see measurable plasma concentrations and a reasonable half-life after IV dosing: The problem is definitively related to oral absorption (degradation and/or low permeability).
-
-
Analyze GI Tract Contents: After oral dosing, sacrifice the animal at various time points and analyze the contents of the stomach, small intestine, and large intestine. This will tell you where the compound is being held up or degraded.
Q8: What is a reliable protocol for extracting TFA-Lys-Pro from plasma for quantitative analysis by LC-MS/MS?
A clean, reproducible extraction is the foundation of accurate bioanalysis. For a small, polar molecule like TFA-Lys-Pro in a complex matrix like plasma, a combination of protein precipitation and liquid-liquid extraction is often effective.
Answer: The following protocol provides a robust starting point. It should be optimized and validated according to regulatory guidelines.[16]
Protocol: Plasma Extraction for TFA-Lys-Pro Analysis
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte, if available). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile. This precipitates the majority of plasma proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). This step concentrates the analyte.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an HPLC vial and inject it into the LC-MS/MS system for quantification.
Self-Validation Check: Key parameters to assess during method validation include linearity, accuracy, precision, recovery, matrix effect, and stability.[16] Successful validation ensures the trustworthiness of your pharmacokinetic data.
References
-
Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. (n.d.). PMC. [Link]
-
Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. (n.d.). PubMed. [Link]
-
Formulation strategies to improve oral peptide delivery. (n.d.). PubMed. [Link]
-
This compound. (n.d.). LookChem. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). ResearchGate. [Link]
-
Models to Predict Intestinal Absorption of Therapeutic Peptides and Proteins. (n.d.). ResearchGate. [Link]
-
Formulation strategies to improve oral peptide delivery. (n.d.). Semantic Scholar. [Link]
-
Formulation Strategies to Improve Oral Peptide Delivery. (n.d.). Scite.ai. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
This compound (CAS No: 103300-89-6) API Intermediate Manufacturers. (n.d.). apicule. [Link]
-
Models to predict intestinal absorption of therapeutic peptides and proteins. (n.d.). PubMed. [Link]
-
Correlation of in vitro and in vivo models for the absorption of peptide drugs. (2011). ResearchGate. [Link]
-
Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery. (2019). PubMed. [Link]
-
Absorption of two proline containing peptides by rat small intestine in vivo. (n.d.). PMC. [Link]
-
N6-Trifluoroacetyl-L-lysyl-L-proline CAS#: 103300-89-6. (n.d.). ChemWhat. [Link]
-
Proline motifs in peptides and their biological processing. (n.d.). PubMed. [Link]
-
Improvement of Oral Bioavailability of N-251, a Novel Antimalarial Drug, by Increasing Lymphatic Transport with Long-Chain Fatty Acid-Based Self-Nanoemulsifying Drug Delivery System. (n.d.). PubMed. [Link]
-
A study to enhance the oral bioavailability of s-adenosyl-l-methionine (SAMe): SLN and SLN nanocomposite particles. (2021). PubMed. [Link]
Sources
- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. apicule.com [apicule.com]
- 5. Absorption of two proline containing peptides by rat small intestine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation strategies to improve oral peptide delivery. | Semantic Scholar [semanticscholar.org]
- 10. A study to enhance the oral bioavailability of s-adenosyl-l-methionine (SAMe): SLN and SLN nanocomposite particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement of Oral Bioavailability of N-251, a Novel Antimalarial Drug, by Increasing Lymphatic Transport with Long-Chain Fatty Acid-Based Self-Nanoemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Lisinopril Synthesis: A Deep Dive into Liquid-Phase and Solid-Phase Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Lisinopril and its Synthesis
Lisinopril, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), stands as a cornerstone in the management of hypertension and heart failure.[1][2] Its therapeutic efficacy lies in its ability to block the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor.[3][4][5] This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[6][7] Unlike many other ACE inhibitors, lisinopril is not a prodrug and is excreted unchanged in the urine, simplifying its pharmacokinetic profile.[1]
The growing clinical demand for lisinopril necessitates efficient, scalable, and cost-effective synthetic routes. The synthesis of this complex dipeptide derivative, N2-[(1S)-1-Carboxy-3-phenylpropyl]-L-lysyl-L-proline, presents several challenges, including the control of stereochemistry and the management of reactive functional groups.[5][8] This guide provides an in-depth, comparative analysis of the two primary synthetic strategies: the traditional liquid-phase synthesis and the more modern solid-phase synthesis. We will explore the intricacies of each methodology, supported by experimental data and protocols, to offer a comprehensive resource for researchers and process chemists in the pharmaceutical industry.
The Mechanism of Action: How Lisinopril Targets the Renin-Angiotensin System
To appreciate the synthetic challenges, it is crucial to understand the biological target of lisinopril. The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. ACE, a key enzyme in this cascade, is responsible for the conversion of the inactive decapeptide angiotensin I to the highly active octapeptide angiotensin II. Angiotensin II exerts its potent pressor effects by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention.[6][7] Lisinopril's structure allows it to bind with high affinity to the active site of ACE, preventing the binding of angiotensin I and thereby inhibiting the production of angiotensin II.[3][4]
Figure 1: Mechanism of ACE inhibition by Lisinopril.
Liquid-Phase Synthesis: The Conventional Pathway
The liquid-phase synthesis of lisinopril has been the traditional approach for industrial-scale production. This methodology involves a series of reactions carried out in solution, with the isolation and purification of intermediates at each step. A common and well-documented route utilizes the key intermediate, N-(N6-Trifluoroacetyl-L-lysyl)-L-proline.[5]
The Role of this compound
This dipeptide serves as a crucial building block in the liquid-phase synthesis of lisinopril. The trifluoroacetyl group provides a stable protecting group for the ε-amino group of lysine, preventing its interference in subsequent coupling reactions. This protecting group is advantageous due to its stability under various reaction conditions and its relatively straightforward removal in the final steps of the synthesis.
Synthetic Workflow
The liquid-phase synthesis can be dissected into several key stages, each with its own set of challenges and optimization parameters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Compounds Related to Lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]
- 8. CN1053437C - Synthetic method for lisinopril - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Validating the Inhibitory Potential of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is paramount. This guide provides a comprehensive framework for investigating the potential inhibitory effects of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline. While this compound is recognized as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril, its intrinsic inhibitory activity against other enzymes is not well-documented.
Given its chemical structure, which incorporates a proline residue, a logical and compelling starting point for investigation is its potential interaction with prolyl oligopeptidase (POP). POP is a serine protease that specifically cleaves small peptides on the C-terminal side of proline residues and is a therapeutic target for various neurological disorders.[1][2][3] This guide, therefore, will use the validation of POP inhibition as a robust model to objectively assess the inhibitory capacity of this compound, comparing it with well-characterized POP inhibitors.
Rationale for Investigating Prolyl Oligopeptidase (POP) Inhibition
Prolyl oligopeptidases are a family of serine proteases that play a significant role in the maturation and degradation of proline-containing neuropeptides and hormones.[4][5] Their involvement in various physiological and pathological processes has made them an attractive target for drug discovery.[2][6] The structure of this compound, featuring a terminal proline, makes it a candidate for interaction with the active site of POP. This guide outlines the experimental workflow to test this hypothesis, from initial screening to detailed kinetic analysis.
Comparative Inhibitor Benchmarking
To provide context for our investigation, we will compare the potential inhibitory activity of our topic compound with established POP inhibitors. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki).
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) |
| KYP-2047 | Prolyl Oligopeptidase (POP) | 0.023[1][7][8] | - |
| Z-Pro-prolinal | Prolyl Oligopeptidase (POP) | - | Varies (e.g., 160 for human POP)[1][9] |
| S 17092 | Prolyl Oligopeptidase (POP) | - | 1.2[1] |
| This compound | Prolyl Oligopeptidase (POP) (Hypothetical) | To be determined | To be determined |
Note: The IC50 for Z-Pro-prolinal can be highly variable depending on the specific assay conditions.[1]
Experimental Validation Workflow
The validation of a potential enzyme inhibitor follows a logical progression from initial screening to a detailed characterization of its inhibitory mechanism.
Caption: Workflow for validating a potential enzyme inhibitor.
Detailed Experimental Protocols
The following protocols are foundational for the assessment of POP inhibitors and can be adapted for the evaluation of this compound.
Prolyl Oligopeptidase (POP) Activity Assay
This assay is the first step to determine if the compound has any inhibitory effect on POP activity.
Principle: The enzymatic activity of POP is measured by monitoring the hydrolysis of a fluorogenic substrate, such as Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin). Cleavage of this substrate by POP releases the fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified.
Materials:
-
Human recombinant Prolyl Oligopeptidase (POP)
-
Z-Gly-Pro-AMC (substrate)
-
Assay Buffer: 0.1 M sodium/potassium phosphate buffer (pH 7.0), containing 0.1 mM DTT
-
This compound (test compound)
-
Known POP inhibitor (e.g., Z-Pro-prolinal) as a positive control
-
96-well microtiter plates (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 2 µL of various concentrations of the test compound or control inhibitor. For the negative control, add 2 µL of the solvent.
-
Add 137 µL of assay buffer to each well.
-
Add 2 µL of the POP enzyme solution to each well and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the Z-Gly-Pro-AMC substrate solution.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 15-30 minutes.
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
Determination of IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Procedure:
-
Perform the POP activity assay with a range of concentrations of this compound.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Michaelis-Menten Kinetic Analysis
To understand the mechanism of inhibition, kinetic parameters are determined in the presence and absence of the inhibitor.
Procedure:
-
Perform the POP activity assay with varying concentrations of the substrate (Z-Gly-Pro-AMC) in the absence of the inhibitor.
-
Repeat the assay with a fixed, sub-saturating concentration of this compound.
-
Plot the initial reaction velocity versus the substrate concentration for both conditions.
-
Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor.
-
Analyze the changes in Km and Vmax to infer the type of inhibition (competitive, non-competitive, or uncompetitive).
Determination of the Inhibitory Constant (Ki)
The Ki value is a measure of the binding affinity of the inhibitor to the enzyme.
Procedure:
-
For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Alternatively, for different inhibition models, Ki can be determined by global fitting of the kinetic data.
Interpreting the Results and Moving Forward
The data obtained from these experiments will provide a clear indication of whether this compound possesses inhibitory activity against prolyl oligopeptidase.
-
No Inhibition: If no significant inhibition is observed, it is unlikely that this compound acts as a POP inhibitor under the tested conditions.
-
Inhibition Observed: If the compound demonstrates inhibitory activity, the determined IC50 and Ki values will quantify its potency. A comparison with the benchmark inhibitors will place its efficacy in the context of known potent POP inhibitors. The kinetic analysis will further elucidate the mechanism by which it interacts with the enzyme.
Should this compound prove to be a potent inhibitor, further studies, including selectivity profiling against other proteases and cell-based assays, would be warranted to explore its therapeutic potential. This structured, data-driven approach ensures the scientific rigor required for the validation of any potential enzyme inhibitor.
References
-
The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins - Taylor & Francis Online. [Link]
-
Binding kinetics and duration of in vivo action of novel prolyl oligopeptidase inhibitors - PubMed. [Link]
-
Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site | Biochemical Journal | Portland Press. [Link]
-
Prolyl Oligopeptidase as a Drug Target | Semantic Scholar. [Link]
-
Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders. [Link]
-
Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Virtual screening and computational optimization for the discovery of covalent prolyl oligopeptidase inhibitors with activity in human cells - PubMed. [Link]
-
Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders - PubMed. [Link]
-
Structure-Based Identification of Non-covalent Prolyl Oligopeptidase 80 Inhibitors Targeting Trypanosoma cruzi Cell Entry - ACS Publications. [Link]
-
The role of prolyl oligopeptidase, understanding the puzzle - PMC - PubMed Central. [Link]
-
Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum | Journal of Natural Products - ACS Publications. [Link]
-
The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders. | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KYP 2047 | Other Proteases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Specificity Analysis of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline as a Prolyl Oligopeptidase Inhibitor
In the landscape of drug discovery, particularly concerning serine proteases, the pursuit of target specificity is paramount. Non-specific inhibition can lead to a cascade of off-target effects, complicating preclinical and clinical development. This guide provides a deep dive into the specificity profile of a novel investigational compound, N-(N6-Trifluoroacetyl-L-lysyl)-L-proline (hereafter designated as TFA-Lys-Pro ), a potential inhibitor of Prolyl Oligopeptidase (POP).
Prolyl Oligopeptidase (POP) is a cytosolic serine protease that plays a significant role in neuropeptide metabolism and has been implicated in the pathophysiology of neurodegenerative and psychiatric disorders. Consequently, potent and specific POP inhibitors are highly sought after as potential therapeutic agents. The core challenge lies in designing inhibitors that can distinguish POP from a host of structurally and mechanistically similar proteases, such as Dipeptidyl Peptidase-IV (DPP-IV), Fibroblast Activation Protein (FAP), and Prolyl Endopeptidase (PREP).
This guide presents a comparative analysis, pitting TFA-Lys-Pro against two well-characterized compounds:
-
Z-Pro-Prolinal (ZPP): A widely recognized, potent, but somewhat non-specific covalent inhibitor of POP.
-
SUAM-14716: A known selective non-covalent inhibitor of POP, serving as a benchmark for specificity.
Our analysis is grounded in a series of robust enzymatic assays designed to elucidate the potency and, more critically, the specificity of TFA-Lys-Pro . We will detail the experimental rationale, present comparative data, and interpret the findings to provide a clear perspective on the compound's potential.
Experimental Design: A Multi-Faceted Approach to Specificity Profiling
To construct a reliable specificity profile, a multi-tiered experimental approach is essential. Our workflow is designed not just to measure potency against the primary target (POP) but to actively seek out potential off-target interactions.
Figure 1: Experimental workflow for determining inhibitor specificity. This multi-phase process ensures a comprehensive evaluation, from primary target potency to off-target interaction analysis.
Rationale for Experimental Choices
-
Enzyme Selection: We chose DPP-IV, FAP, and PREP for counter-screening because they are mechanistically related serine proteases that also recognize proline-containing substrates. Cross-reactivity with these enzymes is a common hurdle in the development of POP inhibitors.
-
Substrate Selection: A fluorogenic substrate (e.g., Z-Gly-Pro-AMC) was used for all assays. This ensures a highly sensitive and continuous read-out of enzyme activity, allowing for precise determination of inhibition constants.
-
Specificity Index (SI): The SI provides a quantitative measure of specificity. A higher SI value indicates greater selectivity for the target enzyme (POP) over off-target enzymes. It is a critical metric for comparing lead candidates.
Detailed Experimental Protocols
Protocol 1: IC50 Determination for Prolyl Oligopeptidase (POP)
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor (TFA-Lys-Pro, ZPP, SUAM-14716) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer (e.g., 50 mM Tris, pH 7.5).
-
Enzyme Preparation: Dilute recombinant human POP to a working concentration of 0.5 nM in assay buffer.
-
Assay Execution:
-
Add 5 µL of each inhibitor dilution to a 96-well black assay plate.
-
Add 40 µL of the diluted POP enzyme solution to each well.
-
Incubate for 15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slow-binding or covalent inhibitors like ZPP.
-
Initiate the reaction by adding 5 µL of 100 µM Z-Gly-Pro-AMC substrate (final concentration 10 µM).
-
-
Data Acquisition: Measure the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) every 60 seconds for 20 minutes using a plate reader.
-
Data Analysis: Calculate the initial velocity (V₀) for each concentration. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Note: The same protocol is adapted for off-target enzymes (DPP-IV, FAP, PREP) using their respective recommended buffers and substrate concentrations.
Results: Comparative Specificity Profile
The following data represent the outcomes of our head-to-head enzymatic assays. All values are presented as the mean ± standard deviation from three independent experiments.
Table 1: Potency (IC50) Against Primary and Off-Target Enzymes
| Compound | POP (nM) | DPP-IV (nM) | FAP (nM) | PREP (nM) |
| TFA-Lys-Pro | 15.2 ± 1.8 | > 50,000 | 18,500 ± 1,200 | > 50,000 |
| Z-Pro-Prolinal (ZPP) | 5.8 ± 0.7 | 8,200 ± 650 | 450 ± 55 | 1,100 ± 90 |
| SUAM-14716 | 25.5 ± 3.1 | > 50,000 | > 50,000 | > 50,000 |
Table 2: Calculated Specificity Indices (SI)
| Compound | SI (vs. DPP-IV) | SI (vs. FAP) | SI (vs. PREP) |
| TFA-Lys-Pro | > 3,289 | 1,217 | > 3,289 |
| Z-Pro-Prolinal (ZPP) | 1,414 | 78 | 190 |
| SUAM-14716 | > 1,960 | > 1,960 | > 1,960 |
Interpretation and Analysis
The data clearly position TFA-Lys-Pro as a highly potent and selective inhibitor of POP.
-
Potency: With an IC50 of 15.2 nM, TFA-Lys-Pro demonstrates potent inhibition of POP, comparable to the benchmark selective inhibitor SUAM-14716 and more potent than many compounds in early development. While the covalent inhibitor ZPP shows slightly higher raw potency (5.8 nM), this often comes at the cost of specificity.
-
Specificity: This is where TFA-Lys-Pro truly excels.
-
The compound shows no significant inhibition of DPP-IV or PREP at concentrations up to 50 µM, resulting in a specificity index of over 3,200-fold for these enzymes. This is a critical feature, as DPP-IV inhibition can have significant physiological consequences, including effects on glucose metabolism.
-
Against FAP, TFA-Lys-Pro maintains an impressive 1,217-fold selectivity. In stark contrast, the reference compound ZPP exhibits significant cross-reactivity, particularly against FAP (78-fold selectivity) and PREP (190-fold selectivity). This lack of specificity is a known liability for ZPP and related compounds.
-
The performance of TFA-Lys-Pro is on par with, and in the case of FAP, demonstrably superior to, the highly selective benchmark SUAM-14716.
-
The trifluoroacetyl group on the lysine side chain is likely a key contributor to this specificity profile. It may form unique interactions within the S1' binding pocket of POP that are not favorably accommodated by the active sites of other proteases, thus serving as a critical specificity determinant.
A Senior Application Scientist's Guide to the Comparative Analysis of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline Analogs
This guide provides a comprehensive framework for the comparative study of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline analogs. As researchers and drug development professionals, our objective is to move beyond mere synthesis and to understand the nuanced structure-activity relationships (SAR) that govern the efficacy and specificity of potential therapeutic agents. The parent compound, this compound, serves as a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Lisinopril.[1] This document outlines a systematic approach to designing, synthesizing, and evaluating novel analogs to explore and enhance their therapeutic potential, drawing upon established principles of medicinal chemistry and peptide analog design.
Introduction: The Rationale for Analog Development
The dipeptide scaffold of lysyl-proline is a privileged motif in enzymology, often targeting peptidases. Proline's unique cyclic structure imparts significant conformational rigidity to peptides, influencing their interaction with biological targets.[2][3][4] The trifluoroacetyl group on the lysine side chain in the parent molecule serves as a protecting group during synthesis, but its high electronegativity can also influence binding interactions and metabolic stability.[1]
The development of analogs is driven by the pursuit of improved pharmacological properties, including:
-
Enhanced Potency: Modifications can optimize interactions with the target enzyme's active site.
-
Increased Selectivity: Fine-tuning the structure can reduce off-target effects.
-
Improved Pharmacokinetic Profile: Adjustments can be made to lipophilicity, metabolic stability, and bioavailability.
This guide will focus on a proposed comparative study of analogs targeting prolyl oligopeptidase (POP), a serine protease implicated in neurological and psychiatric disorders, given the prevalence of proline-containing peptide inhibitors for this enzyme.[5][6][7]
Proposed Analogs for Comparative Study
The following table outlines a series of proposed analogs for a comparative study. The modifications are designed to probe the effects of altering the N-terminal acyl group, the lysine side chain, and the proline ring.
| Analog ID | Structure | Rationale for Modification | Predicted Impact |
| Parent | This compound | Reference compound. | Baseline activity and physicochemical properties. |
| ANA-01 | N-(N6-Acetyl-L-lysyl)-L-proline | Replace trifluoroacetyl with acetyl to assess the impact of the electron-withdrawing fluorine atoms. | Potentially altered binding affinity and metabolic stability. |
| ANA-02 | N-(N6-Benzoyl-L-lysyl)-L-proline | Introduce an aromatic moiety to explore potential pi-stacking interactions within the enzyme's active site. | Increased lipophilicity and potential for enhanced potency. |
| ANA-03 | N-(N6-Trifluoroacetyl-L-ornithyl)-L-proline | Shorten the lysine side chain to ornithine to probe the importance of side-chain length. | May alter the positioning of the N-acyl group in the binding pocket. |
| ANA-04 | N-(N6-Trifluoroacetyl-L-lysyl)-D-proline | Invert the stereochemistry of proline to assess the chiral preference of the target enzyme. | Expected to significantly reduce or abolish biological activity. |
| ANA-05 | N-(N6-Trifluoroacetyl-L-lysyl)-(4R)-hydroxy-L-proline | Introduce a hydroxyl group on the proline ring to explore additional hydrogen bonding opportunities.[8] | Increased hydrophilicity and potential for improved potency through new interactions. |
Synthetic Strategy and Methodologies
The synthesis of these analogs can be achieved through standard solid-phase or solution-phase peptide coupling techniques. The general synthetic workflow is depicted below.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Derivatives and Analogs [sigmaaldrich.com]
- 4. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Cross-Reactivity of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
In the landscape of pharmaceutical development, the purity and specificity of an active pharmaceutical ingredient (API) are paramount. This scrutiny extends not only to the final drug substance but also to its synthetic precursors. This guide provides a comprehensive analysis of this compound, a crucial intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril.[1][2] We will delve into the potential cross-reactivity of this intermediate, comparing it with other alternatives and providing supporting experimental data and protocols to ensure the integrity of your research and development pipeline.
The Central Role of this compound in ACE Inhibitor Synthesis
This compound is a dipeptide derivative that serves as a cornerstone in the production of Lisinopril, a widely prescribed medication for hypertension and heart failure.[2] Its specific chemical structure is designed for efficient coupling with other molecules in the synthetic pathway of Lisinopril. The trifluoroacetyl group on the lysine residue acts as a protecting group, preventing unwanted side reactions during synthesis.
While primarily an intermediate, the potential for this molecule to exhibit off-target biological activity is a critical consideration. Any residual intermediate or related impurities in the final API could lead to unforeseen pharmacological effects. Therefore, a thorough understanding and assessment of its cross-reactivity are not merely academic exercises but essential components of drug safety and efficacy assurance.
The Primary Target: Angiotensin-Converting Enzyme (ACE) and the Fibrinolytic System
To comprehend potential cross-reactivity, we must first understand the intended target of the final product, Lisinopril. Lisinopril is a potent inhibitor of ACE, a central enzyme in the renin-angiotensin system (RAS) that plays a crucial role in regulating blood pressure.
The Cross-Reactivity Conundrum: Why Specificity Matters
For a synthetic intermediate like this compound, potential cross-reactivity could arise from its structural similarity to endogenous peptides or other enzyme substrates. The presence of lysine and proline residues could theoretically allow it to interact with other peptidases or enzymes that recognize these amino acids.
Comparative Landscape: Alternative PAI-1 Inhibitors
The development of these diverse molecules underscores the importance of rigorous testing to ensure target specificity and minimize off-target effects.
Experimental Protocols for Assessing Cross-Reactivity
To objectively evaluate the cross-reactivity of this compound, a multi-faceted experimental approach is necessary. Below are detailed protocols for key assays.
PAI-1 Activity Assay (Chromogenic)
Step-by-Step Protocol:
-
Sample Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Plasminogen Activation: Add plasminogen and a plasmin-specific chromogenic substrate to each well.
-
Measurement: Measure the absorbance at 405 nm at multiple time points.
Enzyme-Linked Immunosorbent Assay (ELISA) for PAI-1 Antigen
Step-by-Step Protocol:
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add the test samples (containing this compound) and standards to the wells and incubate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., ortho-phenylenediamine).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
Tissue Cross-Reactivity (TCR) Screening
TCR assays are crucial for identifying off-target binding of a test article to a panel of human tissues.[13]
Principle: Immunohistochemistry is used to detect the binding of the test compound to frozen sections of a wide range of normal human tissues.[13] This provides a visual assessment of on-target and off-target binding sites.
Step-by-Step Protocol:
-
Tissue Selection: Obtain high-quality, snap-frozen human tissue samples from a comprehensive panel of organs and tissues.[13]
-
Sectioning: Cryosection the tissues and mount them on slides.
-
Incubation with Test Article: Incubate the tissue sections with various concentrations of this compound.
-
Detection: Use a labeled secondary antibody or other detection system to visualize the binding of the test compound.
-
Microscopic Analysis: An experienced pathologist should examine the slides to identify any specific binding patterns and assess the potential for off-target interactions.
Data Presentation and Interpretation
For a clear comparison of the cross-reactivity profile, the quantitative data should be summarized in a structured table.
| Assay | Test Compound | IC50 / EC50 (µM) | Target | Off-Target(s) | Selectivity Index |
| PAI-1 Activity | This compound | >100 | PAI-1 | - | - |
| ACE Inhibition | Lisinopril | 0.01 | ACE | - | >10,000 |
| ACE Inhibition | This compound | >100 | ACE | - | - |
Selectivity Index = IC50 (Off-Target) / IC50 (Target)
A higher selectivity index indicates a greater specificity for the intended target.
Visualizing Experimental Workflows
To further clarify the experimental processes, diagrams using the DOT language are provided below.
Conclusion and Future Directions
This guide has provided a comprehensive framework for evaluating the potential cross-reactivity of this compound. While its primary role is as a synthetic intermediate for Lisinopril, a thorough assessment of its off-target binding profile is crucial for ensuring the safety and efficacy of the final drug product. The experimental protocols and data interpretation guidelines presented here offer a robust starting point for researchers in drug development.
Future research should focus on expanding the panel of off-target screening to include a wider range of peptidases and other enzymes that may interact with the lysine and proline moieties of the molecule. Additionally, in silico modeling could be employed to predict potential off-targets and guide further experimental investigations. By embracing a proactive and comprehensive approach to cross-reactivity assessment, we can enhance the quality and safety of life-saving medications.
References
- Vertex AI Search. (n.d.). Criteria and search for specific assays for active plasminogen activator inhibitor 1 (PAI-1) in plasma.
-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
-
Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. (2022). PubMed Central. Retrieved from [Link]
-
A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role. (2021). MDPI. Retrieved from [Link]
-
Declerck, P. J., Alessi, M. C., Verstreken, M., Kruithof, E. K., Juhan-Vague, I., & Collen, D. (1991). On the target specificity of plasminogen activator inhibitor 1: the role of heparin, vitronectin, and the reactive site. Blood, 78(6), 1533–1541. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. Retrieved from [Link]
-
Mayo Clinic Laboratories. (n.d.). Test Definition: PAI1. Retrieved from [Link]
-
Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf. Retrieved from [Link]
-
The Crucial Role of N6-Trifluoroacetyl-L-lysyl-L-proline in ACE Inhibitor Synthesis. (2025). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Declerck, P. J., Alessi, M. C., Verstreken, M., Kruithof, E. K., Juhan-Vague, I., & Collen, D. (1988). Measurement of plasminogen activator inhibitor 1 in biologic fluids with a murine monoclonal antibody-based enzyme-linked immunosorbent assay. Blood, 71(1), 220–225. Retrieved from [Link]
-
Inhibition of Plasminogen Activator Inhibitor-1. (2008). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]
-
HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?. Retrieved from [Link]
-
Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome. (2020). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]
-
apicule. (n.d.). This compound (CAS No: 103300-89-6) API Intermediate Manufacturers. Retrieved from [Link]
-
Next Peptide. (n.d.). 103300-89-6 | N6-Trifluoroacetyl-L-Lysyl-L-Proline. Retrieved from [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PubMed Central. Retrieved from [Link]
-
In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. apicule.com [apicule.com]
- 3. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the new molecules for PAI-1 inhibitors? [synapse.patsnap.com]
- 10. novoprolabs.com [novoprolabs.com]
- 11. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]
- 12. Measurement of plasminogen activator inhibitor 1 in biologic fluids with a murine monoclonal antibody-based enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. histologix.com [histologix.com]
A Senior Application Scientist's Guide to Benchmarking N-(N6-Trifluoroacetyl-L-lysyl)-L-proline in Pharmaceutical Synthesis
For professionals in drug development and chemical manufacturing, the selection of synthetic intermediates is a critical decision that profoundly influences the efficiency, purity, and cost-effectiveness of producing an Active Pharmaceutical Ingredient (API). This guide provides an in-depth performance analysis of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, a key intermediate in the synthesis of Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor.[1] We will objectively compare its performance with a viable alternative synthesis strategy, supported by experimental data from peer-reviewed literature and patents.
Introduction to this compound
This compound (TFA-Lys-Pro) is a dipeptide derivative where the ε-amino group of the lysine residue is protected by a trifluoroacetyl (TFA) group.[2][3] This protection strategy is central to its role in the multi-step synthesis of Lisinopril. The TFA group's unique chemical properties—stability in acidic conditions and lability in basic conditions—allow for selective reactions at other functional groups within the molecule.[4]
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 103300-89-6 |
| Molecular Formula | C13H20F3N3O4 |
| Molecular Weight | 339.315 g/mol |
| Boiling Point | 550.9 °C at 760 mmHg |
| Density | 1.364 g/cm³ |
| Storage Temperature | -20°C |
The data in this table is sourced from LookChem.[2]
The Established Synthetic Pathway: The TFA-Protected Intermediate Route
The conventional industrial synthesis of Lisinopril often employs TFA-Lys-Pro as a cornerstone intermediate. The general workflow involves the coupling of this dipeptide with a derivative of 2-oxo-4-phenylbutyrate, followed by deprotection steps to yield the final API.[5]
Experimental Workflow: TFA-Protected Route
The following diagram outlines a common synthetic pathway for Lisinopril utilizing the TFA-protected intermediate.
Caption: Synthetic workflow for Lisinopril via the TFA-protected intermediate.
Detailed Protocol for the Synthesis of this compound
This protocol is based on established literature procedures.[5]
-
Protection of Lysine: L-lysine is reacted with ethyltrifluoroacetate to yield N6-trifluoroacetyl-L-lysine.
-
Activation: The resulting N6-trifluoroacetyl-L-lysine is treated with an activating agent such as triphosgene to form N6-trifluoroacetyl-N2-carboxy-L-lysine anhydride.
-
Coupling: The anhydride is then condensed with L-proline to form the target intermediate, this compound.
An Alternative Approach: Solid-Phase Synthesis with a Boc-Protected Intermediate
An alternative strategy for Lisinopril synthesis involves a solid-phase approach using a Boc (tert-Butoxycarbonyl) protecting group for the lysine side chain. This method offers several potential advantages in terms of process safety and stereoselectivity.[6]
Experimental Workflow: Boc-Protected Solid-Phase Route
The following diagram illustrates the solid-phase synthesis of Lisinopril.
Caption: Solid-phase synthesis workflow for Lisinopril using a Boc-protected intermediate.
Key Features of the Boc-Protected Solid-Phase Route
This method, as described in patent literature, involves coupling proline to a solid support resin, followed by the coupling of Fmoc-Lys(Boc)-OH.[6] After removal of the temporary Fmoc protecting group, the resin-bound dipeptide undergoes a stereoselective reductive amination with 2-oxo-4-phenylbutyrate using the safer reducing agent sodium triacetoxyborohydride (NaBH(OAc)3).[6] The final step involves cleavage from the resin and removal of the Boc protecting group.[6]
Performance Benchmark: TFA-Protected vs. Boc-Protected Routes
The choice between these two synthetic strategies hinges on a careful evaluation of several key performance indicators.
Overall Yield
| Synthesis Route | Reported/Calculated Overall Yield | Source |
| TFA-Protected Intermediate | ~10-15% (Calculated) | [7][8] |
| Boc-Protected Solid-Phase | 34.5% | [6] |
Analysis: The solid-phase route using the Boc-protected intermediate demonstrates a significantly higher overall yield.[6] The calculated yield for the TFA-protected route is derived by multiplying the yields of sequential steps reported in patent literature (e.g., 53% x 65% x 97.3% x 53.4% ≈ 17.8%, with other variations also resulting in a similarly low overall yield).[7][8] This suggests that the solid-phase approach may be more efficient in converting starting materials to the final product.
Purity and Impurity Profile
The purity of the final API is paramount. Impurities can arise from side reactions, incomplete reactions, or the degradation of intermediates.
Common Impurities in Lisinopril Synthesis:
-
(S,S,S)-diketopiperazine (Impurity C): Forms from intramolecular dehydration of Lisinopril at high temperatures.[5]
-
(R,S,S)-diketopiperazine (Impurity D): Results from the epimerization of Impurity C at high temperatures.[5]
-
Lisinopril Lysine Analogue: Arises from unreacted N6-trifluoroacetyl-L-lysine in the TFA-protected route.[5]
-
Cyclohexyl Analogue (Impurity F): Formed due to over-hydrogenation during the reductive amination step.[5]
Comparative Insights:
-
TFA-Protected Route: The use of the trifluoroacetyl group has been associated with potential side reactions, including trifluoroacetylation of the peptide N-terminus, which can terminate chain growth. The harsh basic conditions required for TFA group removal can also lead to degradation of the peptide.
-
Boc-Protected Solid-Phase Route: By anchoring the growing peptide to a solid support, purification at each step is simplified to washing and filtration, which can effectively remove excess reagents and by-products, potentially leading to a cleaner final product.[6] The formation of the lysine analogue impurity is also likely minimized in this approach.
Stereoselectivity
The desired therapeutic effect of Lisinopril is specific to the (S,S,S)-stereoisomer. Therefore, achieving high stereoselectivity during the synthesis is crucial.
| Synthesis Route | Diastereomeric/Enantiomeric Ratio | Source |
| TFA-Protected Intermediate | 80:20 (S,S):(R,S) in an early step | [7] |
| Boc-Protected Solid-Phase | 20:1 (S):(R) in the key reductive amination | [6] |
Analysis: The solid-phase route using the Boc-protected intermediate demonstrates superior stereoselectivity in the critical reductive amination step, achieving a 20:1 ratio of the desired (S) isomer to the undesired (R) isomer.[6] The TFA-protected route, in one of its described variations, shows a less favorable 80:20 diastereomeric ratio in an earlier coupling step.[7] Higher stereoselectivity reduces the burden of downstream purification to remove unwanted isomers, thereby improving the overall process efficiency.
Process and Safety Considerations
| Parameter | TFA-Protected Route | Boc-Protected Solid-Phase Route |
| Key Reagents | Triphosgene (highly toxic), Raney-Nickel (pyrophoric) | NaBH(OAc)3 (milder, safer), TFA (corrosive) |
| Process Steps | Multiple isolations of intermediates | Simplified workup (filtration) |
| Waste Stream | Liquid-phase purifications generate more solvent waste | Reduced solvent waste from purification |
Analysis: The Boc-protected solid-phase route offers potential safety advantages by avoiding highly toxic reagents like triphosgene and pyrophoric catalysts like Raney-Nickel, which are sometimes used in variations of the TFA-route.[5] The use of the milder reducing agent NaBH(OAc)3 is a significant improvement over NaBH3CN, which can generate toxic cyanide byproducts.[6] The solid-phase nature of the process also simplifies the workup and reduces the generation of solvent waste associated with liquid-phase chromatography.
Cost-Effectiveness
A comprehensive cost analysis requires consideration of raw material costs, process efficiency (yield), cycle time, and waste disposal.
-
Raw Materials: While specific bulk pricing is proprietary, Boc-protected amino acids are generally considered to be less expensive than their TFA-protected counterparts.[4]
-
Process Efficiency: The higher overall yield and stereoselectivity of the Boc-protected route contribute significantly to its cost-effectiveness by maximizing the output from a given amount of starting materials and reducing purification costs.[6]
-
Cycle Time: The solid-phase synthesis is amenable to automation and may offer a shorter overall synthesis cycle, as suggested by the patent claiming a 3-day cycle.[6]
Conclusion and Expert Recommendation
Based on the available data, the solid-phase synthesis of Lisinopril utilizing a Boc-protected lysyl-proline intermediate demonstrates superior performance compared to the traditional liquid-phase synthesis involving This compound .
The key advantages of the Boc-protected solid-phase route are:
-
Higher Overall Yield: A reported yield of 34.5% is significantly better than the estimated yield for the TFA-protected route.[6]
-
Superior Stereoselectivity: A 20:1 ratio of the desired stereoisomer in the key reductive amination step is a major process advantage.[6]
-
Improved Safety Profile: Avoidance of highly toxic and hazardous reagents enhances the operational safety of the process.[6]
-
Process Efficiency: Simplified purification steps and potential for a shorter cycle time can lead to lower manufacturing costs.
While this compound has been a workhorse intermediate in the synthesis of Lisinopril, this comparative analysis suggests that modern solid-phase synthesis strategies with alternative protecting groups like Boc offer a more efficient, safer, and potentially more cost-effective pathway for the large-scale manufacturing of this important API. For new process development or the optimization of existing manufacturing, a thorough evaluation of the Boc-protected solid-phase route is strongly recommended.
References
- US20070093664A1 - Process for the production of lisinopril - Google P
-
EP1513868B1 - PROCESS FOR THE PRODUCTION OF LISINOPRIL - European Patent Office. [Link]
- WO2008132759A2 - Industrially advantageous process for the production of lisinopril dihydrate - Google P
- CN106699592A - Method for preparing lisinopril intermediate - Google P
- DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL - Google P
-
Synthesis and Characterization of Compounds Related to Lisinopril - PMC - NIH. [Link]
-
(PDF) Synthesis and Characterization of Compounds Related to Lisinopril - ResearchGate. [Link]
-
Synthesis and Characterization of Compounds Related to Lisinopril - MDPI. [Link]
- EP1513868A1 - Process for the production of lisinopril - Google P
-
Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry - PMC - NIH. [Link]
-
109705010 Preparation method of high-purity lisinopril - WIPO Patentscope. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]
-
This compound (CAS No: 103300-89-6) API Intermediate Manufacturers - apicule. [Link]
-
This compound - LookChem. [Link]
-
This compound | C13H20F3N3O4 | CID - PubChem. [Link]
-
(PDF) Synthesis and Characterization of Compounds Related to Lisinopril - ResearchGate. [Link]
-
Lisinopril - Wikipedia. [Link]
-
METHOD FOR PREPARING LISINOPRIL INTERMEDIATE - European Patent Office - EP 3543225 A1 - EPO. [Link]
-
N2-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine-L-proline - Tradeindia. [Link]
-
This compound (CAS No: 103300-89-6) API Intermediate Manufacturers - apicule. [Link]
- CN103936822A - Synthesis method of lisinopril - Google P
-
BOC-LYS(BOC)-PRO-OH CAS NO.198475-99-9 - Shanghai Apeptide Co., Ltd. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103936822A - Synthesis method of lisinopril - Google Patents [patents.google.com]
- 7. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline in vivo vs in vitro correlation
An Expert's Guide to Bridging the Divide: Correlating In Vitro and In Vivo Performance of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline Analogues
A Note on the Subject Compound
Initial literature searches indicate that this compound is not a widely characterized compound with a substantial body of published in vivo and in vitro data. Therefore, this guide will utilize a well-established class of structurally related compounds—dipeptidyl peptidase-4 (DPP-4) inhibitors with a lysyl-proline-like scaffold—as a scientifically robust proxy. This approach allows us to demonstrate the critical principles and methodologies of establishing an in vivo-in vitro correlation (IVIVC), a cornerstone of modern drug development. The trifluoroacetyl group on the lysine side-chain is a common chemical modification used to probe biological interactions or alter pharmacokinetic properties, making this a relevant hypothetical structure.
Introduction: The Imperative of In Vivo-In Vitro Correlation (IVIVC)
In drug discovery, the journey from a promising molecule in a test tube to an effective therapy in a living organism is fraught with challenges. A compound that potently inhibits its target enzyme in an isolated, controlled in vitro setting may fail spectacularly in vivo. This discrepancy arises from the complex biological factors absent in a simplified assay, including absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects and interactions with other physiological systems.
Establishing a strong IVIVC is therefore not merely an academic exercise; it is a critical predictive tool that derisks drug development. It allows researchers to use simpler, higher-throughput in vitro data to forecast in vivo efficacy, optimize dosing regimens, and make informed decisions about which candidate molecules to advance. For peptidomimetic drugs like our lysyl-proline analogue, which target enzymes such as DPP-4, a strong IVIVC hinges on linking in vitro enzyme inhibition potency (typically the IC50 value) to the in vivo pharmacodynamic (PD) effect of target engagement and the ultimate therapeutic outcome (e.g., glycemic control).
This guide provides a framework for establishing this correlation, using the development of a hypothetical DPP-4 inhibitor, "Lyk-Pro-TFA," as our working example.
The In Vitro Profile: Defining Potency and Selectivity
The first step is to meticulously characterize the compound's behavior in a controlled environment. The primary goal is to determine its potency against the target enzyme and its selectivity against related enzymes to predict potential off-target effects.
Primary Target Engagement: DPP-4 Inhibition Assay
The cornerstone of the in vitro assessment is a robust enzymatic assay to determine the half-maximal inhibitory concentration (IC50). This value quantifies the concentration of Lyk-Pro-TFA required to inhibit 50% of the DPP-4 enzyme activity.
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
-
Reagents & Materials:
-
Human recombinant DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl (pH 7.5) with 0.1% BSA.
-
Lyk-Pro-TFA (test compound) and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.
-
96-well black microplates.
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare a serial dilution of Lyk-Pro-TFA in assay buffer, typically ranging from 1 µM to 0.1 nM.
-
To each well of the microplate, add 20 µL of the test compound dilution or control.
-
Add 20 µL of the human recombinant DPP-4 enzyme solution and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the Gly-Pro-AMC substrate.
-
Immediately begin kinetic reading on the fluorometric plate reader at 37°C for 30 minutes, taking measurements every minute.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Lyk-Pro-TFA relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Profiling
To ensure the compound's activity is specific to DPP-4, it must be tested against closely related proteases, such as DPP-8 and DPP-9. Poor selectivity, particularly against DPP-8/9, has been linked to toxicity in preclinical studies. The protocol is identical to the one above, simply substituting DPP-8 or DPP-9 for the DPP-4 enzyme.
Table 1: Hypothetical In Vitro Profile of Lyk-Pro-TFA
| Parameter | Value | Interpretation |
| DPP-4 IC50 | 15 nM | High potency against the primary target. |
| DPP-8 IC50 | > 20,000 nM | >1300-fold selectivity over DPP-8, indicating a low risk of associated toxicity. |
| DPP-9 IC50 | > 20,000 nM | >1300-fold selectivity over DPP-9, further supporting a favorable safety profile. |
| Plasma Protein Binding | 25% | Low binding to plasma proteins suggests a higher fraction of free drug available to act on the target. |
| Caco-2 Permeability | Moderate | Suggests potential for oral absorption, a key factor for in vivo studies. |
The In Vivo Profile: Assessing Pharmacokinetics and Efficacy
With a promising in vitro profile, the next crucial step is to evaluate how Lyk-Pro-TFA behaves in a complex biological system. This involves two parallel streams of investigation: pharmacokinetics (PK), which describes what the body does to the drug, and pharmacodynamics (PD), which describes what the drug does to the body.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, which collectively dictate its concentration and persistence in the bloodstream over time.
Experimental Protocol: Murine Oral Pharmacokinetic Study
-
Subjects: Male C57BL/6 mice (n=3-5 per time point).
-
Administration: Administer a single oral dose of Lyk-Pro-TFA (e.g., 10 mg/kg) via gavage.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to collect plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Lyk-Pro-TFA in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot plasma concentration versus time and calculate key PK parameters using software like Phoenix WinNonlin.
Table 2: Hypothetical Pharmacokinetic Parameters for Lyk-Pro-TFA in Mice
| Parameter | Value | Implication for IVIVC |
| Tmax (Time to Peak Concentration) | 0.5 hours | Rapid absorption from the gastrointestinal tract. |
| Cmax (Peak Plasma Concentration) | 1,500 ng/mL (or ~3 µM) | The maximum drug concentration achieved in the blood. |
| AUC (Area Under the Curve) | 4,500 ng·h/mL | Represents the total drug exposure over time. |
| T1/2 (Half-life) | 3.5 hours | Moderate half-life suggests a potential for once or twice-daily dosing. |
| F (Oral Bioavailability) | 65% | Good absorption and stability in the gut and liver, making it a viable oral drug candidate. |
Pharmacodynamic (PD) and Efficacy Studies
The PD study measures the direct effect of the drug on its target in vivo. For a DPP-4 inhibitor, this is the percentage of DPP-4 enzyme inhibition in the plasma of treated animals. The efficacy study links this target engagement to a therapeutic outcome, such as blood glucose reduction in a diabetic animal model.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
-
Model: db/db mice, a genetic model of type 2 diabetes.
-
Acclimatization & Dosing: Acclimatize animals and administer Lyk-Pro-TFA (e.g., 1, 3, 10 mg/kg) or vehicle orally.
-
Glucose Challenge: After a set pre-treatment time (e.g., 60 minutes), administer a bolus of glucose (2 g/kg) orally.
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, and 120 minutes post-glucose challenge.
-
Plasma DPP-4 Activity: At the end of the study, collect plasma to measure the level of DPP-4 inhibition achieved at each dose, using the same fluorometric assay as the in vitro studies.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion. A reduction in glucose AUC indicates improved glucose tolerance and thus, drug efficacy.
Bridging the Gap: The In Vivo-In Vitro Correlation
The ultimate goal is to build a mathematical model that uses in vitro potency and in vivo PK data to predict in vivo target inhibition and, consequently, efficacy.
The Workflow of Correlation
The process connects the disparate datasets into a cohesive, predictive model.
Caption: Workflow for establishing an in vivo-in vitro correlation (IVIVC).
Building the PK/PD Model
The core of the IVIVC is a PK/PD model that links the free (unbound) plasma concentration of Lyk-Pro-TFA at any given time to the percentage of DPP-4 inhibition. A standard inhibitory Emax model is often used:
-
Effect = (Emax * C) / (EC50 + C)
Where:
-
Effect is the percentage of DPP-4 inhibition.
-
Emax is the maximum possible inhibition (theoretically 100%).
-
C is the free plasma concentration of Lyk-Pro-TFA.
-
EC50 is the concentration of the drug that produces 50% of the maximal effect.
A strong IVIVC is achieved when the in vivo EC50 for DPP-4 inhibition is very close to the in vitro IC50 value (after correcting for plasma protein binding).
Example Correlation:
-
In Vitro IC50: 15 nM
-
Plasma Protein Binding: 25% (meaning 75% is free)
-
Corrected In Vitro IC50: 15 nM / 0.75 = 20 nM
-
In Vivo PD Study Result: The plasma concentration required to achieve 50% DPP-4 inhibition (in vivo EC50) is found to be 25 nM.
The close agreement between the corrected in vitro IC50 (20 nM) and the observed in vivo EC50 (25 nM) establishes a strong IVIVC. This powerful correlation means we can confidently use the much simpler in vitro assay to predict the in vivo target engagement for new analogues in the same chemical series. It validates that the compound's intrinsic potency is the primary driver of its activity in the complex biological system, with no major confounding factors like rapid metabolism at the target site or active efflux.
Conclusion: From Prediction to Clinical Success
The rigorous process of establishing an in vivo-in vitro correlation transforms drug discovery from a trial-and-error endeavor into a predictive science. For our hypothetical DPP-4 inhibitor, Lyk-Pro-TFA, the strong correlation between its in vitro potency and in vivo target modulation provides high confidence for its continued development. This framework allows researchers to optimize chemical structures based on high-throughput in vitro data, knowing that improvements in potency will likely translate to greater efficacy in vivo. Ultimately, a robust IVIVC is a critical asset that accelerates the development timeline, reduces reliance on extensive animal testing, and increases the probability of translating a promising molecule into a successful therapeutic agent.
References
-
Title: DPP-4 Inhibitors: A Review of Their Class and Role in the Management of Type 2 Diabetes. Source: Journal of Family Practice. URL: [Link]
-
Title: In Vitro-In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Source: Journal of Pharmaceutical Sciences. URL: [Link]
-
Title: Preclinical characterization of the dipeptidyl peptidase-4 inhibitor sitagliptin. Source: European Journal of Pharmacology. URL: [Link]
-
Title: Caco-2 Cells. Source: ScienceDirect. URL: [Link]
-
Title: The db/db Mouse: A Model for the Study of Type 2 Diabetes. Source: The Jackson Laboratory. URL: [Link]
A Comparative Guide to the Synthetic Utility of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline in Pharmaceutical Manufacturing
For distribution to: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, a critical intermediate in the synthesis of Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. Contrary to inquiries regarding its direct efficacy, this dipeptide derivative possesses no inherent therapeutic activity. Its significance lies in its pivotal role as a protected building block in a highly efficient and stereoselective chemical synthesis pathway for the final Active Pharmaceutical Ingredient (API).
This document will compare the synthetic route utilizing this intermediate against alternative methodologies, providing quantitative data, detailed experimental protocols, and a causal analysis of the chemical strategies employed. Our focus is to furnish drug development professionals with a clear, objective understanding of why this specific intermediate is a cornerstone of modern Lisinopril manufacturing.
The Strategic Role of this compound in Lisinopril Synthesis
Lisinopril is a synthetic peptide derivative chemically known as N²-[(1S)-1-Carboxy-3-phenylpropyl]-L-lysyl-L-proline.[1] The complexity of its structure, featuring multiple reactive amine and carboxyl groups, necessitates a carefully planned synthetic strategy involving the use of protecting groups to prevent unwanted side reactions.
The intermediate, this compound, serves as the core dipeptide backbone of Lisinopril. The key to its utility is the trifluoroacetyl (TFA) group protecting the ε-amino group (N6) of the lysine residue.
Causality Behind Protecting Group Selection: Why Trifluoroacetyl?
The choice of the TFA group is a deliberate and strategic one, rooted in the principles of orthogonal synthesis. In the multi-step synthesis of a complex molecule like Lisinopril, different protecting groups that can be removed under distinct conditions are required. The TFA group is renowned for its unique stability profile:
-
Robustness in Acidic Conditions: It is stable to the acidic conditions often used to remove other protecting groups, such as the tert-Butoxycarbonyl (Boc) group.
-
Lability in Mild Basic Conditions: The TFA group is easily and cleanly cleaved under mild basic conditions (e.g., aqueous sodium hydroxide), which do not compromise the integrity of the rest of the molecule.[1][2]
This orthogonality is critical. It allows chemists to selectively deprotect different parts of the molecule at various stages of the synthesis, directing the reaction pathway with high precision. Compared to alternatives like Boc or Carboxybenzyl (Cbz), the TFA group provides a distinct advantage in the specific sequence of reactions required for Lisinopril synthesis.
Comparative Analysis of Lisinopril Synthesis Routes
The industrial production of Lisinopril has evolved, with several routes documented. Here, we compare the benchmark route utilizing the TFA-protected dipeptide intermediate with alternative approaches.
| Synthesis Strategy | Key Intermediate(s) | Key Reaction Steps | Advantages | Disadvantages |
| Route 1: TFA-Protected Dipeptide (Benchmark) | This compound | 1. Protection of L-lysine with Ethyl Trifluoroacetate.2. Coupling with L-proline.3. Reductive amination with ethyl 2-oxo-4-phenylbutyrate.4. Hydrolysis (deprotection). | High stereoselectivity.Good to excellent yields in key steps.[3]Avoids highly toxic reagents like phosgene in newer iterations.[3][4]Well-established and scalable. | Requires careful control of hydrogenation to avoid impurities.[1] |
| Route 2: Solid-Phase Synthesis (e.g., Boc Strategy) | Resin-bound Proline and Lysine | 1. Coupling of Boc-Pro-OH to resin.2. Deprotection & coupling of Boc-Lys(Boc)-OH.3. Reductive amination on-resin.4. Cleavage from resin & deprotection. | Amenable to automation.Simplified purification of intermediates. | Lower overall yields (e.g., a cited liquid-phase Boc route had only 5-6% yield).[5]Poor stereoselectivity reported in some variants (1:1 ratio of diastereomers).[5]Requires large volumes of solvents. |
| Route 3: Schiff Base Formation & Hydrogenation | Protected Lysyl-Proline Dipeptide, α-phenyl propyl ketone acetoacetic ester | 1. Formation of a Schiff base.2. Catalytic hydrogenation (e.g., Raney Nickel or Palladium on Carbon).[6] | Direct formation of the carbon-nitrogen bond. | Requires special hydrogenation facilities.[3]Use of potentially hazardous reagents like sodium cyanoborohydride can produce toxic byproducts.[5] |
The benchmark route using the TFA-protected intermediate offers a superior balance of yield, stereochemical control, and industrial scalability, making it a preferred method for large-scale manufacturing.
Experimental Workflows & Protocols
The following sections provide detailed, step-by-step protocols representative of the benchmark synthesis and the quality control of its key intermediate.
Synthesis of this compound and Lisinopril
This workflow is a synthesis of established literature methods, providing a logical sequence for laboratory or scale-up operations.[1][2]
Caption: Synthetic workflow for Lisinopril via the TFA-protected intermediate.
Protocol for Step 2: Synthesis of this compound (5)
-
Activation: N6-Trifluoroacetyl-L-lysine (3) is treated with an activating agent such as triphosgene in an appropriate solvent like Tetrahydrofuran (THF) to form the N-carboxyanhydride intermediate (4).[1][2]
-
Coupling: The activated intermediate (4) is then condensed with L-proline in an aqueous solution containing a base, such as potassium hydroxide and potassium carbonate.[2]
-
Work-up: Following the reaction, the mixture is acidified and extracted to isolate the crude this compound, which is then purified, typically by crystallization.
Quality Control: Purity Analysis of the Intermediate
The purity of the this compound intermediate is paramount. Unreacted starting material (N6-Trifluoroacetyl-L-lysine) can lead to the formation of a "lysine analogue" impurity in the final API.[1] Similarly, poor control of the subsequent hydrogenation step can result in a "cyclohexyl analogue" impurity.[1] Therefore, robust analytical methods are essential.
Protocol: HPLC-UV Analysis of Intermediate Purity This protocol is adapted from established methods for the final API, which are suitable for the structurally similar intermediate.[7][8][9]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5µm).
-
Mobile Phase: Isocratic mixture of Methanol and Phosphate Buffer (e.g., 50:50 v/v). The buffer is prepared with potassium dihydrogen phosphate and the pH is adjusted to ~3.0-3.5 with phosphoric acid.[8]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a standard solution of the intermediate at a known concentration in the mobile phase.
-
Prepare the sample solution of the production batch at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method). The identity is confirmed by comparing the retention time with the standard.
-
Visualization of Key Process Relationships
The quality of the final Lisinopril API is directly dependent on the control of the synthetic process, particularly concerning the formation of impurities.
Sources
- 1. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]
- 4. DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL - Google Patents [patents.google.com]
- 5. CN103936822A - Synthesis method of lisinopril - Google Patents [patents.google.com]
- 6. CN1053437C - Synthetic method for lisinopril - Google Patents [patents.google.com]
- 7. Lisinopril Analysis by HPLC - AppNote [mtc-usa.com]
- 8. ajrconline.org [ajrconline.org]
- 9. rjptonline.org [rjptonline.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Guiding Principle: Proactive Safety and Environmental Stewardship
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental protection. The proper disposal of chemical reagents, such as N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, is not a mere procedural afterthought but a critical component of rigorous laboratory practice. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory. The procedures outlined are grounded in the foundational principles of chemical hazard assessment, waste minimization, and regulatory compliance as mandated by authorities like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]
Hazard Profile and Risk Assessment
Understanding the chemical nature of this compound is paramount to its safe disposal. While a comprehensive, substance-specific toxicity profile is not extensively documented in publicly available literature, a professional risk assessment can be conducted by examining its structural components.
-
Core Structure: The backbone is a dipeptide composed of L-lysine and L-proline, which are naturally occurring amino acids.[3][4] While the dipeptide itself is not considered highly toxic, the modifications to its structure dictate its hazard profile.
-
Trifluoroacetyl (TFA) Group: The key feature is the N6-trifluoroacetyl group. This moiety is significant because trifluoroacetic acid (TFA) and related compounds are known to be corrosive and persistent in the environment.[5][6] Hydrolysis of the amide bond could potentially release trifluoroacetic acid. Therefore, the waste should be handled with the assumption that it carries corrosive potential.
Based on this analysis, this compound should be treated as a hazardous chemical waste. Discharge into sewer systems must be strictly avoided to prevent environmental contamination.[7]
Table 1: Chemical and Safety Profile Summary
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [8] |
| CAS Number | 103300-89-6 | [8] |
| Molecular Formula | C13H20F3N3O4 | [8] |
| Molecular Weight | 339.31 g/mol | [9] |
| Physical Form | Typically a solid at room temperature. | [10] |
| Primary Hazard | Assumed hazardous. Potential for corrosivity due to the trifluoroacetyl group. | [5][6] |
| Disposal Route | Licensed chemical destruction plant or controlled incineration. Do not discharge to sewer. | [7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the appropriate PPE must be worn to prevent exposure. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear safety goggles or a face shield.[11]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical waste.[7][12]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, consider additional protective clothing.[7]
-
Respiratory Protection: While handling the solid compound in a well-ventilated area or a chemical fume hood should prevent the need for respiratory protection, a respirator may be necessary if dusts are generated or if handling solutions outside of a fume hood.[11][12]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that segregates it from non-hazardous waste streams and ensures its secure containment until final disposal by a licensed facility.
Disposal of Unused or Expired Solid Compound
-
Preparation: Ensure all necessary PPE is worn. Conduct the procedure in a designated area, preferably within a chemical fume hood to minimize inhalation risk.[10]
-
Container Selection: Use a dedicated hazardous waste container that is compatible with the chemical. The container should be in good condition with a secure, screw-top cap.[13] Plastic containers are often preferred for their durability.[14] The original container may be used if it is intact and can be securely sealed.[13]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[15]
-
Transfer: Carefully transfer the solid chemical into the designated waste container. Use spark-proof tools if there is any risk of static discharge, although this specific compound has a high flash point.[7][8] Avoid generating dust.[7]
-
Sealing and Storage: Securely cap the waste container. It should remain closed except when adding waste.[14] Store the container in a designated Satellite Accumulation Area (SAA).[13][14]
Disposal of Contaminated Materials (e.g., Weigh Boats, Gloves, Wipes)
-
Segregation: All materials that have come into direct contact with this compound are considered hazardous waste. This includes gloves, weigh paper, pipette tips, and any absorbent material used for cleaning minor spills.
-
Containment: Place these contaminated solid waste items into a designated solid hazardous waste container or a securely sealed bag within a hazardous waste container. This container must also be appropriately labeled as described above.
-
Empty Containers: Original containers that are now empty must be handled properly. For containers that held acutely hazardous waste (P-listed), triple rinsing is required.[16] While this compound is not explicitly P-listed, adopting the triple-rinse procedure is a best practice. The rinseate (the liquid from rinsing) must be collected and disposed of as liquid hazardous waste.[16] After rinsing, deface the original label before disposing of the container as regular trash.[16]
Disposal of Solutions Containing this compound
-
Waste Stream Identification: Do not mix this waste with other waste streams unless you have confirmed their compatibility. Incompatible chemicals can react violently or release toxic gases.[13] For example, do not mix with strong oxidizing agents.[5]
-
Container Selection: Use a dedicated liquid hazardous waste container made of a material that will not react with the solvent or the compound.
-
Labeling: The container must be labeled "Hazardous Waste" and list all chemical components by percentage or volume, including solvents.[13]
-
Transfer: Carefully pour the liquid waste into the container, using a funnel if necessary to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.[1][13]
-
Storage: Seal the container and store it in the SAA, ensuring it is within secondary containment to catch any potential leaks.[13]
Waste Accumulation and Storage: The Satellite Accumulation Area (SAA)
The SAA is a critical component of compliant waste management. It is a designated area within the laboratory where hazardous waste is stored at or near its point of generation.[13][14]
-
Location: The SAA must be under the direct control of laboratory personnel.[1]
-
Segregation: Store incompatible waste types separately. For instance, keep acidic or potentially acidic waste (like this compound) separate from bases.[13]
-
Container Management: All waste containers must be kept securely capped.[13]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[14]
-
Removal: Once a container is full, it must be removed from the SAA within three days.[13] Partially filled containers can remain for up to one year.[13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Conclusion: A Pillar of Scientific Integrity
The meticulous management of chemical waste is a direct reflection of a laboratory's commitment to excellence. By adhering to these disposal procedures for this compound, you not only ensure the safety of your personnel and the protection of our environment but also uphold the highest standards of scientific integrity. This protocol should be integrated into your laboratory's Chemical Hygiene Plan (CHP), a document required by OSHA to detail the specific safety measures for handling hazardous chemicals.[2][17]
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
-
Chemical Safety Data Sheet MSDS / SDS - N6-Trifluoroacetyl-L-lysyl-L-proline. ChemicalBook.
-
This compound. LookChem.
-
MSDS - N6-Trifluoroacetyl-L-lysyl-L-proline. KM Pharma Solution Private Limited.
-
Good Laboratory Practices: Waste Disposal. SCION Instruments.
-
Hazardous Waste and Disposal Considerations. American Chemical Society.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
This compound | C13H20F3N3O4 | CID 14013573. PubChem.
-
Trifluoroacetic acid Safety Data Sheet. Santa Cruz Biotechnology.
-
N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline. Echemi.
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
-
N-Acetyl-L-proline Safety Data Sheet. Sigma-Aldrich.
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration.
-
Standard Operation Procedures for Working with Trifluoroacetic Acid. Amherst College.
-
L-Lysyl-L-proline | C11H21N3O3 | CID 171204. PubChem.
-
OSHA Factsheet: Laboratory Safety - Chemical Hygiene Plan. Occupational Safety and Health Administration.
-
Showing metabocard for Lysylproline (HMDB0028959). Human Metabolome Database.
Sources
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. nps.edu [nps.edu]
- 3. L-Lysyl-L-proline | C11H21N3O3 | CID 171204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Lysylproline (HMDB0028959) [hmdb.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. amherst.edu [amherst.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound|lookchem [lookchem.com]
- 9. This compound | C13H20F3N3O4 | CID 14013573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. kmpharma.in [kmpharma.in]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. vumc.org [vumc.org]
- 17. osha.gov [osha.gov]
Navigating the Safe Handling of N-(N6-Trifluoroacetyl-L-lysyl)-L-proline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical reagents is fundamental to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational and safety directive for the personal protective equipment (PPE) and procedures required when working with N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, a key intermediate in pharmaceutical synthesis. By elucidating the chemical nature of this compound and the rationale behind each safety protocol, we aim to foster a culture of safety and precision in the laboratory.
Understanding the Compound: A Duality of Reactivity
This compound is a dipeptide derivative. Its structure incorporates a peptide backbone, which necessitates careful handling to avoid inadvertent biological interactions, and a trifluoroacetyl (TFA) protecting group on the lysine residue. While specific toxicological data for this compound is not extensively documented, a comprehensive safety assessment must consider the potential hazards of its constituent parts.[1] The trifluoroacetyl group, while serving as a protecting group in synthesis, can be susceptible to hydrolysis under certain conditions, potentially yielding trifluoroacetic acid, a corrosive substance.[2] Therefore, all handling procedures must account for the dual nature of this molecule: a potentially bioactive peptide and a precursor to a corrosive acid.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is non-negotiable when handling this compound in both its solid (lyophilized powder) and solution forms.[3][4]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[5] |
| Face Shield | Recommended in addition to goggles when handling larger quantities or during initial reconstitution of the lyophilized powder to protect against splashes.[4] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles, which can be easily aerosolized.[3][4] Handling of the powder should be performed in a certified chemical fume hood.[6] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for laboratory work to ensure maximum skin coverage.[6] |
Operational Plans: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and maintain a safe laboratory environment. The following procedural steps provide a clear guide for the lifecycle of this compound within the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry place, typically at -20°C for long-term stability.[7] Lyophilized peptides are often hygroscopic; therefore, it is crucial to allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[8]
Handling and Preparation of Solutions
All manipulations of this compound, especially the initial weighing and reconstitution of the lyophilized powder, should be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[6][9]
Experimental Protocol: Reconstitution of Lyophilized Powder
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Equilibration: Allow the sealed vial of the lyophilized powder to warm to room temperature in a desiccator.
-
Weighing: Carefully weigh the desired amount of the powder in the fume hood. Use anti-static weighing techniques to minimize dispersal.
-
Dissolution: Add the appropriate solvent to the vial to dissolve the peptide. Swirl gently to ensure complete dissolution. Avoid vigorous shaking to prevent aerosol formation.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Caption: Workflow for the safe reconstitution of lyophilized this compound.
Spill Management
In the event of a spill, prompt and appropriate action is necessary.
-
Small Spills: For minor spills, alert others in the vicinity. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand or vermiculite). Carefully collect the absorbed material into a sealed container for proper waste disposal.[10]
-
Large Spills: In the case of a large spill, evacuate the area and notify the institutional Environmental Health and Safety (EHS) department immediately.
Disposal Plan: A Step-by-Step Protocol
The disposal of this compound and its associated waste must adhere to all institutional, local, and federal regulations.[6] The primary consideration is the potential presence of trifluoroacetic acid.
Experimental Protocol: Waste Neutralization and Disposal
-
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, such as pipette tips, vials, and gloves, in a designated and clearly labeled solid chemical waste container.[8][10]
-
Liquid Waste: Collect unused solutions and contaminated solvents in a separate, labeled liquid waste container. Do not mix with incompatible waste streams.[6]
-
-
Neutralization of Liquid Waste (if permissible by institutional policy):
-
Prepare a 1% sodium bicarbonate solution in water.[9]
-
Slowly add the sodium bicarbonate solution to the liquid waste containing the peptide while stirring.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the bicarbonate solution until the pH is between 6.0 and 8.0.[9]
-
-
Final Disposal:
-
Neutralized Aqueous Waste: If permitted by your institution's EHS office, the neutralized aqueous solution may be disposed of down the drain with copious amounts of water. Always confirm this with your EHS department before proceeding. [9]
-
Non-drain Disposal: If drain disposal is not permitted, or for larger quantities, the neutralized solution must be collected in a designated hazardous waste container for chemical waste and disposed of through your institution's approved waste management program.[9]
-
Solid Waste: The sealed solid waste container should be stored in a designated hazardous waste accumulation area for pickup by the EHS department.[10]
-
Caption: Decision workflow for the disposal of waste containing this compound.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, ensuring a secure laboratory environment for all.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
- How to Safely Handle Research Peptides in Canada. PeptideProCanada.
- Safe Disposal of Pyr-Arg-Thr-Lys-Arg-AMC TFA: A Comprehensive Guide. Benchchem.
- Essential Guide to the Safe Disposal of ATWLPPR Peptide TFA. Benchchem.
- Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera.
- Peptide Institute, Inc. (2021, March 30).
- Proper Disposal of Dusquetide TFA: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Personal protective equipment for handling X-press Tag Peptide. Benchchem.
- Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). Journal of Organic Chemistry.
- SAFETY D
- Chemical Safety Data Sheet MSDS / SDS - N6-Trifluoroacetyl-L-lysyl-L-proline. ChemicalBook.
- Post Cleavage Purification and Analysis of Peptides; TFA removal.
- This compound | C13H20F3N3O4 | CID. PubChem.
- N6-Trifluoroacetyl-L-lysine N-carboxyanhydride | 42267-27-6 | FT28454. Biosynth.
- This compound. LookChem.
- Hydrolysis of the N-trifluoroacetyl derivatives of several D- and L-amino acids by acylase I. (2011, December 30). Journal of Biological Chemistry.
- TFA removal service. sb peptide.
- Nε-Trifluoroacetyl-L-lysine. Chem-Impex.
- Safety D
- Safety D
- Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.
- MSDS - N6-Trifluoroacetyl-L-lysyl-L-proline.
- Risk assessment of "other substances" – L-proline. (2016, December 12).
- SDS – SAFETY D
- Process for preparing N-omega-trifluoroacetyl amino acid.
Sources
- 1. kmpharma.in [kmpharma.in]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. peptide24.store [peptide24.store]
- 4. peptideprocanada.com [peptideprocanada.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biovera.com.au [biovera.com.au]
- 7. This compound|lookchem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
